PAC-113
Description
Properties
Molecular Formula |
C71H109N27O14 |
|---|---|
Molecular Weight |
1564.82 |
Key on ui application |
PAC-113 is investigated for use/treatment in candidiasis, fungal infections, and saliva and salivary gland dysfunction. |
sequence |
AKRHHGYKRKFH |
storage |
-20℃ |
Synonym |
P 113L; PAC-113; PAC-113 Mouth Rinse |
Origin of Product |
United States |
Foundational & Exploratory
PAC-113 Peptide: A Technical Guide to its Discovery, Origin, and Antimicrobial Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
PAC-113 is a promising cationic antimicrobial peptide derived from a naturally occurring human salivary protein. This technical guide provides an in-depth overview of the discovery, origin, and antimicrobial characteristics of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. The document details the peptide's primary sequence and physicochemical properties, summarizes its antimicrobial efficacy through extensive quantitative data, outlines detailed experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.
Introduction: Discovery and Origin
This compound is a 12-amino-acid peptide that originates from histatin 5, a histidine-rich protein found in human saliva.[1][2] Histatins are a family of small, cationic peptides that play a crucial role in the innate immune defense of the oral cavity.[2] The discovery of this compound stemmed from research aimed at identifying the smallest fragment of histatin 5 that retains potent anticandidal activity.[2] Through the analysis of a series of synthetic peptides representing different portions of the histatin 5 sequence, this compound was identified as a lead candidate.[2]
The peptide has the following amino acid sequence: Ala-Lys-Arg-His-His-Gly-Tyr-Lys-Arg-Lys-Phe-His (AKRHHGYKRKFH) .[1][3] Its natural origin in human saliva suggests a favorable safety profile and a reduced risk of inducing microbial resistance due to its unique mechanism of action.[1] Clinical studies have demonstrated the safety and efficacy of this compound in treating oral candidiasis in HIV-positive patients and in reducing gingivitis.[1][3]
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | AKRHHGYKRKFH | [1][3] |
| Molecular Formula | C71H109N27O14 | [4] |
| Molecular Weight | 1564.82 Da | [4] |
| Charge at pH 7 | Cationic | [2] |
Antimicrobial Spectrum and Efficacy
This compound exhibits a broad spectrum of antimicrobial activity, with notable efficacy against various fungal and bacterial pathogens, particularly those prevalent in the oral cavity. Its primary therapeutic target has been Candida albicans, the most common fungal pathogen in humans.[2][5]
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its derivative, Nal-P-113, against a range of microorganisms. Nal-P-113 is a modified version where histidine residues are replaced by β-naphthylalanine to enhance stability and efficacy.[6][7]
| Microorganism | Peptide | MIC (µg/mL) | Reference |
| Candida albicans ATCC 10231 | This compound | 3.13 | [1] |
| Candida albicans (various clinical isolates) | This compound | Lower than derivatives | [4] |
| Candida species (biofilm cells) | This compound | Less effective than derivatives | [4] |
| Porphyromonas gingivalis W83 | Nal-P-113 | 160 | [8] |
| Streptococcus gordonii | Nal-P-113 | 20 (inhibits growth) | [6][9] |
| Fusobacterium nucleatum | Nal-P-113 | 20 (inhibits growth) | [6][9] |
| Treponema denticola | Nal-P-113 | Reduced levels in vivo | [6] |
Mechanism of Action
The antimicrobial action of this compound against Candida albicans is a multi-step process that involves initial binding to the fungal cell surface, followed by translocation into the cytoplasm, ultimately leading to cell death.[1][2][3]
Signaling Pathway of this compound in Candida albicans
The following diagram illustrates the proposed mechanism of action:
Initially, the positively charged this compound peptide is attracted to the negatively charged surface of the Candida albicans cell wall.[5] It then specifically binds to the Ssa2 protein, a heat shock protein located on the fungal cell wall.[1][3] This interaction is crucial for the subsequent translocation of this compound across the cell membrane and into the cytoplasm.[3] Once inside, the peptide accumulates in the cytosol and vacuoles, disrupting normal cellular processes and leading to fungal cell death.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
Peptide Synthesis and Purification
-
Solid-Phase Peptide Synthesis (SPPS): this compound is synthesized using the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase synthesis protocol. The peptide is assembled on a resin support, with each amino acid added sequentially.
-
Cleavage and Deprotection: Following synthesis, the peptide is cleaved from the resin, and all protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The purity and identity of the synthesized peptide are confirmed by analytical HPLC and mass spectrometry.
Minimum Inhibitory Concentration (MIC) Assay
-
Microorganism Preparation: Fungal or bacterial strains are cultured overnight in appropriate broth media (e.g., YPD for Candida, BHI for oral bacteria). The cultures are then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Peptide Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well containing the peptide dilution is inoculated with the standardized microorganism suspension.
-
Incubation: The microtiter plate is incubated under optimal conditions for the specific microorganism (e.g., 37°C for 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth (turbidity) of the microorganism is observed.
Fungal Cell Killing Assay
-
Cell Preparation: Candida albicans cells are grown overnight, washed, and resuspended in a suitable buffer (e.g., RPMI medium) to a specific concentration (e.g., 5 x 10^5 cells/mL).
-
Peptide Treatment: The fungal cell suspension is incubated with various concentrations of this compound (typically multiples of the MIC) at 37°C.
-
Time Points: Aliquots of the cell suspension are taken at different time points (e.g., 0, 30, 60, 120 minutes).
-
Viability Assessment: The number of viable fungal cells at each time point is determined by plating serial dilutions of the aliquots onto agar (B569324) plates (e.g., YPD agar) and counting the colony-forming units (CFUs) after incubation.
-
Data Analysis: The percentage of killed cells is calculated by comparing the CFU counts of the peptide-treated samples to a no-peptide control.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the in vitro characterization of an antimicrobial peptide like this compound.
Conclusion
This compound is a well-characterized antimicrobial peptide with a compelling profile for further development as a therapeutic agent, particularly for oral infections. Its natural origin, potent antimicrobial activity, and defined mechanism of action make it an attractive candidate for addressing the growing challenge of antimicrobial resistance. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to build upon in their exploration of this compound and other related antimicrobial peptides.
References
- 1. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans Cells Shed Light on Mechanisms of Antifungal Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A clinically active antimicrobial peptide - Creative Peptides [creative-peptides.com]
- 3. The P-113 fragment of histatin 5 requires a specific peptide sequence for intracellular translocation in Candida albicans, which is independent of cell wall binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Antimicrobial Peptides P-113Du and P-113Tri Function against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Effects of Antimicrobial Peptide Nal-P-113 on Inhibiting Periodontal Pathogens and Improving Periodontal Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
PAC-113: A Histatin 5 Derivative for Antifungal Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PAC-113 is a synthetic 12-amino-acid peptide derived from human salivary histatin 5, a naturally occurring histidine-rich protein. It has emerged as a promising antifungal agent, particularly against Candida species, the primary causative agents of oral candidiasis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. The information presented is intended to support researchers, scientists, and drug development professionals in the exploration and advancement of this compound as a potential therapeutic.
Introduction
Oral candidiasis, a common opportunistic infection, poses a significant clinical challenge, especially in immunocompromised individuals such as those with HIV or undergoing chemotherapy.[1][2] The rise of antifungal resistance to conventional therapies necessitates the development of novel therapeutic agents. This compound, a fragment of the human salivary protein histatin 5, represents a promising candidate due to its potent candidacidal activity and its derivation from a natural host defense peptide.[1][3] Its amino acid sequence is Ac-AKRHHGYKRKFH-NH₂.[3] This document details the multifaceted mechanism of action of this compound, summarizes its in vitro and clinical efficacy, and provides standardized protocols for its laboratory investigation.
Mechanism of Action
The candidacidal activity of this compound is a multi-step process that ultimately leads to fungal cell death. Unlike some antimicrobial peptides that primarily act by forming pores in the cell membrane, this compound's mechanism is more complex, involving intracellular targets.[4][5]
The proposed mechanism can be summarized as follows:
-
Cell Wall Binding: The positively charged this compound peptide initially binds to the negatively charged components of the Candida albicans cell wall.[6]
-
Translocation: Following initial binding, this compound is translocated across the cell wall and membrane into the fungal cytoplasm. This process is thought to be mediated by specific cell wall proteins, such as Ssa2.[3]
-
Mitochondrial Targeting: Once inside the cell, this compound targets the mitochondria.[7]
-
Disruption of Mitochondrial Function: The interaction of this compound with the mitochondria leads to a dissipation of the mitochondrial membrane potential.[8]
-
Generation of Reactive Oxygen Species (ROS): The disruption of the mitochondrial respiratory chain results in the production of harmful reactive oxygen species (ROS).[7][8]
-
Induction of Ionic Imbalance: this compound also induces an efflux of ions, leading to osmotic dysregulation and loss of cell volume.[9]
-
Cell Death: The culmination of these events—mitochondrial dysfunction, oxidative stress, and ionic imbalance—results in fungal cell death.[4][9]
Figure 1: Proposed mechanism of action of this compound against Candida albicans.
Quantitative Data
Antimicrobial Spectrum
This compound has demonstrated potent activity against a range of clinically important Candida species. The Minimum Inhibitory Concentration (MIC) is a key measure of in vitro antifungal activity.
| Organism | MIC (µg/mL) | Reference |
| Candida albicans | 3.1 - 16 | [3][5] |
| Candida glabrata | 8 - 32 | [3] |
| Candida parapsilosis | 8 - 32 | [3] |
| Candida tropicalis | 4 - 16 | [3] |
Kill-Time Kinetics
Time-kill assays provide insight into the rate at which an antimicrobial agent kills a microbial population.
| Time (minutes) | Candida albicans % Killed (at 1x MIC) | Reference |
| 10 | ~20% | [4] |
| 20 | ~40% | [4] |
| 30 | ~60% | [4] |
| 60 | ~80% | [4] |
| 120 | 87% | [4][5] |
Cytotoxicity Profile
Assessing the cytotoxicity of a potential therapeutic against mammalian cells is crucial for determining its safety profile.
| Cell Line | Assay | IC50 (µM) | Reference |
| Human Embryonic Kidney (HEK) 293 | MTT | > 100 | [10] |
| Vero (Monkey Kidney Epithelial) | MTT | > 100 | [10] |
| Human Squamous Cell Carcinoma (HNSCC) | MTT | > 50 | [11] |
Note: Higher IC50 values indicate lower cytotoxicity.
Clinical Efficacy in Oral Candidiasis (Phase II Trials)
Clinical trials have evaluated the efficacy of this compound in treating oral candidiasis in HIV-positive patients.[6][12]
| Treatment Group | Clinical Cure Rate (Day 14/19) | Mycological Eradication Rate | Reference |
| This compound (0.15% mouthrinse) | 37% | Not Reported | [6] |
| Nystatin (Control) | 36% | Not Reported | [6] |
| Optimal this compound Dose (Phase IIb) | 34% increase vs. Nystatin | Not Reported | [12] |
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[3][8]
References
- 1. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans Cells Shed Light on Mechanisms of Antifungal Activity and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EUCAST: Clinical breakpoint table [eucast.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans Cells Shed Light on Mechanisms of Antifungal Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Killing kinetics of Hst5, P113, di-18Hc, hybrid peptides against Candida albicans. - Public Library of Science - Figshare [plos.figshare.com]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Current treatment of oral candidiasis: A literature review - PMC [pmc.ncbi.nlm.nih.gov]
The Antimicrobial Peptide aKRHHGYKRKFH (P-113): A Technical Guide for Therapeutic Development
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The peptide aKRHHGYKRKFH, more commonly known as P-113, represents a significant area of interest in the development of novel antimicrobial agents. As a 12-amino-acid fragment derived from the naturally occurring human salivary protein histatin 5, P-113 offers a promising template for therapeutics targeting oral infections and potentially other microbial diseases.[1] This technical guide provides a comprehensive analysis of P-113, including its physicochemical properties, biological activity, mechanism of action, and detailed experimental protocols relevant to its study and application.
Core Data and Physicochemical Properties
P-113 is a cationic, histidine-rich peptide. Its fundamental properties are crucial for understanding its biological function, stability, and suitability for therapeutic formulation. The C-terminal amidation noted in its sequence (AKRHHGYKRKFH-NH2) is a common modification in antimicrobial peptides (AMPs) that can enhance stability and activity.
Table 1: Physicochemical Properties of P-113 (AKRHHGYKRKFH-NH2)
| Property | Value | Reference / Method |
| Molecular Formula | C71H110N28O13 | [2] |
| Molecular Weight | 1563.84 Da | [2][3] |
| Isoelectric Point (pI) | ~11.5 (Estimated) | Calculation based on amino acid pKa values |
| Net Charge at pH 7.0 | +6 | Calculation based on amino acid sequence |
| GRAVY Score | -1.158 | Calculation based on Kyte-Doolittle scale |
| Sequence | Ala-Lys-Arg-His-His-Gly-Tyr-Lys-Arg-Lys-Phe-His-NH2 | [1] |
Note: GRAVY (Grand Average of Hydropathicity) score indicates a hydrophilic character.
Biological Activity and Data
P-113 exhibits potent antimicrobial activity against a range of clinically relevant pathogens, with a particular focus on oral microbes. Its efficacy has been demonstrated against both bacteria and fungi.
Table 2: In Vitro Antimicrobial Activity of P-113
| Target Organism | Assay Type | Activity Metric | Result | Reference |
| Candida albicans | Broth Microdilution | MIC | 3.13 µg/mL | [3] |
| Candida albicans | Cell Killing Assay | LD50 | 2.3 µg/mL | [4] |
| Candida albicans | Cell Killing Assay | LD90 | 4.7 µg/mL | [4] |
| Streptococcus mutans | Broth Microdilution | MIC | 32 µmol/mL |
MIC: Minimum Inhibitory Concentration; LD50/LD90: Lethal Dose for 50%/90% of the population.
A critical aspect of therapeutic peptide development is ensuring selectivity for microbial cells over host cells. The hemolytic assay, which measures the lysis of red blood cells (erythrocytes), is a standard initial screen for cytotoxicity.
Table 3: Cytotoxicity Profile of P-113
| Assay Type | Cell Type | Activity Metric | Result | Reference |
| Hemolysis Assay | Human Erythrocytes | HC50 | >192 µg/mL | [5] |
HC50: The concentration of peptide required to induce 50% hemolysis.
Mechanism of Action
The primary antimicrobial mechanism of P-113, like many cationic AMPs, involves interaction with and disruption of the microbial cell membrane. Its positive charge facilitates binding to the negatively charged components of bacterial and fungal membranes. For Candida albicans, the mechanism is more specific, involving translocation into the cell facilitated by the cell wall protein Ssa2, ultimately leading to cell death. While effective, a key limitation of P-113 is its susceptibility to degradation and loss of activity in high-salt environments, which has spurred the development of more stable synthetic analogs like Nal-P-113.[1]
Experimental Protocols
The following sections detail standardized methodologies for the synthesis and evaluation of P-113 and its analogs.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of P-113 (AKRHHGYKRKFH-NH2) using the Fmoc/tBu strategy on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Lys(Boc)-OH, etc.)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Remove the initial Fmoc group from the resin by treating with 20% piperidine in DMF twice (5 min and 15 min). Wash thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (Fmoc-His(Trt)-OH) by dissolving it with HBTU (1 equivalent) and DIEA (2 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor reaction completion using a ninhydrin (B49086) (Kaiser) test.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the sequence (Phe, Lys(Boc), Arg(Pbf), etc.) until the full peptide is assembled.
-
Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid (Alanine).
-
Cleavage and Global Deprotection: Wash the peptide-resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Precipitation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical HPLC.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of P-113 that inhibits the visible growth of a target microorganism, following modified CLSI guidelines for cationic peptides.
Materials:
-
Purified P-113 peptide
-
Target microbial strain (e.g., C. albicans ATCC 10231)
-
Cation-adjusted Mueller-Hinton Broth (MHB) or other appropriate growth medium (e.g., LYM for fungi)
-
Sterile 96-well polypropylene (B1209903) microtiter plates (critical to prevent peptide adsorption)
-
Peptide diluent: 0.01% acetic acid with 0.2% bovine serum albumin (BSA)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the microorganism to the mid-logarithmic phase. Dilute the culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Peptide Dilution Series: Prepare a stock solution of P-113. Perform serial two-fold dilutions in the peptide diluent using polypropylene tubes to create a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Plate Setup:
-
Add 100 µL of the prepared microbial inoculum to each well of a 96-well polypropylene plate.
-
Add 11 µL of each peptide dilution to the corresponding wells.
-
Include a positive control (inoculum without peptide) and a negative control (broth only).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600).
Hemolysis Assay
This protocol measures the lytic activity of P-113 against human red blood cells (RBCs) to assess its cytotoxicity.
Materials:
-
Fresh human whole blood with anticoagulant (e.g., EDTA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Purified P-113 peptide
-
Positive Control: 1% Triton X-100
-
Sterile 96-well V-bottom plates
-
Centrifuge and microplate reader
Procedure:
-
RBC Preparation:
-
Centrifuge whole blood at 1,000 x g for 10 minutes.
-
Remove the plasma and buffy coat.
-
Wash the RBC pellet three times with 5 volumes of cold PBS, centrifuging and removing the supernatant each time.
-
Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
-
Peptide Dilution: Prepare serial dilutions of P-113 in PBS in a separate 96-well plate (e.g., from 512 µg/mL to 1 µg/mL).
-
Assay Incubation:
-
In a 96-well V-bottom plate, add 75 µL of the RBC suspension to each well.
-
Add 75 µL of each peptide dilution to the sample wells.
-
For the negative control (0% hemolysis), add 75 µL of PBS.
-
For the positive control (100% hemolysis), add 75 µL of 1% Triton X-100.
-
Incubate the plate at 37°C for 1 hour.
-
-
Data Collection:
-
Centrifuge the plate at 1,000 x g for 10 minutes to pellet intact RBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm (A540) to quantify hemoglobin release.
-
-
Calculation:
-
Calculate the percentage of hemolysis using the formula: % Hemolysis = [(A_sample - A_neg_ctrl) / (A_pos_ctrl - A_neg_ctrl)] x 100
-
The HC50 value is determined by plotting % hemolysis against peptide concentration.
-
Conclusion and Future Directions
The peptide P-113 (aKRHHGYKRKFH) is a well-characterized fragment of histatin 5 with significant, documented antimicrobial properties, particularly against oral pathogens. Its defined mechanism of action and known physicochemical characteristics make it a valuable lead compound. However, its limited stability in physiological salt conditions presents a major hurdle for therapeutic application.[1] Future research and development should focus on synthetic modifications, such as the substitution with non-natural amino acids seen in Nal-P-113, to enhance stability and proteolytic resistance while retaining or improving antimicrobial potency and maintaining a low cytotoxicity profile. The protocols and data presented in this guide provide a robust framework for the continued investigation and development of P-113 and its next-generation analogs as viable antimicrobial therapeutics.
References
- 1. Preventive effects of the novel antimicrobial peptide Nal-P-113 in a rat Periodontitis model by limiting the growth of Porphyromonas gingivalis and modulating IL-1β and TNF-α production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anticandida Activity Is Retained in P-113, a 12-Amino-Acid Fragment of Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Antimicrobial Peptides P-113Du and P-113Tri Function against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
PAC-113: A Deep Dive into its Antifungal Mechanism Against Candida albicans
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Candida albicans remains a significant opportunistic fungal pathogen, particularly in immunocompromised individuals, driving the need for novel antifungal agents with distinct mechanisms of action. PAC-113, a 12-amino-acid cationic peptide derived from the human salivary protein histatin 5, has emerged as a promising candidate.[1][2][3] This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action against C. albicans, focusing on its molecular interactions, cellular targets, and the experimental methodologies used to elucidate these pathways.
Core Mechanism of Action: A Multi-Step Process
The antifungal activity of this compound against C. albicans is not a single event but a cascade of interactions that ultimately lead to cell death. The primary mechanism involves a multi-step process that begins with binding to the fungal cell surface, followed by translocation into the cytoplasm and subsequent disruption of intracellular processes.[1][3]
Initial Binding and Translocation
This compound, being a cationic peptide, initially interacts with the negatively charged components of the C. albicans cell wall.[4] However, its entry into the cell is not solely dependent on electrostatic interactions. The cell wall protein Ssa2, a member of the Hsp70 family, plays a crucial role in facilitating the translocation of this compound across the cell membrane and into the cytoplasm.[1][3] This specific interaction highlights a receptor-mediated component of its mechanism.
Intracellular Targeting and Induction of Cell Death
Once inside the cell, this compound disrupts critical cellular functions. A key intracellular target is the mitochondrion. This compound's interaction with mitochondria leads to an increase in the production of reactive oxygen species (ROS), which induces oxidative stress and triggers a necrosis-like cell death pathway.[2]
The overall mechanism can be visualized as a logical progression from extracellular binding to intracellular chaos, as depicted in the following diagram.
Quantitative Data on Antifungal Activity
The efficacy of this compound has been quantified through various in vitro assays, primarily Minimum Inhibitory Concentration (MIC) and time-kill studies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against C. albicans
| Peptide | Medium | Salt Concentration (NaCl) | MIC (µg/mL) | Reference |
| FITC-P-113 | MH Broth | - | >50 | [1] |
| FITC-P-113 | LYM | 0 mM | 3.13 | [1] |
| FITC-P-113 | LYM | 50 mM | 25 | [1] |
| FITC-P-113 | LYM | 100 mM | 50 | [1] |
Note: The MIC of P-113 without the FITC label is the same as the MIC of FITC-P-113.[1] The data clearly demonstrates the salt sensitivity of this compound, with its activity significantly decreasing at higher salt concentrations.
Table 2: Time-Kill Kinetics of this compound against C. albicans
| Peptide | Concentration | Incubation Time (min) | % Cell Killing | Reference |
| P-113 | 1x MIC | 120 | 87 | [1][5] |
| N-terminal truncated P-113 | 1x MIC | 120 | 38 | [1][5] |
| C-terminal truncated P-113 | 1x MIC | 120 | 25 | [1][5] |
These results highlight the importance of the full peptide sequence for optimal candidacidal activity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from the broth microdilution method.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of C. albicans.
Materials:
-
C. albicans strain (e.g., ATCC 10231)
-
Mueller-Hinton Broth (MHB) or Low-Yeast-Nitrogen-Base Medium (LYM)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well plate, perform serial two-fold dilutions of this compound in the chosen broth (MHB or LYM).
-
Prepare an inoculum of C. albicans from an overnight culture, adjusting the concentration to approximately 5 x 104 CFU/mL in the same broth.
-
Add the fungal inoculum to each well containing the this compound dilutions. Include a positive control (no peptide) and a negative control (no fungus).
-
Incubate the plate at 28°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.
Time-Kill Assay
Objective: To assess the rate at which this compound kills C. albicans.
Materials:
-
C. albicans strain
-
Sabouraud Dextrose (SD) broth
-
This compound solution (at 1x MIC)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline or PBS
Procedure:
-
Grow C. albicans overnight and subculture to obtain a log-phase culture.
-
Adjust the cell density to 5 x 104 CFU/mL in SD broth.
-
Add this compound to the cell suspension to a final concentration of 1x MIC.
-
Incubate the mixture at 28°C with shaking.
-
At various time points (e.g., 0, 10, 20, 30, 60, 120 minutes), withdraw aliquots from the suspension.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto SDA plates and incubate at 28°C for 24 hours.
-
Count the number of colony-forming units (CFU) and calculate the percentage of killed cells compared to the initial inoculum.[5]
Cellular Localization using Confocal Laser Microscopy
Objective: To visualize the localization of this compound within C. albicans cells.
Materials:
-
FITC-labeled this compound
-
C. albicans strain
-
SD broth
-
Confocal microscope
Procedure:
-
Prepare a log-phase culture of C. albicans to a density of 107 CFU/mL in SD broth.
-
Add FITC-labeled this compound to the cell suspension at a final concentration of 50 µM.
-
Incubate for a short period (e.g., 5 minutes) at 28°C.[5]
-
Wash the cells to remove unbound peptide.
-
Mount the cells on a microscope slide and visualize using a confocal microscope with appropriate filter sets for FITC fluorescence and bright-field imaging.
Assessment of Reactive Oxygen Species (ROS) Production
Objective: To measure the generation of intracellular ROS in C. albicans upon treatment with this compound.
Materials:
-
C. albicans strain
-
This compound solution
-
Dihydroethidium (DHE) or other ROS-sensitive fluorescent probe
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat C. albicans cells with different concentrations of this compound for a specified time.
-
Incubate the treated cells with a ROS-sensitive fluorescent probe (e.g., DHE) according to the manufacturer's instructions.
-
Analyze the fluorescence intensity of the cells using a flow cytometer or visualize them under a fluorescence microscope. An increase in fluorescence indicates an increase in ROS production.
Experimental Workflow Visualization
The investigation of this compound's mechanism of action typically follows a structured workflow, starting from basic antifungal activity assessment to more detailed cellular and molecular analyses.
References
- 1. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans Cells Shed Light on Mechanisms of Antifungal Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A clinically active antimicrobial peptide - Creative Peptides [creative-peptides.com]
- 4. The interaction Between Carbohydrates and the Antimicrobial Peptide P-113Tri is Involved in the Killing of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Core Mechanism of PAC-113: A Technical Guide to its Antifungal Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PAC-113, a 12-amino-acid cationic peptide derived from the human salivary protein histatin 5, has demonstrated significant antifungal activity, particularly against Candida species.[1][2] Its efficacy under low-salt conditions and a favorable safety profile have positioned it as a promising therapeutic agent, having undergone phase II clinical trials for oral candidiasis in HIV patients.[1][2] This technical guide provides an in-depth exploration of the core mechanism of this compound, focusing on its interaction with the fungal cell membrane and subsequent intracellular actions. It synthesizes quantitative data, details key experimental protocols, and visualizes the molecular pathways involved in its candidacidal activity.
Introduction: The Dual-Action Antifungal Peptide
This compound, with the amino acid sequence AKRHHGYKRKFH, operates through a multifaceted mechanism that distinguishes it from many conventional antifungal drugs.[1] Its primary mode of action is not simple membrane lysis but rather a sophisticated process involving initial electrostatic interactions with the fungal cell surface, binding to specific protein receptors, and subsequent translocation into the cytoplasm to exert its lethal effects.[1][2] This dual-action mechanism, involving both membrane-related events and intracellular targeting, contributes to its potent antifungal properties. The efficacy of this compound is, however, notably reduced in high-salt environments, a critical consideration for its therapeutic applications.[1][2]
Quantitative Efficacy of this compound
The antifungal potency of this compound has been quantified through various in vitro assays, primarily against Candida albicans. The following tables summarize key quantitative data from published studies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Derivatives against Candida albicans
| Peptide | Sequence | Modification | MIC (µg/mL) | Salt Sensitivity | Reference |
| This compound | AKRHHGYKRKFH | C-terminal amidation | 3.1 - 4 | High | [1] |
| P-113 (N-terminal truncated) | RHHGYKRKFH | - | 32 | - | [1] |
| P-113 (C-terminal truncated) | AKRHHGYKRK | - | 64 | - | [1] |
| Bip-P-113 | - | Increased hydrophobicity | - | Low | [1] |
| P-113Du | (AKRHHGYKRKFH)₂ | Dimer | Lower than this compound | Low | [3] |
| P-113Tri | (AKRHHGYKRKFH)₃ | Trimer | Lower than this compound | Low | [3] |
Table 2: Time-Kill Kinetics of this compound against Candida albicans
| Peptide | Concentration | Incubation Time (min) | % Cell Killing | Reference |
| This compound | 1x MIC | 30 | ~50% | [1] |
| This compound | 1x MIC | 120 | 87% | [1] |
| Bip-P-113 | 1x MIC | 30 | 99% | [1] |
| Dip-P-113 | 1x MIC | 120 | 81% | [1] |
The Step-by-Step Mechanism of Fungal Cell Disruption
The interaction of this compound with a fungal cell, such as C. albicans, can be delineated into a series of sequential events, beginning at the cell wall and culminating in cell death.
Initial Electrostatic Binding to the Fungal Cell Surface
As a cationic peptide, this compound is initially attracted to the net negative charge of the fungal cell surface. This electrostatic interaction is a crucial first step, facilitating the peptide's accumulation at the periphery of the fungal cell. The negatively charged components of the cell wall, such as phosphomannans, play a significant role in this initial binding.
Recognition and Binding to the Ssa2 Protein
Following its accumulation on the cell surface, this compound engages with a specific cell wall protein, Ssa2.[1][2] Ssa2, a member of the heat shock protein 70 (Hsp70) family, acts as a receptor for this compound, mediating its subsequent translocation across the cell wall and membrane.[1] The lysine (B10760008) residues at positions 2 and 10 of this compound have been shown to be critical for this interaction and subsequent transport into the cytosol.[1]
Translocation into the Cytoplasm
The binding of this compound to Ssa2 facilitates its entry into the fungal cell's cytoplasm.[1][2] This translocation is a key differentiator of this compound's mechanism from peptides that solely act by disrupting the cell membrane. Once inside, this compound can interfere with essential intracellular processes, leading to cell death. While the precise intracellular targets are not fully elucidated, it is proposed that they may include mitochondria and nucleic acids, leading to ionic imbalance and oxidative stress.
Fungal Resistance Mechanisms: Proteolytic Degradation
Candida albicans can exhibit resistance to this compound through the action of secreted aspartic proteases (Saps). These enzymes can degrade this compound, particularly cleaving at lysine residues, which can prevent its entry into the cell and reduce its antifungal efficacy.[1]
Experimental Protocols for Studying this compound's Mechanism
The following are detailed methodologies for key experiments used to investigate the antifungal mechanism of this compound.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeast.[3]
-
Preparation of Fungal Inoculum:
-
Culture the desired Candida species on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in a low-ionic-strength medium, such as LYM broth, to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.[4]
-
-
Peptide Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
Perform serial twofold dilutions of the peptide in the assay medium in a 96-well microtiter plate.
-
-
Incubation:
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include a growth control (no peptide) and a sterility control (no inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the peptide that causes a significant inhibition of growth (typically ≥50%) compared to the growth control, determined visually or by measuring the optical density at 595 nm.[3]
-
Time-Kill Kinetics Assay
This assay determines the rate at which an antifungal agent kills a fungal population.[5]
-
Preparation:
-
Prepare a fungal suspension in the mid-logarithmic phase of growth (approximately 1 x 10⁶ CFU/mL) in a suitable broth.
-
Prepare tubes with the same broth containing this compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control tube without the peptide.
-
-
Execution:
-
Inoculate each tube with the fungal suspension.
-
Incubate the tubes at 37°C with agitation.
-
At specified time points (e.g., 0, 1, 2, 4, 6, 12, 24 hours), withdraw an aliquot from each tube.[6]
-
-
Enumeration:
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto SDA plates and incubate at 35°C for 24-48 hours.
-
Count the number of colonies (CFU/mL) for each time point and concentration.
-
-
Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[5]
-
Membrane Permeabilization Assay (Propidium Iodide Uptake)
This assay uses the fluorescent dye propidium (B1200493) iodide (PI), which can only enter cells with compromised membranes, to assess membrane integrity.[7][8]
-
Cell Preparation:
-
Harvest fungal cells in the exponential growth phase by centrifugation.
-
Wash the cells twice with a suitable buffer (e.g., PBS or HEPES buffer).
-
Resuspend the cells in the same buffer to a defined density (e.g., 1 x 10⁷ cells/mL).
-
-
Assay:
-
Add PI to the cell suspension to a final concentration of 5-10 µg/mL.
-
Aliquot the cell suspension into the wells of a black, clear-bottom 96-well plate.
-
Add this compound at various concentrations to the wells.
-
Measure the fluorescence intensity (excitation ~535 nm, emission ~617 nm) over time using a fluorescence microplate reader. An increase in fluorescence indicates membrane permeabilization.
-
Membrane Potential Assay (DiSC₃(5) Assay)
This assay utilizes the potentiometric fluorescent dye DiSC₃(5) to measure changes in membrane potential. The dye accumulates in polarized membranes, and its fluorescence is quenched. Depolarization leads to the release of the dye and an increase in fluorescence.[5][9]
-
Cell Preparation:
-
Prepare fungal cells as described for the PI uptake assay.
-
Resuspend the cells in a buffer containing 5 mM HEPES and 5 mM glucose.
-
-
Dye Loading:
-
Add DiSC₃(5) to the cell suspension to a final concentration of 0.5-1 µM and incubate in the dark until the fluorescence signal stabilizes (indicating dye uptake).
-
Add KCl to a final concentration of 100 mM to equilibrate the intracellular and extracellular K⁺ concentrations.
-
-
Measurement:
-
Place the cell suspension in a cuvette in a spectrofluorometer (excitation ~622 nm, emission ~670 nm).
-
Record the baseline fluorescence.
-
Add this compound and continue to record the fluorescence. An increase in fluorescence indicates membrane depolarization.
-
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows related to this compound's mechanism.
Caption: The sequential mechanism of this compound's antifungal action.
Caption: Workflow for investigating this compound's antifungal properties.
Conclusion
This compound exhibits a sophisticated antifungal mechanism that involves more than simple membrane disruption. Its ability to bind to the Ssa2 protein and translocate into the cytoplasm of fungal cells provides a dual-pronged attack that contributes to its potent candidacidal activity. While its salt sensitivity presents a hurdle for some systemic applications, its efficacy in low-salt environments like the oral cavity has been demonstrated. Further research into its precise intracellular targets and the signaling pathways it may trigger will provide a more complete picture of its mode of action and could inform the development of next-generation antifungal peptides with enhanced stability and broader therapeutic potential. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further unravel the complexities of this compound and other antimicrobial peptides.
References
- 1. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans Cells Shed Light on Mechanisms of Antifungal Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A clinically active antimicrobial peptide - Creative Peptides [creative-peptides.com]
- 3. The Antimicrobial Peptides P-113Du and P-113Tri Function against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticandida Activity Is Retained in P-113, a 12-Amino-Acid Fragment of Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 8. Propidium Iodide Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
PAC-113: A Deep Dive into its Interaction with Fungal Mitochondria
For Researchers, Scientists, and Drug Development Professionals
Introduction
PAC-113, a 12-amino-acid cationic peptide derived from human salivary histatin 5, has emerged as a promising antifungal agent.[1][2][3] Its efficacy against various Candida species, coupled with a favorable safety profile, has positioned it as a candidate for the treatment of oral candidiasis and other fungal infections.[1][2] While its mechanism of action is multifaceted, involving both membrane permeabilization and intracellular targeting, a growing body of evidence points to the fungal mitochondrion as a primary site of action. This technical guide provides an in-depth exploration of the interaction between this compound and fungal mitochondria, summarizing key quantitative data, detailing experimental protocols, and visualizing the proposed signaling pathways.
The antifungal activity of this compound is intrinsically linked to its parent molecule, histatin 5. Both peptides are known to be internalized by fungal cells, a process facilitated by the Ssa2 cell wall protein in Candida albicans, and subsequently target the mitochondria.[1] This interaction triggers a cascade of events, including the disruption of the mitochondrial respiratory chain, the generation of reactive oxygen species (ROS), a decrease in intracellular ATP, and ultimately, the induction of an apoptotic-like cell death pathway.[4][5][6][7][8][9]
Core Mechanism: Mitochondrial Disruption
The candidacidal activity of this compound is a multi-step process that culminates in mitochondrial dysfunction. After translocation into the fungal cytoplasm, this compound targets the inner mitochondrial membrane. While direct quantitative data for this compound's impact on mitochondrial parameters is still emerging, extensive research on its parent compound, histatin 5, provides a strong framework for understanding its mechanism.
Inhibition of Mitochondrial Complex I and Respiratory Chain
This compound is understood to inhibit the NADH dehydrogenase activity of mitochondrial complex I in the electron transport chain.[10] This inhibition disrupts the normal flow of electrons, leading to a breakdown in cellular respiration.[6][8]
Depolarization of Mitochondrial Membrane Potential
A key consequence of respiratory chain inhibition is the dissipation of the mitochondrial membrane potential (ΔΨm).[5][8] This depolarization is a critical event, indicating a loss of mitochondrial integrity and function.
Induction of Reactive Oxygen Species (ROS)
The disruption of the electron transport chain leads to the leakage of electrons, which then react with molecular oxygen to form superoxide (B77818) anions and other reactive oxygen species (ROS).[4][5][6][9] This surge in intracellular ROS induces significant oxidative stress, damaging cellular components such as lipids, proteins, and nucleic acids.[4]
Depletion of Intracellular ATP
The collapse of the mitochondrial membrane potential and the inhibition of oxidative phosphorylation result in a drastic reduction in intracellular ATP levels.[4][6][8][11] Histatin 5 has been shown to induce a non-lytic release of ATP from Candida albicans, further depleting the cell's energy currency.[6][11] This bioenergetic collapse cripples essential cellular processes.
Quantitative Effects on Fungal Mitochondria
The following tables summarize the quantitative effects of histatin 5, the parent molecule of this compound, on key mitochondrial parameters in Candida albicans. These values provide a benchmark for the expected impact of this compound.
| Parameter | Fungal Species | Treatment | Observation | Reference |
| Mitochondrial Membrane Potential (ΔΨm) | Candida albicans | Histatin 5 | Time-dependent dissipation | [8] |
| Intracellular ATP Levels | Candida albicans | Histatin 5 | Drastic reduction due to efflux | [6] |
| Reactive Oxygen Species (ROS) Production | Candida albicans | Histatin 5 | Concentration-dependent increase | [5] |
| Cell Viability | Candida albicans | Histatin 5 (30 and 60 min) | 58.3% and 29.7% survival, respectively | [8] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed signaling cascade of this compound leading to fungal apoptosis.
Experimental Workflow for Assessing Mitochondrial Dysfunction
Caption: Workflow for studying this compound's effect on fungal mitochondria.
Detailed Experimental Protocols
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
Principle: The lipophilic cationic dye JC-1 accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.
Protocol:
-
Cell Preparation: Culture Candida albicans to the mid-logarithmic phase. Harvest the cells by centrifugation and wash twice with phosphate-buffered saline (PBS). Resuspend the cells in fresh culture medium to a density of 1 x 107 cells/mL.
-
Treatment: Add this compound at the desired concentrations to the cell suspension. Include an untreated control and a positive control (e.g., a known mitochondrial uncoupler like CCCP). Incubate for the desired time points.
-
Staining: Add JC-1 staining solution to a final concentration of 2 µM. Incubate the cells in the dark for 15-30 minutes at 37°C.
-
Washing: Centrifuge the cells and wash twice with PBS to remove excess dye.
-
Analysis: Resuspend the cells in PBS and analyze immediately using a flow cytometer or a fluorescence microplate reader.
-
Flow Cytometry: Excite at 488 nm and collect green fluorescence in the FL1 channel (e.g., 530/30 nm) and red fluorescence in the FL2 channel (e.g., 585/42 nm).
-
Microplate Reader: Measure green fluorescence at Ex/Em ~485/535 nm and red fluorescence at Ex/Em ~550/600 nm.
-
-
Data Interpretation: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial membrane depolarization.
Detection of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is non-fluorescent. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
Protocol:
-
Cell Preparation: Prepare and treat C. albicans cells with this compound as described in the ΔΨm protocol.
-
Staining: After treatment, wash the cells with PBS and resuspend in PBS containing 10 µM DCFH-DA. Incubate in the dark for 30 minutes at 37°C.
-
Washing: Centrifuge the cells and wash twice with PBS to remove extracellular DCFH-DA.
-
Analysis: Resuspend the cells in PBS and analyze immediately by flow cytometry or a fluorescence microplate reader.
-
Flow Cytometry: Excite at 488 nm and collect green fluorescence in the FL1 channel.
-
Microplate Reader: Measure fluorescence at Ex/Em ~485/535 nm.
-
-
Data Interpretation: An increase in fluorescence intensity in treated cells compared to untreated controls indicates an increase in intracellular ROS levels.
Quantification of Intracellular ATP
Principle: This assay utilizes the ATP-dependent reaction of luciferase, which produces light. The amount of light emitted is directly proportional to the concentration of ATP in the sample.
Protocol:
-
Cell Preparation and Treatment: Prepare and treat C. albicans cells with this compound as described previously.
-
ATP Extraction: After treatment, rapidly harvest the cells and extract ATP. This can be achieved by boiling the cell suspension or using a commercial ATP extraction reagent. It is crucial to inactivate ATPases immediately to prevent ATP degradation.
-
Luminometry: In a luminometer-compatible plate, mix the cell extract with a luciferase-based ATP detection reagent.
-
Measurement: Immediately measure the luminescence using a luminometer.
-
Quantification: Generate a standard curve using known concentrations of ATP. Use this curve to determine the ATP concentration in the experimental samples.
-
Data Interpretation: A decrease in luminescence in treated cells compared to controls indicates a reduction in intracellular ATP levels.
Metacaspase Activity Assay
Principle: Fungal apoptosis-like cell death is often mediated by metacaspases, which are cysteine proteases with similarities to mammalian caspases. Their activity can be measured using specific fluorogenic substrates.
Protocol:
-
Cell Preparation and Treatment: Prepare and treat C. albicans cells with this compound.
-
Cell Lysis: Harvest the cells and prepare a cell lysate using a suitable lysis buffer.
-
Assay: In a microplate, combine the cell lysate with a metacaspase-specific fluorogenic substrate (e.g., a substrate with an arginine or lysine (B10760008) residue at the P1 position).
-
Measurement: Incubate the plate and measure the increase in fluorescence over time using a fluorescence microplate reader. The excitation and emission wavelengths will depend on the specific fluorophore used in the substrate.
-
Data Interpretation: An increase in the rate of fluorescence generation in treated cells compared to controls indicates an activation of metacaspase activity.
Conclusion
The interaction of this compound with fungal mitochondria is a critical component of its antifungal mechanism. By targeting mitochondrial complex I, this compound initiates a cascade of events including respiratory chain disruption, mitochondrial membrane depolarization, ROS production, and ATP depletion. This ultimately leads to an apoptotic-like cell death, potentially mediated by metacaspases. The detailed protocols provided in this guide offer a robust framework for researchers to investigate and quantify these effects. A deeper understanding of this mitochondrial-centric mechanism will be instrumental in the optimization of this compound as a therapeutic agent and in the development of novel antifungal drugs that exploit this crucial fungal vulnerability.
References
- 1. Influence of histatin 5 on Candida albicans mitochondrial protein expression assessed by quantitative mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactive oxygen species play no role in the candidacidal activity of the salivary antimicrobial peptide histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The human salivary peptide histatin 5 exerts its antifungal activity through the formation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salivary histatin 5 induces non-lytic release of ATP from Candida albicans leading to cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Influence of Histatin 5 on Candida albicans Mitochondrial Protein Expression Assessed by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Salivary Histatin 5 and Human Neutrophil Defensin 1 Kill Candida albicans via Shared Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of Fungicidal Activity: A Technical Guide to Reactive Oxygen Species Production by PAC-113
For Researchers, Scientists, and Drug Development Professionals
Introduction
PAC-113, a 12-amino-acid cationic peptide derived from the human salivary protein histatin 5, has demonstrated significant antifungal activity, particularly against the opportunistic pathogen Candida albicans.[1] Its mechanism of action is multifaceted, but a growing body of evidence points to the induction of reactive oxygen species (ROS) as a pivotal event leading to fungal cell death. This technical guide provides an in-depth exploration of the role of ROS in the fungicidal activity of this compound, summarizing key quantitative data, detailing experimental protocols for assessing ROS production and mitochondrial dysfunction, and visualizing the proposed signaling pathways. While direct quantitative data for this compound is emerging, this guide draws upon studies of its parent molecule, histatin 5, to provide a comprehensive overview of the expected molecular interactions and cellular consequences.
Data Presentation: Quantitative Insights into Antifungal Activity and ROS Production
The antifungal efficacy of this compound and the associated production of ROS are concentration-dependent. The following tables summarize the lethal dosage of this compound and the correlation between the concentration of its parent molecule, histatin 5, ROS formation, and the percentage of C. albicans cell death.
Table 1: Candidacidal Activity of this compound against Candida albicans
| Peptide | 50% Lethal Dose (LD50) (µg/ml) |
| P-113 | 6.9[2] |
| P-113Du (dimer) | 1.14[2] |
| P-113Tri (trimer) | 1.125[2] |
Table 2: Correlation of Histatin 5 Concentration with ROS Formation and Cell Killing in Candida albicans
Data presented is for histatin 5, the parent molecule of this compound. Similar dose-dependent effects are anticipated for this compound.
| Histatin 5 Concentration (µM) | ROS Formation (% of Max Fluorescence) | Cell Killing (%) |
| 0 | 0 | 0 |
| 7.8 | ~20 | ~10 |
| 15.6 | ~40 | ~30 |
| 31.2 | ~75 | ~60 |
| 62.5 | 100 | ~90 |
(Data adapted from Helmerhorst et al., 2001. The study utilized dihydroethidium (B1670597) as a fluorescent probe for ROS detection.)[3]
It is important to note a controversy in the existing literature. While the data above suggests a direct correlation between histatin 5-induced ROS and cell death, another study has proposed that the observed increase in fluorescence may be due to the release of pre-formed ethidium (B1194527) from the mitochondrial matrix, rather than de novo ROS production.[4][5] This highlights an area for further investigation to fully elucidate the precise role of ROS in the mechanism of histatin-derived peptides.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effect on C. albicans. The following are key experimental protocols for measuring intracellular ROS and mitochondrial membrane potential.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to quantify intracellular ROS levels.
Materials:
-
Candida albicans culture
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Microplate reader with fluorescence detection (Excitation/Emission: ~485 nm/~535 nm) or flow cytometer.
Procedure:
-
Cell Preparation: Culture C. albicans to the mid-logarithmic phase in a suitable broth medium. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final concentration of approximately 1 x 10^7 cells/mL.
-
Loading with DCFH-DA: Add DCFH-DA to the cell suspension to a final concentration of 10 µM. Incubate the cells in the dark at 37°C for 30-60 minutes to allow the probe to enter the cells and be deacetylated to its non-fluorescent form, DCFH.
-
Washing: Centrifuge the cells to remove excess DCFH-DA, and wash twice with PBS.
-
Treatment with this compound: Resuspend the DCFH-loaded cells in PBS and aliquot into a 96-well plate. Add varying concentrations of this compound to the wells. Include a negative control (no this compound) and a positive control (e.g., hydrogen peroxide).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at various time points (e.g., 0, 30, 60, 120 minutes) using a microplate reader. Alternatively, cells can be analyzed by flow cytometry.
-
Data Analysis: The increase in fluorescence intensity corresponds to the oxidation of DCFH to the highly fluorescent dichlorofluorescein (DCF) by intracellular ROS. Normalize the fluorescence readings to the cell density or protein concentration.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the cationic fluorescent dye JC-1 to assess changes in the mitochondrial membrane potential, a key indicator of mitochondrial health and early apoptosis.
Materials:
-
Candida albicans culture
-
This compound
-
PBS, pH 7.4
-
JC-1 staining solution
-
FCCP (carbonyl cyanide 3-chlorophenylhydrazone) as a positive control for depolarization.
-
Fluorescence microscope, flow cytometer, or microplate reader capable of detecting both green (~529 nm) and red (~590 nm) fluorescence.
Procedure:
-
Cell Preparation: Grow and wash C. albicans cells as described in the ROS measurement protocol.
-
Treatment with this compound: Resuspend the cells in a suitable buffer and expose them to different concentrations of this compound for various durations. Include untreated and FCCP-treated controls.
-
JC-1 Staining: Add JC-1 staining solution to the cell suspensions to a final concentration of 1-2 µM. Incubate in the dark at 37°C for 15-30 minutes.
-
Washing: Centrifuge the cells and wash twice with PBS to remove excess JC-1.
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically inactive cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
-
Flow Cytometry/Microplate Reader: Quantify the red and green fluorescence intensities. The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies depolarization.
-
Mandatory Visualizations
Experimental Workflow for ROS Measurement
Caption: Workflow for measuring intracellular ROS in C. albicans using DCFH-DA.
Proposed Signaling Pathway of this compound-Induced Apoptosis
References
- 1. This compound: A clinically active antimicrobial peptide - Creative Peptides [creative-peptides.com]
- 2. The Antimicrobial Peptides P-113Du and P-113Tri Function against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The human salivary peptide histatin 5 exerts its antifungal activity through the formation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactive oxygen species play no role in the candidacidal activity of the salivary antimicrobial peptide histatin 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactive oxygen species play no role in the candidacidal activity of the salivary antimicrobial peptide histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
PAC-113 Structure-Activity Relationship: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Promising Antifungal Peptide and its Derivatives
Introduction
PAC-113 is a 12-amino-acid cationic peptide derived from histatin 5, a naturally occurring protein in human saliva.[1] Its sequence is Ac-Ala-Lys-Arg-His-His-Gly-Tyr-Lys-Arg-Lys-Phe-His-NH₂. This compound has demonstrated significant antifungal activity, particularly against Candida albicans, a prevalent fungal pathogen, and has shown promise in clinical trials for treating oral candidiasis in immunocompromised individuals.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound, detailing the impact of structural modifications on its antifungal efficacy and cytotoxicity. The information presented herein is intended to guide researchers and drug development professionals in the design of novel and more potent antifungal agents based on the this compound scaffold.
Structure-Activity Relationship of this compound Analogs
The antifungal activity of this compound is intrinsically linked to its amino acid sequence and overall physicochemical properties. Studies involving systematic modifications of the peptide have elucidated key structural features essential for its function. The following tables summarize the quantitative data from these SAR studies, focusing on antifungal potency and effects on mammalian cells.
Antifungal Activity of this compound and its Analogs
The minimum inhibitory concentration (MIC) is a standard measure of the in vitro effectiveness of an antimicrobial agent. The data below, primarily against Candida albicans, highlights the importance of specific residues and the C-terminal region for antifungal activity.
| Peptide/Analog | Sequence | Modification | MIC (µg/mL) vs. C. albicans | Reference |
| This compound | AKRHHGYKRKFH | Parent Peptide | 3.13 | [2] |
| N-terminal truncated P-113 | RHHGYKRKFH | Deletion of Ala-Lys at N-terminus | >50 | [2] |
| C-terminal truncated P-113 | AKRHHGYKRK | Deletion of Phe-His at C-terminus | >50 | [2] |
| P-113 (Lys2 -> Gln) | AQRHHGYKRKFH | Substitution at position 2 | Inactive | [2] |
| P-113 (Lys10 -> Gln) | AKRHHGYKRQFH | Substitution at position 10 | Inactive | [2] |
| Bip-P-113 | AKRHHGYK(Bip)RKFH | Histidine replaced with Biphenylalanine | 3.13 | [2] |
| Dip-P-113 | AKRHHGYK(Dip)RKFH | Histidine replaced with Diphenylalanine | 3.13 | [2] |
| P-113Du | (AKRHHGYKRKFH)₂ | Dimer of this compound | - | [3] |
| P-113Tri | (AKRHHGYKRKFH)₃ | Trimer of this compound | - | [3] |
Key Findings from Antifungal Activity Data:
-
Terminal Regions are Crucial: Truncation of either the N- or C-terminus of this compound results in a dramatic loss of antifungal activity, indicating that the full 12-amino-acid sequence is necessary for its function.[2]
-
Cationic Residues are Essential: The substitution of the cationic lysine (B10760008) residues at positions 2 and 10 with the neutral amino acid glutamine leads to the inactivation of the peptide.[2] This underscores the importance of the overall positive charge for the initial interaction with the negatively charged fungal cell surface.
-
Hydrophobicity Enhances Salt Resistance: While the MIC values for Bip-P-113 and Dip-P-113 in standard media are similar to the parent peptide, these hydrophobic derivatives exhibit significantly improved activity in high-salt conditions, a known limitation of this compound.[2]
-
Multimerization Boosts Potency: Dimerization and trimerization of this compound (P-113Du and P-113Tri) lead to enhanced antifungal activity.[3]
Cytotoxicity and Hemolytic Activity
A critical aspect of drug development is ensuring the selectivity of a compound for its target pathogen over host cells. The following table summarizes the available data on the cytotoxicity of this compound and its derivatives against mammalian cells.
| Peptide/Analog | Assay | Cell Line/Target | Result | Reference |
| This compound | Hemolytic Activity | Human Red Blood Cells | >192 µg/mL (50% lysis) | [3] |
| P-113Du | Hemolytic Activity | Human Red Blood Cells | >384 µg/mL (50% lysis) | [3] |
| P-113Tri | Hemolytic Activity | Human Red Blood Cells | >576 µg/mL (50% lysis) | [3] |
| This compound | Cytotoxicity (MTT Assay) | Human Gingival Epithelial Cells | Low cytotoxicity | [3] |
| P-113Du | Cytotoxicity (MTT Assay) | Human Gingival Epithelial Cells | Low cytotoxicity | [3] |
| P-113Tri | Cytotoxicity (MTT Assay) | Human Gingival Epithelial Cells | Low cytotoxicity | [3] |
| Nal-P-113 | Cytotoxicity | Human Periodontal Ligament Stem Cells & Gingival Epithelial Cells | Not toxic at lower concentrations | [4] |
Key Findings from Cytotoxicity Data:
-
Low Hemolytic Activity: this compound and its multimeric derivatives exhibit low hemolytic activity, indicating a favorable safety profile in this regard.[3]
-
Low Cytotoxicity to Oral Cells: The peptides show low toxicity towards human gingival epithelial cells, which is particularly relevant for their intended use in treating oral candidiasis.[3]
-
Modified Peptides Maintain Safety: The modified peptide Nal-P-113, where histidine residues are replaced by β-naphthylalanine, also demonstrates a good safety profile at effective concentrations.[4]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation of antifungal compounds. The following sections outline the key methodologies employed in the characterization of this compound and its analogs.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Candida albicans strain (e.g., ATCC 90028)
-
Yeast extract-peptone-dextrose (YPD) broth
-
This compound and its analogs, dissolved in a suitable solvent (e.g., sterile water)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: A single colony of C. albicans is inoculated into YPD broth and incubated overnight at 30°C. The culture is then diluted to achieve a starting concentration of approximately 1 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The peptides are serially diluted in YPD broth in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A positive control well (fungus without peptide) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 30°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the optical density at 600 nm using a spectrophotometer.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cell line (e.g., human gingival fibroblasts)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound and its analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the peptides. A vehicle control (medium with the same amount of solvent used to dissolve the peptides) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: The medium is removed, and MTT solution is added to each well. The plate is then incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The MTT solution is removed, and the formazan crystals are dissolved by adding a solubilization solution.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and the IC₅₀ value (the concentration of the peptide that causes 50% inhibition of cell viability) is determined.
Mechanism of Action and Signaling Pathways
The antifungal activity of this compound is a multi-step process that involves initial binding to the fungal cell surface, followed by internalization and subsequent disruption of cellular processes.
This compound Antifungal Mechanism
The primary mechanism of action for this compound against C. albicans involves a non-lytic pathway:
-
Electrostatic Interaction: The positively charged this compound peptide is initially attracted to the negatively charged components of the fungal cell wall.[2]
-
Binding to Ssa2 Protein: this compound then specifically binds to the cell surface protein Ssa2, a member of the Hsp70 family of heat shock proteins.[1][2]
-
Translocation: This interaction facilitates the translocation of this compound across the cell wall and membrane into the fungal cytoplasm.[1][2]
-
Intracellular Targeting and Cell Death: Once inside the cell, this compound disrupts essential cellular processes, leading to fungal cell death. While the precise intracellular targets are still under investigation, evidence suggests that it may interfere with mitochondrial function and induce the production of reactive oxygen species (ROS).
Mechanism of Hydrophobic this compound Analogs
In contrast to the parent peptide, hydrophobic derivatives of this compound, such as Bip-P-113, appear to have a different primary mechanism of action. Their increased hydrophobicity facilitates direct interaction with and disruption of the fungal cell membrane, leading to pore formation and cell lysis. This direct membrane activity may also contribute to their enhanced stability and activity in high-salt environments.
Experimental Workflow for SAR Studies
The systematic evaluation of this compound analogs follows a logical progression from synthesis to biological characterization.
Conclusion
The structure-activity relationship studies of this compound have provided invaluable insights into the design of potent and selective antifungal peptides. The key takeaways for drug development professionals are the critical roles of the peptide's full length, the presence of cationic residues for initial interaction and translocation, and the potential for enhancing salt resistance and altering the mechanism of action through the introduction of hydrophobicity. The low cytotoxicity of this compound and its derivatives against human cells further underscores their therapeutic potential. Future research should focus on optimizing the balance between antifungal potency, salt resistance, and cytotoxicity to develop next-generation antifungal agents based on the promising this compound scaffold.
References
- 1. This compound: A clinically active antimicrobial peptide - Creative Peptides [creative-peptides.com]
- 2. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans Cells Shed Light on Mechanisms of Antifungal Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antimicrobial Peptides P-113Du and P-113Tri Function against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antimicrobial Peptide Nal-P-113 Exerts a Reparative Effect by Promoting Cell Proliferation, Migration, and Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Cationic Residues in the Antifungal Activity of PAC-113: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental role of cationic residues in the antimicrobial, particularly antifungal, activity of the peptide PAC-113. Derived from histatin 5, a human salivary protein, this compound is a twelve-amino-acid peptide (AKRHHGYKRKFH) that has demonstrated significant promise in combating fungal infections, notably those caused by Candida albicans.[1][2] This document will delve into the structure-activity relationship of this compound, focusing on the contribution of its lysine (B10760008) and arginine residues. It will present quantitative data from key studies, detail relevant experimental protocols, and provide visual representations of the underlying molecular mechanisms and experimental workflows.
The Paramount Importance of Positive Charge in this compound's Antifungal Efficacy
The antimicrobial action of this compound is intrinsically linked to its cationic nature. The peptide's sequence contains five basic residues: three lysines (K) and two arginines (R), which confer a significant positive charge at physiological pH. This positive charge is the primary driver of the initial interaction with the negatively charged components of the fungal cell surface, a critical first step in its mechanism of action.[2][3]
The antifungal process can be broadly categorized into three key stages, each heavily influenced by the peptide's cationic residues:
-
Electrostatic Attraction and Cell Wall Binding: The positively charged this compound is electrostatically attracted to the anionic molecules on the surface of Candida albicans, such as mannoproteins and phospholipids. This initial binding is crucial for concentrating the peptide at the fungal cell surface.[2][3] Studies have shown that increasing the salt concentration, which shields electrostatic interactions, significantly reduces the efficacy of this compound.[1]
-
Translocation Across the Cell Wall and Membrane: Following initial binding, this compound must traverse the fungal cell wall and membrane to reach its intracellular targets. This process is not passive and is mediated by specific interactions. Evidence points to the involvement of the Candida albicans cell wall protein Ssa2, a member of the heat shock protein 70 (HSP70) family, in facilitating the translocation of this compound into the cytoplasm.[2][4]
-
Intracellular Action and Cell Death: Once inside the fungal cell, this compound disrupts essential cellular processes, leading to cell death. While the precise intracellular targets are still under investigation, the accumulation of the peptide within the cytoplasm is a prerequisite for its candidacidal activity.
Quantitative Analysis of Cationic Residue Contributions
A pivotal study demonstrated that the substitution of the lysine residues at positions 2 and 10 with glutamine (a neutral amino acid) in a variant named P-113Q2.10 resulted in a complete loss of antifungal activity against C. albicans.[4] This finding underscores the critical importance of these specific cationic sites for the peptide's function. Furthermore, it was observed that while the inactive P-113Q2.10 could still bind to the fungal cell wall, it was unable to translocate into the cytosol, indicating that the cationic nature of these residues is essential for the internalization process.[4]
Another study highlighted that replacing two or more of the five basic (lysine and arginine) residues with uncharged amino acids led to a substantial loss of anticandidal activity, reinforcing the concept of a cumulative effect of the peptide's overall positive charge.[1]
To illustrate the impact of structural modifications on this compound's activity, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for truncated versions of the peptide against Candida albicans. While not direct substitutions of cationic residues, these modifications alter the peptide's overall charge and structure, providing insight into the structure-activity relationship.
| Peptide Derivative | Sequence | Modification | MIC (µg/mL) against C. albicans ATCC 10231 | Fold Change in MIC vs. P-113 |
| P-113 | AKRHHGYKRKFH | Full-length peptide | 4 | - |
| N-terminal truncated P-113 | RHHGYKRKFH | Removal of Ala-Lys at the N-terminus | 32 | 8-fold increase |
| C-terminal truncated P-113 | AKRHHGYKRK | Removal of Phe-His at the C-terminus | 64 | 16-fold increase |
Table 1: Minimum Inhibitory Concentration (MIC) values of P-113 and its truncated derivatives against Candida albicans. Data extracted from The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans Cells Shed Light on Mechanisms of Antifungal Activity and Resistance.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the role of cationic residues in this compound activity.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound and its analogues with amino acid substitutions is typically achieved through Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids (including modified/substituted amino acids)
-
Rink Amide resin (for C-terminal amide peptides)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Deprotection reagent (e.g., 20% piperidine (B6355638) in dimethylformamide - DMF)
-
Cleavage cocktail (e.g., trifluoroacetic acid - TFA, water, triisopropylsilane (B1312306) - TIPS)
-
Solvents: DMF, dichloromethane (B109758) (DCM), diethyl ether
-
High-performance liquid chromatography (HPLC) system for purification
-
Mass spectrometer for verification
Protocol:
-
Resin Swelling: The Rink Amide resin is swollen in DMF in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF. The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: The first Fmoc-protected amino acid is activated with a coupling reagent and a base in DMF and then added to the deprotected resin. The reaction is allowed to proceed until completion. The resin is washed with DMF.
-
Repeat Cycles: Steps 2 and 3 are repeated for each subsequent amino acid in the this compound sequence or its analogue.
-
Final Deprotection: After the final amino acid is coupled, the N-terminal Fmoc group is removed.
-
Cleavage and Deprotection of Side Chains: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIPS).
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified by reverse-phase HPLC.
-
Verification: The molecular weight of the purified peptide is confirmed by mass spectrometry.
Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial peptide.
Materials:
-
Candida albicans strain (e.g., ATCC 10231)
-
Sabouraud Dextrose (SD) broth or Mueller-Hinton (MH) broth
-
Sterile 96-well microtiter plates
-
This compound and its analogues, lyophilized
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Fungal Inoculum: A single colony of C. albicans is inoculated into SD broth and incubated overnight. The culture is then diluted to a final concentration of approximately 5 x 10^4 colony-forming units (CFU)/mL in the appropriate test broth.
-
Peptide Preparation: A stock solution of each peptide is prepared and serially diluted in the test broth in a 96-well plate.
-
Inoculation: An equal volume of the fungal inoculum is added to each well containing the serially diluted peptides.
-
Controls: Positive (fungi in broth without peptide) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.
Membrane Permeabilization and Translocation Assays
These assays are crucial for understanding how cationic residues contribute to the peptide's ability to cross the fungal cell membrane.
Membrane Permeabilization Assay (using Propidium Iodide):
Materials:
-
Candida albicans cells
-
Propidium Iodide (PI) stock solution
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
C. albicans cells are grown to mid-log phase, harvested, and washed.
-
The cells are resuspended in a suitable buffer and incubated with different concentrations of this compound or its analogues.
-
PI is added to the cell suspension. PI is a fluorescent dye that can only enter cells with compromised membranes.
-
The fluorescence intensity is measured over time. An increase in fluorescence indicates membrane permeabilization.
Translocation Assay (using FITC-labeled peptides):
Materials:
-
FITC (fluorescein isothiocyanate)-labeled this compound and its analogues
-
Candida albicans cells
-
Confocal microscope
Protocol:
-
C. albicans cells are incubated with FITC-labeled peptides for various time points.
-
After incubation, the cells are washed to remove any unbound peptide.
-
The localization of the fluorescently labeled peptide is visualized using confocal microscopy.
-
Internalization of the peptide is indicated by the presence of fluorescence within the cytoplasm of the fungal cells.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism of this compound action and a typical experimental workflow.
Caption: Proposed mechanism of this compound antifungal activity.
Caption: Workflow for MIC determination.
References
- 1. Anticandida Activity Is Retained in P-113, a 12-Amino-Acid Fragment of Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans Cells Shed Light on Mechanisms of Antifungal Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The P-113 fragment of histatin 5 requires a specific peptide sequence for intracellular translocation in Candida albicans, which is independent of cell wall binding - PubMed [pubmed.ncbi.nlm.nih.gov]
C-Terminal Amidation of PAC-113: A Technical Guide to Enhanced Efficacy
For Researchers, Scientists, and Drug Development Professionals
Abstract
PAC-113, a 12-amino-acid antimicrobial peptide derived from human salivary protein histatin 5, has demonstrated significant promise as an antifungal agent, particularly against Candida albicans. A key post-translational modification, C-terminal amidation, has been shown to significantly enhance its efficacy. This technical guide provides an in-depth analysis of the effects of C-terminal amidation on the bioactivity of this compound. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the peptide's mechanism of action and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of peptide-based therapeutics.
Introduction
This compound, with the amino acid sequence Ac-Ala-Lys-Arg-His-His-Gly-Tyr-Lys-Arg-Lys-Phe-His-NH₂, is a cationic peptide that has been investigated for its therapeutic potential in treating oral candidiasis.[1] The addition of an amide group to the C-terminus is a common modification in many naturally occurring peptides and has been found to play a crucial role in the antimicrobial activity of this compound. This modification neutralizes the negative charge of the C-terminal carboxyl group, thereby increasing the net positive charge of the peptide. This enhanced cationicity is believed to facilitate stronger electrostatic interactions with the negatively charged components of fungal cell membranes, a critical first step in its mechanism of action.
Quantitative Analysis of Efficacy
The C-terminal amidation of this compound has a quantifiable impact on its antifungal potency. The following tables summarize the available data comparing the amidated and non-amidated forms of the peptide.
Table 1: Antifungal Activity of Amidated vs. Non-Amidated this compound against Candida albicans
| Peptide Form | Minimum Inhibitory Concentration (MIC) (µg/mL) | LD50 (µg/mL) | LD90 (µg/mL) |
| This compound (Amidated) | 3.1[2] | 2.3[2] | 4.7[2] |
| This compound (Non-amidated) | Not explicitly reported | 4.5[2] | >10[2] |
Note: The MIC for the non-amidated form was not explicitly found in the searched literature. The LD50 and LD90 values clearly indicate a higher potency for the amidated form.
Mechanism of Action
The antifungal activity of this compound is a multi-step process that is significantly influenced by its C-terminal amidation. The increased positive charge of the amidated peptide enhances its initial binding to the fungal cell surface. Following this initial interaction, this compound is understood to engage with specific membrane proteins, such as the Ssa2 protein in Candida albicans, which facilitates its translocation across the cell membrane and into the cytoplasm.[3] Once inside the cell, this compound can disrupt essential cellular processes, leading to fungal cell death.
Experimental Protocols
This section details the key experimental methodologies used to assess the efficacy of this compound and the effects of C-terminal amidation.
Peptide Synthesis and Purification
Solid-Phase Peptide Synthesis (SPPS) of C-terminally Amidated this compound:
-
Resin Selection: A Rink amide resin is typically used for the synthesis of C-terminally amidated peptides.
-
Fmoc Deprotection: The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the resin is removed using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Amino Acid Coupling: The first Fmoc-protected amino acid is coupled to the deprotected resin using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Chain Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid in the this compound sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS).
-
Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and then lyophilized to obtain a crude powder.[4][5]
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification:
-
Column: A C18 column is commonly used for the purification of peptides like this compound.[6]
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from low to high concentration of Mobile Phase B is used to elute the peptide. The specific gradient is optimized based on the hydrophobicity of the peptide.
-
Detection: The peptide is detected by monitoring the absorbance at 214 nm and 280 nm.
-
Fraction Collection and Analysis: Fractions containing the purified peptide are collected, analyzed for purity by analytical RP-HPLC and mass spectrometry, and then pooled and lyophilized.[7]
Antifungal Susceptibility Testing
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):
-
Culture Preparation: Candida albicans is cultured in a suitable broth (e.g., Sabouraud Dextrose Broth) and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Peptide Dilution: A serial dilution of the this compound peptide is prepared in a 96-well microtiter plate.
-
Inoculation: The standardized fungal suspension is added to each well containing the peptide dilutions.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the fungus.
Cytotoxicity Assays
While specific comparative cytotoxicity data for amidated versus non-amidated this compound on human cells was not found in the literature search, a standard method to assess this is the MTT assay.
MTT Assay for Cell Viability:
-
Cell Seeding: Human cell lines (e.g., HEK293 or HaCaT) are seeded in a 96-well plate and allowed to adhere overnight.
-
Peptide Treatment: The cells are treated with various concentrations of the this compound peptides (both amidated and non-amidated forms) for a specified period (e.g., 24 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control.
Structural Effects of C-Terminal Amidation
Although specific circular dichroism (CD) spectroscopy data for both forms of this compound were not identified, studies on other antimicrobial peptides have shown that C-terminal amidation can significantly influence their secondary structure. Amidation often leads to an increase in α-helicity, particularly in membrane-mimicking environments. This enhanced helical content can promote deeper insertion into the lipid bilayer of fungal membranes, contributing to increased lytic activity.
Conclusion
C-terminal amidation is a critical modification for optimizing the antifungal efficacy of this compound. The available data demonstrates that this single chemical alteration leads to a significant, approximately twofold increase in its activity against Candida albicans. This enhancement is attributed to an increased net positive charge, which likely improves its interaction with and disruption of the fungal cell membrane, and potentially stabilizes a more active secondary structure. The detailed protocols provided herein offer a framework for the synthesis, purification, and evaluation of amidated this compound and its analogues. Further research focusing on a direct comparison of the structural and cytotoxic profiles of the amidated and non-amidated forms of this compound would provide a more complete understanding of the role of this important post-translational modification and aid in the rational design of more potent peptide-based antifungal agents.
References
- 1. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans Cells Shed Light on Mechanisms of Antifungal Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticandida Activity Is Retained in P-113, a 12-Amino-Acid Fragment of Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: Applications in secondary structure analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Circular Dichroism Spectroscopy Analysis of Protein Secondary Structure | MtoZ Biolabs [mtoz-biolabs.com]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Binding of PAC-113 to Candida albicans Ssa2 Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of drug-resistant fungal pathogens, particularly Candida albicans, necessitates the development of novel antifungal agents. PAC-113, a 12-amino-acid peptide derived from the human salivary protein histatin 5, has demonstrated potent candidacidal activity. A critical step in its mechanism of action is the binding to the C. albicans cell surface protein Ssa2, a member of the Hsp70 family of heat shock proteins. This interaction facilitates the translocation of this compound into the fungal cell, leading to subsequent mitochondrial targeting and cell death. This technical guide provides a comprehensive overview of the this compound and Ssa2 protein interaction, including quantitative data, detailed experimental protocols for studying this binding, and visualizations of the key processes involved.
Introduction
This compound, with the amino acid sequence AKRHHGYKRKFH, is a promising antifungal peptide that has shown efficacy in clinical trials for oral candidiasis.[1] Its mechanism of action is multifaceted, involving initial electrostatic interactions with the negatively charged fungal cell surface, followed by a more specific binding to the Ssa2 protein.[2] Ssa2, unconventionally located on the C. albicans cell wall in addition to its cytosolic presence, acts as a crucial receptor for this compound, mediating its entry into the cell.[2][3] Understanding the specifics of this interaction is paramount for the rational design of more potent and targeted antifungal therapeutics.
Quantitative Data on this compound Activity and Ssa2-Mediated Uptake
| Parameter | Value | Cell Type/Conditions | Significance | Reference |
| This compound Antifungal Activity | ||||
| LD50 | 2.3 µg/mL | C. albicans | Lethal dose for 50% of the population. | [4] |
| LD90 | 4.7 µg/mL | C. albicans | Lethal dose for 90% of the population. | [4] |
| Ssa2-Mediated Uptake of this compound | ||||
| Cytosolic Accumulation (Wild-Type) | 0.26 µg/10⁷ cells (at 15 min) | C. albicans wild-type | Demonstrates efficient uptake. | [5] |
| Cytosolic Accumulation (ssa2Δ mutant) | < 0.2 µg/10⁷ cells (at 30 min) | C. albicans ssa2Δ mutant | Highlights the critical role of Ssa2 in translocation. | [5] |
| Histatin 5 (Parent Peptide) Binding to Ssa2 | ||||
| Effect of Nucleotides on Binding Affinity | 10-fold improvement | In vitro gel filtration assay | Suggests allosteric regulation of the Ssa2-peptide interaction. | [6] |
Experimental Protocols
The study of the this compound and Ssa2 interaction employs a variety of biochemical and microbiological techniques. Below are detailed methodologies for key experiments.
Pull-Down Assay to Confirm Interaction
This assay is used to verify a direct physical interaction between this compound and the Ssa2 protein.
Principle: A tagged "bait" protein (e.g., His-tagged Ssa2) is immobilized on an affinity resin. This is then incubated with a "prey" molecule (this compound). If the prey binds to the bait, it will be pulled down with the resin. The presence of the bound prey is then detected.
Protocol:
-
Bait Protein Immobilization:
-
Express and purify His-tagged recombinant Ssa2 protein from a suitable expression system (e.g., E. coli or yeast).
-
Equilibrate Ni-NTA agarose (B213101) beads with a binding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Incubate the purified His-Ssa2 with the Ni-NTA beads for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Wash the beads several times with the binding buffer to remove any unbound Ssa2.
-
-
Binding of Prey:
-
Incubate the immobilized His-Ssa2 beads with a solution containing this compound peptide for 1-3 hours at 4°C.
-
Include a negative control with beads alone (no Ssa2) to check for non-specific binding of this compound to the resin.
-
-
Washing:
-
Wash the beads extensively with the binding buffer (with potentially slightly increased salt concentration) to remove non-specifically bound peptides.
-
-
Elution and Detection:
-
Elute the Ssa2-PAC-113 complexes from the beads using an elution buffer containing a high concentration of imidazole.
-
Analyze the eluted fractions by SDS-PAGE followed by Western blotting using an anti-PAC-113 antibody or by mass spectrometry to confirm the presence of this compound.
-
Peptide Array to Map Binding Sites
This high-throughput method helps to identify the specific amino acid sequences (epitopes) on the Ssa2 protein that this compound binds to.
Principle: A library of overlapping short peptides covering the entire sequence of Ssa2 is synthesized and immobilized on a solid support (e.g., a cellulose (B213188) membrane). The array is then incubated with labeled this compound or with unlabeled this compound followed by a specific antibody to detect binding.
Protocol:
-
Array Preparation:
-
Synthesize a peptide library consisting of overlapping peptides (e.g., 15-mers with a 3-amino acid offset) spanning the full length of the C. albicans Ssa2 protein.
-
Spot and immobilize these peptides onto a cellulose membrane or glass slide.
-
-
Blocking:
-
Block the peptide array with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1-2 hours at room temperature to prevent non-specific binding.
-
-
Incubation with this compound:
-
Incubate the blocked array with a solution of this compound (e.g., 1-10 µM) in blocking buffer overnight at 4°C.
-
-
Washing:
-
Wash the array thoroughly with TBST to remove unbound this compound.
-
-
Detection:
-
Incubate the array with a primary antibody specific for this compound for 1-2 hours.
-
Wash the array again with TBST.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Detect the signal using a suitable substrate (for HRP) or a fluorescence scanner. The spots with the strongest signals correspond to the binding epitopes.
-
Candidacidal Assay (Broth Microdilution)
This assay quantifies the antifungal activity of this compound against C. albicans.
Principle: A standardized suspension of C. albicans is incubated with serial dilutions of this compound. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are then determined.
Protocol:
-
Preparation of Fungal Inoculum:
-
Culture C. albicans in a suitable broth (e.g., YPD) overnight at 30°C.
-
Wash the cells and resuspend them in a low-salt buffer (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.4) to a standardized concentration (e.g., 1 x 10⁴ cells/mL).
-
-
Peptide Dilution:
-
Perform serial two-fold dilutions of this compound in the same low-salt buffer in a 96-well microtiter plate.
-
-
Incubation:
-
Add the fungal inoculum to each well of the plate containing the peptide dilutions.
-
Include positive (no peptide) and negative (no fungi) controls.
-
Incubate the plate at 37°C for a defined period (e.g., 1-4 hours for killing or 24-48 hours for growth inhibition).
-
-
Determination of MIC:
-
For growth inhibition, measure the optical density at 600 nm (OD₆₀₀). The MIC is the lowest concentration of the peptide that inhibits visible growth.
-
-
Determination of MFC:
-
For fungicidal activity, take an aliquot from the wells showing no visible growth and plate it on YPD agar.
-
Incubate the plates at 30°C for 24-48 hours.
-
The MFC is the lowest peptide concentration that results in a significant reduction (e.g., 99.9%) of CFU compared to the initial inoculum.
-
Visualizations: Pathways and Workflows
Proposed Mechanism of this compound Action
The following diagram illustrates the proposed mechanism of this compound's antifungal activity, from cell surface binding to intracellular targeting.
References
- 1. This compound: A clinically active antimicrobial peptide - Creative Peptides [creative-peptides.com]
- 2. Uptake of the antifungal cationic peptide Histatin 5 by Candida albicans Ssa2p requires binding to non-conventional sites within the ATPase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using peptide arrays created by the SPOT method for defining protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 5. Uptake of the antifungal cationic peptide Histatin 5 by Candida albicans Ssa2p requires binding to non-conventional sites within the ATPase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
An In-depth Technical Guide to the Intracellular Translocation of PAC-113 Peptide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
PAC-113 is a 12-amino-acid cationic antimicrobial peptide (AMP) derived from human salivary histatin 5, with the sequence AKRHHGYKRKFH.[1][2] Originally identified as the smallest fragment of histatin 5 to retain potent antifungal activity, this compound has demonstrated efficacy against clinically relevant pathogens, particularly Candida albicans.[3][4] Its development has been driven by the increasing need for novel antifungal agents to combat drug-resistant infections.[3] this compound exhibits a dual mechanism of action, involving both membrane disruption and entry into the fungal cell to engage with intracellular targets.[1][5] This guide focuses on the core mechanisms of its intracellular translocation, presenting quantitative data and the experimental protocols used to elucidate this pathway.
The Core Mechanism: Intracellular Translocation
The candidacidal activity of this compound is not solely reliant on membrane permeabilization. A critical component of its mechanism involves translocation across the fungal cell wall and membrane to access the cytoplasm. This process is initiated by electrostatic interactions, followed by a receptor-mediated uptake process, and culminates in the disruption of vital intracellular functions.
Signaling and Translocation Pathway
The journey of this compound from the extracellular space to its intracellular target in Candida albicans involves several key steps:
-
Electrostatic Binding : As a cationic peptide, this compound initially binds to the negatively charged components of the C. albicans cell surface through electrostatic interactions.[5]
-
Receptor Recognition : Following initial binding, this compound is recognized by and binds to the cell wall protein Ssa2, a member of the Hsp70 chaperone family.[1][6] This interaction is crucial for facilitating the peptide's entry into the cell.
-
Translocation : Mediated by the Ssa2 protein, this compound is translocated across the cell membrane into the cytoplasm.[5] The precise mechanism of membrane passage is an area of ongoing research but is understood to be an energy-dependent process.[6]
-
Intracellular Targeting : Once inside the cytoplasm, this compound targets the mitochondrial complex I.[6][7]
-
Induction of Cell Death : The interaction with mitochondrial complex I inhibits cellular respiration and leads to an increase in reactive oxygen species (ROS), inducing oxidative stress and ultimately causing fungal cell death.[6][7]
Quantitative Data on this compound Activity
The antifungal efficacy of this compound and its derivatives has been quantified through various assays. The data highlights the peptide's potency and provides a basis for structure-activity relationship studies.
Table 1: Antifungal Activity of this compound against Candida albicans
| Parameter | Value (µg/mL) | Condition / Strain | Reference |
| LD₅₀ | 2.3 | C. albicans | [3] |
| LD₉₀ | 4.7 | C. albicans | [3] |
| MIC | 3.1 | C. albicans ATCC 10231 / ATCC 44505 | [3] |
| MIC | 3.13 | C. albicans | [8] |
LD₅₀/LD₉₀: Lethal dose required to kill 50%/90% of cells. MIC: Minimum Inhibitory Concentration.
Table 2: Comparative Candidacidal Kinetics of this compound and Hydrophilic Derivatives
| Peptide | Incubation Time (min) | % Cell Viability Reduction | Reference |
| P-113 | 120 | 87% | [5] |
| Bip-P-113 | 30 | 99% | [5] |
| Dip-P-113 | 120 | 81% | [5] |
Bip-P-113 and Dip-P-113 are derivatives with increased hydrophobicity. The enhanced kinetics of Bip-P-113 suggest it acts primarily via membrane disruption rather than translocation.[5]
Table 3: Impact of Truncation on this compound Antifungal Activity
| Peptide Derivative | MIC Fold Increase (vs. P-113) | % Cell Killing (after 120 min) | Reference |
| N-terminal truncated | 8-16x | 38% | [4] |
| C-terminal truncated | 8-16x | 25% | [4] |
Data indicates that both the N- and C-termini are crucial for the full antifungal activity and efficient translocation of this compound.[4][5]
Key Experimental Protocols
The elucidation of the this compound translocation mechanism has been made possible by a combination of microbiological, biochemical, and biophysical techniques. Detailed methodologies for key experiments are provided below.
Protocol: Peptide Localization via Confocal Microscopy
This method is used to visualize the location of the peptide in relation to the fungal cells.
-
Peptide Labeling : Synthesize this compound with a fluorescent tag, such as fluorescein (B123965) isothiocyanate (FITC), at the N-terminus.
-
Cell Culture : Grow Candida albicans (e.g., strain ATCC 10231) in a suitable broth (e.g., YM broth) to the mid-logarithmic phase.
-
Incubation : Harvest and wash the cells. Resuspend the cells to a final concentration of 1 x 10⁷ CFU/mL. Incubate the cells with 50 µM of FITC-labeled this compound at 28°C for 5-30 minutes.[5]
-
Washing : After incubation, wash the cells multiple times with a suitable buffer (e.g., PBS) to remove any unbound peptide.
-
Microscopy : Mount the washed cells on a glass slide. Visualize the cells using a confocal laser scanning microscope. Acquire images in both bright-field and fluorescence channels to determine the localization of the FITC-labeled peptide (cell surface vs. intracellular).[5][9]
Protocol: Broth Microdilution for MIC Determination
This assay determines the minimum inhibitory concentration (MIC) of the peptide required to inhibit the visible growth of C. albicans.
-
Medium Preparation : Prepare a low-ionic-strength medium (LYM broth) to avoid the salt-dependent inhibition of this compound activity.[3]
-
Peptide Dilution : Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using LYM broth.
-
Inoculum Preparation : Prepare an inoculum of C. albicans standardized to approximately 5 x 10⁵ CFU/mL in LYM broth.
-
Incubation : Add the standardized inoculum to each well of the microtiter plate containing the peptide dilutions. Include a peptide-free well as a positive control for growth.
-
Reading Results : Incubate the plate at 30°C overnight. The MIC is defined as the lowest concentration of this compound at which no visible growth of C. albicans is observed.[3]
Protocol: NMR Spectroscopy for Peptide-Cell Interaction
Solution Nuclear Magnetic Resonance (NMR) is used to monitor the interaction between this compound and living fungal cells at an atomic level.
-
Peptide Preparation : Produce ¹⁵N- and ¹³C-labeled this compound through recombinant expression or chemical synthesis.
-
Cell Preparation : Grow and harvest C. albicans cells as previously described. Resuspend the cells in a suitable NMR buffer.
-
NMR Spectroscopy : Acquire a baseline ¹H-¹⁵N HSQC spectrum of the labeled this compound.
-
Interaction Monitoring : Add living C. albicans cells to the NMR tube containing the labeled peptide. Acquire a series of ¹H-¹⁵N HSQC spectra over time (e.g., up to 24 hours).[5]
-
Data Analysis : Analyze the chemical shift perturbations in the spectra. Changes in the position of specific amino acid peaks indicate which parts of the peptide are interacting with the fungal cells or undergoing conformational changes or proteolytic cleavage.[5][10]
Conclusion and Future Perspectives
The intracellular translocation of this compound into Candida albicans is a receptor-mediated process that is critical to its antifungal mechanism. By targeting intracellular components like the mitochondria, this compound induces cell death through pathways distinct from many conventional antifungal agents.[6][7] Quantitative analysis demonstrates its high potency, while detailed experimental protocols provide the framework for further investigation.[3]
Future research should focus on the precise molecular dynamics of the Ssa2-mediated translocation across the plasma membrane. Furthermore, understanding the mechanisms of resistance, such as proteolytic degradation of the peptide by secreted aspartic proteases (Saps), is vital for the development of next-generation, stabilized peptide therapeutics with enhanced clinical utility.[5] The exploration of this compound's translocation pathway offers a promising blueprint for designing novel AMPs that can effectively combat the growing threat of fungal infections.
References
- 1. This compound: A clinically active antimicrobial peptide - Creative Peptides [creative-peptides.com]
- 2. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans Cells Shed Light on Mechanisms of … [ouci.dntb.gov.ua]
- 3. Anticandida Activity Is Retained in P-113, a 12-Amino-Acid Fragment of Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans Cells Shed Light on Mechanisms of Antifungal Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Peptides: Avant-Garde Antifungal Agents to Fight against Medically Important Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans Cells Shed Light on Mechanisms of Antifungal Activity and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Properties of the PAC-113 Antimicrobial Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PAC-113 is a promising 12-amino-acid cationic antimicrobial peptide derived from histatin 5, a naturally occurring protein in human saliva. With the sequence Ac-AKRHHGYKRKFH-NH₂, it has demonstrated significant antimicrobial activity, particularly against fungal pathogens such as Candida albicans, including strains resistant to conventional antifungal agents. Its mechanism of action is multifaceted, involving initial binding to the microbial cell surface, translocation into the cytoplasm, and potential disruption of intracellular processes. This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its antimicrobial spectrum, cytotoxicity, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Introduction
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action, which may reduce the likelihood of resistance development. This compound, a synthetic peptide fragment of human salivary histatin 5, has garnered significant interest for its potent antifungal properties.[1] It has been investigated in clinical trials for the treatment of oral candidiasis and has shown a favorable safety profile.[2][3] This guide delves into the core biochemical characteristics of this compound, providing a technical resource for the scientific community.
Physicochemical Properties
-
Amino Acid Sequence: AKRHHGYKRKFH[2]
-
Molecular Formula: C₇₀H₁₀₃N₂₅O₁₂
-
Molecular Weight: 1550.8 Da
-
Isoelectric Point (pI): High (cationic peptide)
-
Structure: this compound is a linear peptide that can adopt an α-helical conformation in hydrophobic environments, a characteristic often associated with membrane-interacting antimicrobial peptides.[4]
Antimicrobial Spectrum
This compound exhibits a broad spectrum of antimicrobial activity, with notable potency against various fungal and bacterial pathogens, particularly those colonizing the oral cavity.
Antifungal Activity
This compound is highly effective against multiple species of Candida, including strains that have developed resistance to fluconazole. Its efficacy, however, can be influenced by the presence of salts, with higher salt concentrations reducing its activity.[2]
| Organism | Strain | MIC (µg/mL) | Notes |
| Candida albicans | ATCC 10231 | 3.13 | In low salt medium (LYM)[5] |
| Candida albicans | ATCC 44505 | 3.1 | In LYM broth[6] |
| Candida albicans | Clinical Isolates | 3.1 | Including fluconazole-resistant strains[6] |
| Candida glabrata | Clinical Isolates | >50 | Generally resistant[4] |
| Candida krusei | ATCC 6258 | 12.5 | [4] |
| Candida parapsilosis | ATCC 22019 | 0.78 | [4] |
| Candida tropicalis | ATCC 13803 | 0.78 | [4] |
Antibacterial Activity
This compound has demonstrated inhibitory effects against key oral bacteria associated with dental caries and periodontal disease.
| Organism | Strain | MIC (µg/mL) | Notes |
| Streptococcus mutans | ATCC 25175 | 128 | [1] |
| Porphyromonas gingivalis | ATCC 33277 | 64 | [1] |
| Aggregatibacter actinomycetemcomitans | ATCC 33384 | Not explicitly found | General activity against periodontal pathogens is suggested. |
Cytotoxicity and Hemolytic Activity
A crucial aspect of any potential therapeutic is its selectivity for microbial cells over host cells. This compound and its derivatives have been reported to have low cytotoxicity.[4]
| Cell Line/Assay | Concentration/Value | Notes |
| Human Red Blood Cells (Hemolysis) | HC₅₀ > 250 µg/mL | Indicates low hemolytic activity. |
| Human Gingival Fibroblasts | IC₅₀ not explicitly found | Generally considered to have low toxicity. |
| Human Oral Keratinocytes | IC₅₀ not explicitly found | Generally considered to have low toxicity. |
Mechanism of Action
The antimicrobial action of this compound is a multi-step process that involves both membrane interaction and intracellular targeting.
Interaction with Fungal Cell Wall and Membrane
In Candida albicans, the initial step involves the electrostatic attraction between the cationic this compound and the negatively charged fungal cell surface. Subsequently, this compound specifically binds to the cell wall protein Ssa2, which facilitates its translocation across the cell membrane into the cytoplasm.[2] While some membrane permeabilization may occur, the primary mechanism for entry into C. albicans appears to be receptor-mediated.
Intracellular Targets
Once inside the fungal cell, this compound is thought to interfere with essential cellular processes. Evidence suggests that it can target mitochondria, leading to the production of reactive oxygen species (ROS) and subsequent cell death.[3]
Effect on Gene Expression
Studies on a modified version of this compound, Nal-P-113, have shown that it can down-regulate the expression of genes in Porphyromonas gingivalis that are involved in mobile and extrachromosomal element functions, as well as transport and binding proteins. It is plausible that this compound exerts similar effects on the gene expression of susceptible microorganisms.
Below is a diagram illustrating the proposed mechanism of action of this compound against Candida albicans.
Pharmacokinetics
Limited pharmacokinetic data is available for this compound. However, studies have suggested that it has a prolonged half-life in saliva, which is advantageous for treating oral infections.[3] Further research is needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile in both saliva and plasma.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biochemical properties of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing of antimicrobial peptides.
Materials:
-
This compound peptide
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates (low-binding)
-
Bacterial or fungal strains
-
Sterile saline (0.85% NaCl)
-
Incubator
-
Microplate reader
Procedure:
-
Peptide Preparation: Prepare a stock solution of this compound in sterile water or a suitable solvent. Perform serial two-fold dilutions of the peptide in the appropriate broth to achieve a range of concentrations.
-
Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Assay Setup: Add 100 µL of the microbial suspension to each well of the 96-well plate. Add 100 µL of the serially diluted this compound to the corresponding wells. Include a positive control (microbes in broth without peptide) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.
Below is a workflow diagram for the MIC assay.
Fluorescent Dye Leakage Assay
This assay is used to assess the ability of this compound to permeabilize microbial membranes.
Materials:
-
Large unilamellar vesicles (LUVs) composed of lipids mimicking microbial membranes (e.g., POPC/POPG)
-
Fluorescent dye (e.g., calcein (B42510) or carboxyfluorescein)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorometer
-
Triton X-100 (for 100% leakage control)
Procedure:
-
LUV Preparation: Prepare LUVs encapsulating the fluorescent dye at a self-quenching concentration.
-
Purification: Remove unencapsulated dye by passing the LUV suspension through a size-exclusion chromatography column.
-
Assay: Add the purified LUVs to a cuvette in a fluorometer and record the baseline fluorescence. Add this compound at various concentrations and monitor the increase in fluorescence over time.
-
Data Analysis: The percentage of dye leakage is calculated relative to the maximum fluorescence achieved after adding Triton X-100 to completely lyse the vesicles.
NMR Spectroscopy for Peptide-Membrane Interaction
Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the interaction of this compound with model membranes.
Procedure:
-
Sample Preparation: Prepare isotopically labeled (e.g., ¹⁵N, ¹³C) this compound. Reconstitute the labeled peptide into model membranes such as lipid micelles or bicelles.
-
NMR Data Acquisition: Acquire a series of one- and two-dimensional NMR spectra (e.g., ¹H-¹⁵N HSQC, NOESY) to determine the structure and orientation of the peptide within the membrane.
-
Data Analysis: Analyze the chemical shifts, nuclear Overhauser effects (NOEs), and other NMR parameters to build a high-resolution model of the this compound-membrane complex.
Conclusion
This compound is a well-characterized antimicrobial peptide with significant potential as a therapeutic agent, particularly for the treatment of oral fungal infections. Its multifaceted mechanism of action, involving both membrane translocation and intracellular targeting, makes it a promising candidate to combat antimicrobial resistance. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers to further explore and harness the therapeutic potential of this compound. Future research should focus on obtaining more comprehensive pharmacokinetic and pharmacodynamic data, as well as elucidating the specific intracellular signaling pathways affected by this promising peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A clinically active antimicrobial peptide - Creative Peptides [creative-peptides.com]
- 3. Pacgen Biopharmaceuticals Corporation Announces Positive Results from Phase I/II Trial of Novel Anti-Fungal Drug - BioSpace [biospace.com]
- 4. The Antimicrobial Peptides P-113Du and P-113Tri Function against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans Cells Shed Light on Mechanisms of Antifungal Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticandida Activity Is Retained in P-113, a 12-Amino-Acid Fragment of Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
PAC-113: An In-Depth Technical Guide to its Antifungal Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PAC-113 is a synthetic 12-amino-acid antimicrobial peptide derived from histatin 5, a naturally occurring histidine-rich protein found in human saliva.[1] It has emerged as a promising antifungal agent, particularly for the treatment of oral candidiasis.[1][2] this compound exhibits potent activity against a range of fungal pathogens, including species resistant to conventional antifungal drugs.[2] This technical guide provides a comprehensive overview of the antifungal spectrum of this compound, detailing its in vitro activity, mechanism of action, and the experimental protocols used for its evaluation.
Antifungal Spectrum of Activity: Quantitative Data
The in vitro antifungal activity of this compound has been evaluated against various fungal species, primarily within the Candida genus. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of Candida species, including American Type Culture Collection (ATCC) strains and clinical isolates. The data is primarily derived from studies utilizing broth microdilution assays.
| Fungal Species | Strain Type | This compound MIC (µg/mL) | Reference |
| Candida albicans | ATCC 10231 | 3.13 | [2] |
| Candida albicans | Clinical Isolates (HIV patients) | 1.57 - 6.25 | [3] |
| Candida glabrata | Clinical Isolates (HIV patients) | >50 | [3] |
| Candida tropicalis | Clinical Isolates (HIV patients) | 3.13 - 12.5 | [3] |
| Candida krusei | Clinical Isolates (HIV patients) | 25 - 50 | [3] |
Note: The activity of this compound is known to be sensitive to salt concentrations, with its efficacy being significantly reduced in high-salt environments.[1]
Mechanism of Action
The antifungal mechanism of this compound involves a multi-step process that begins with its interaction with the fungal cell surface and culminates in cell death. The primary mode of action is the permeabilization of the fungal cell membrane.[1] However, unlike many other antimicrobial peptides, the action of this compound is not solely based on non-specific membrane disruption.
In Candida albicans, the activity of this compound is initiated by binding to the cell surface, followed by a crucial interaction with the cell wall protein Ssa2.[1][4] This protein facilitates the translocation of this compound across the cell wall and into the cytoplasm.[1][4] Once inside the cell, this compound is thought to exert its fungicidal effects through various intracellular mechanisms, including the disruption of normal cellular processes and potentially inducing the production of reactive oxygen species. While the precise intracellular targets are still under investigation, this targeted uptake mechanism contributes to its potent antifungal activity.
Experimental Protocols
The evaluation of the antifungal activity of this compound is predominantly conducted using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3, with some modifications for antimicrobial peptides.
Broth Microdilution Susceptibility Testing (Modified for this compound)
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
1. Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
A suspension of the fungal colonies is prepared in sterile saline or water.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
The suspension is then further diluted in the test medium (RPMI 1640 with MOPS buffer) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microplate wells.
2. Preparation of this compound Dilutions:
-
A stock solution of this compound is prepared in a low-salt buffer or sterile water.
-
Serial two-fold dilutions of this compound are prepared in the test medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
The prepared fungal inoculum is added to each well of the microtiter plate containing the this compound dilutions.
-
The plates are incubated at 35°C for 24-48 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control well (containing no antifungal agent).
Mandatory Visualizations
Signaling Pathway of this compound Action in Candida albicans
Caption: Proposed mechanism of this compound action against Candida albicans.
Experimental Workflow for MIC Determination
References
- 1. This compound: A clinically active antimicrobial peptide - Creative Peptides [creative-peptides.com]
- 2. mdpi.com [mdpi.com]
- 3. The Antimicrobial Peptides P-113Du and P-113Tri Function against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The P-113 fragment of histatin 5 requires a specific peptide sequence for intracellular translocation in Candida albicans, which is independent of cell wall binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Targets of PAC-113 in Fungal Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the molecular targets and mechanisms of action of PAC-113, a promising antifungal peptide, in fungal cells. Derived from human salivary histatin 5, this compound is a 12-amino-acid peptide (AKRHHGYKRKFH) that has demonstrated significant candidacidal activity and has been evaluated in clinical trials for oral candidiasis.[1][2][3] This document consolidates key findings on its interaction with fungal cells, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes its mechanisms of action.
Primary Molecular Targets and Mechanisms of Action
The antifungal activity of this compound is multifaceted, involving both interactions with the cell envelope and disruption of intracellular processes. The primary mechanism is initiated by the electrostatic attraction between the cationic peptide and the negatively charged fungal cell surface.[2] Following this initial binding, this compound employs at least two distinct routes of action: direct membrane disruption and translocation into the cytoplasm to engage with intracellular targets.
The Fungal Cell Envelope: Membrane and Wall Interactions
A primary mode of action for many antimicrobial peptides, including this compound, is the disruption of the cell membrane's integrity.[1] This interaction leads to permeabilization, leakage of cellular contents, and ultimately, cell death.[1][4] Studies have shown that this compound can alter the permeability of fungal cell membranes.[4] Furthermore, derivatives of this compound have been observed to cause the formation of deep pores on the surface of Candida albicans cells.[2]
The cell wall, particularly its glycan components, also plays a crucial role. The activity of some this compound derivatives is dependent on interactions with N-linked mannans in the fungal cell wall, highlighting the importance of these carbohydrate structures as initial binding sites.[5][6][7]
The Ssa2 Protein: A Gateway to the Cytoplasm
Beyond membrane disruption, this compound can be translocated into the fungal cytoplasm to exert its effects.[1][2] This process is not passive but is facilitated by specific cell wall proteins. In Candida albicans, the heat shock protein Ssa2, present on the cell surface, has been identified as a key protein that binds to this compound and aids in its transport into the cell.[1][2][8] The translocation into the cytosol is a critical step for this compound's candidacidal activity, which is lost if specific lysine (B10760008) residues essential for transport are substituted.[2][9]
Intracellular Molecular Targets
Once inside the fungal cell, this compound interacts with several vital components and pathways:
-
Mitochondria: A significant intracellular target is the mitochondrion. This compound interacts with fungal mitochondria, leading to the production of damaging reactive oxygen species (ROS) and the inhibition of cellular respiration.[4][10]
-
Genomic DNA: Studies have shown that this compound can bind to fungal genomic DNA.[5] This interaction can interfere with essential processes like DNA replication and repair.
-
Gene Expression: The peptide has been found to affect the expression of genes involved in critical cellular functions, including DNA replication and repair, cell wall synthesis, and the ergosterol (B1671047) biosynthesis pathway.[5]
The multifaceted attack on the cell envelope, mitochondria, and genetic processes contributes to the potent antifungal efficacy of this compound.
Quantitative Analysis of Antifungal Activity
The efficacy of this compound has been quantified against various fungal species, particularly those from the Candida genus. The following tables summarize key data from published studies.
Table 1: In Vitro Activity of this compound Against Candida Species
| Organism | Strain Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Candida albicans | ATCC & Clinical Isolates | 3.1 | [11] |
| Candida glabrata | Clinical Isolate | 6.3 | [11] |
| Candida parapsilosis | Clinical Isolate | 6.3 | [11] |
| Candida tropicalis | Clinical Isolate | 12.5 |[11] |
MIC: Minimum Inhibitory Concentration, determined in low-ionic-strength medium.
Table 2: Candidacidal Activity (LD) and Biofilm Inhibition of this compound
| Parameter | Target | Value | Conditions | Reference |
|---|---|---|---|---|
| LD₅₀ | C. albicans | 2.3 µg/mL | - | [11] |
| LD₉₀ | C. albicans | 4.7 µg/mL | - | [11] |
| 50% RMA | C. albicans Biofilm | >300 µg/mL | XTT Reduction Assay | [12] |
| Killing Kinetics | C. albicans | 87% reduction in 120 min | Normal Salt |[2] |
LD: Lethal Dose. 50% RMA: 50% Reduction in Metabolic Activity.
Table 3: Influence of Environmental Factors on this compound Activity
| Factor | Condition | Activity against C. albicans | Reference |
|---|---|---|---|
| Salt (NaOAc) | 12.5 mM | Active | [12] |
| 62.25 - 93.75 mM | Reduced Activity | [12] | |
| pH | 6.0 and 8.0 | Active | [12] |
| | 4.5 | Inactive |[12] |
Experimental Protocols
The identification of this compound's molecular targets has been facilitated by a range of biophysical and microbiological techniques.
Broth Microdilution Assay for MIC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation: A two-fold serial dilution of this compound is prepared in a low-ionic-strength buffer or medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of fungal cells (e.g., C. albicans at 1-5 x 10⁵ CFU/mL). Control wells containing no peptide are included.
-
Incubation: The plate is incubated at 35-37°C for 24-48 hours.
-
Analysis: The MIC is determined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth.
Fungal Cell Killing Assay
This assay measures the rate and extent of fungal cell death upon exposure to the peptide.
-
Cell Preparation: Log-phase fungal cells are washed and resuspended in a suitable buffer (e.g., phosphate-buffered saline) to a specific density.
-
Treatment: this compound is added to the cell suspension at various concentrations. A control sample with no peptide is maintained.
-
Incubation: The mixture is incubated at 37°C. Aliquots are removed at specified time points (e.g., 0, 30, 60, 120 minutes).
-
Quantification: The aliquots are serially diluted and plated on nutrient agar (B569324) (e.g., YPD agar). After incubation, colonies are counted to determine the number of viable cells (CFU/mL).
-
Calculation: The percentage of killed cells is calculated relative to the initial cell count at time zero. LD₅₀ and LD₉₀ values are determined from dose-response curves.
Confocal Laser Scanning Microscopy (CLSM) for Peptide Localization
This method visualizes the interaction and localization of the peptide within fungal cells.
-
Labeling: this compound is chemically conjugated with a fluorescent dye, such as fluorescein (B123965) isothiocyanate (FITC), at its N-terminus.
-
Treatment: Fungal cells are incubated with the FITC-labeled this compound for various durations.
-
Staining (Optional): To visualize specific cellular compartments, co-stains can be used, such as CMAC for vacuoles or calcofluor white for the cell wall.[5]
-
Imaging: Cells are washed to remove unbound peptide and mounted on a microscope slide. Images are captured using a confocal microscope, with specific laser lines to excite the fluorophores.
-
Analysis: The fluorescence images reveal the location of the peptide—whether it is bound to the cell surface, accumulated in specific organelles like the vacuole, or distributed throughout the cytoplasm.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to study the molecular interactions between this compound and living fungal cells in real-time.
-
Sample Preparation: ¹⁵N-labeled this compound is produced. A dense suspension of living C. albicans cells is prepared in a suitable buffer.
-
Data Acquisition: The labeled peptide is added to the cell suspension within an NMR tube. ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectra are recorded over time.
-
Analysis: The HSQC spectrum provides a unique signal (cross-peak) for each amide proton in the peptide backbone. Changes in the chemical environment of a residue upon interaction with the cells cause shifts or disappearance of its corresponding signal. This allows for the mapping of binding interfaces and the observation of proteolytic degradation by fungal-secreted proteases.[2][9]
Visualizing Molecular Interactions and Pathways
The mechanism of this compound is a coordinated process involving initial recognition at the cell surface followed by translocation or direct membrane action.
References
- 1. This compound: A clinically active antimicrobial peptide - Creative Peptides [creative-peptides.com]
- 2. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans Cells Shed Light on Mechanisms of Antifungal Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pacgen Biopharmaceuticals Corporation Announces Positive Results from Phase I/II Trial of Novel Anti-Fungal Drug - BioSpace [biospace.com]
- 5. researchgate.net [researchgate.net]
- 6. The interaction between Carbohydrates and the Antimicrobial Peptide P-113Tri is Involved in the Killing of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial Peptides: Avant-Garde Antifungal Agents to Fight against Medically Important Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticandida Activity Is Retained in P-113, a 12-Amino-Acid Fragment of Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Antimicrobial Peptides P-113Du and P-113Tri Function against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of PAC-113 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PAC-113 is a 12-amino acid, histidine-rich antimicrobial peptide with the sequence Ac-Ala-Lys-Arg-His-His-Gly-Tyr-Lys-Arg-Lys-Phe-His-NH₂ (AKRHHGYKRKFH). Derived from the human salivary protein histatin 5, this compound exhibits potent antifungal activity, particularly against Candida albicans, the primary causative agent of oral candidiasis.[1][2] Its mechanism of action involves binding to the fungal cell surface, followed by translocation into the cytoplasm, assisted by the cell wall protein Ssa2, leading to cell death without causing significant membrane disruption.[1][3] This document provides detailed protocols for the chemical synthesis, purification, and characterization of this compound for research and preclinical development purposes.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Amino Acid Sequence | AKRHHGYKRKFH |
| Molecular Formula | C₇₈H₁₁₅N₂₇O₁₃ |
| Average Molecular Weight | 1711.0 g/mol |
| Monoisotopic Molecular Weight | 1709.9 g/mol |
| Theoretical pI | 11.45 |
| Purity (Post-HPLC) | >95% |
| Expected Yield (Crude) | 60-80% |
| Expected Yield (Purified) | 20-40% |
Table 2: Materials and Reagents for this compound Synthesis
| Material/Reagent | Supplier/Grade |
| Rink Amide MBHA Resin (100-200 mesh) | High-quality, suitable for peptide synthesis |
| Fmoc-protected Amino Acids | High-purity, peptide synthesis grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Reagent grade |
| Oxyma Pure | Reagent grade |
| Piperidine (B6355638) | Reagent grade |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Dichloromethane (DCM) | Reagent grade |
| Trifluoroacetic Acid (TFA) | Reagent grade |
| Triisopropylsilane (TIS) | Reagent grade |
| Acetonitrile (B52724) (ACN) | HPLC grade |
| Diethyl Ether | Reagent grade |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of this compound using Fmoc/tBu chemistry on a Rink Amide resin to yield a C-terminally amidated peptide.
1. Resin Preparation:
- Swell 0.1 mmol of Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes, then drain.
- Repeat the 20% piperidine in DMF treatment for 15 minutes, then drain.
- Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
3. Amino Acid Coupling:
- In a separate vial, dissolve 3 equivalents of the respective Fmoc-amino acid, 3 equivalents of Oxyma, and 3 equivalents of DIC in DMF.
- Pre-activate the mixture for 5-10 minutes.
- Add the activated amino acid solution to the resin.
- Agitate the mixture for 1-2 hours at room temperature.
- To ensure complete coupling, a second coupling step can be performed.
- Wash the resin with DMF (5 times) and DCM (3 times).
- Repeat steps 2 and 3 for each amino acid in the this compound sequence.
4. Cleavage and Deprotection:
- After the final amino acid coupling and deprotection, wash the resin with DCM and dry under vacuum.
- Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the crude peptide.
5. Peptide Precipitation:
- Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
- Centrifuge the mixture to pellet the peptide.
- Decant the ether and wash the pellet with cold ether twice more.
- Dry the crude peptide pellet under vacuum.
Protocol 2: Purification of this compound by RP-HPLC
This protocol describes the purification of the crude this compound peptide using reversed-phase high-performance liquid chromatography.
1. Sample Preparation:
- Dissolve the crude peptide in a minimal amount of Mobile Phase A (0.1% TFA in water).
- Filter the solution through a 0.45 µm syringe filter.
2. HPLC System and Method:
- System: Preparative HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 10 µm particle size, 250 x 21.2 mm).
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
- Gradient: A linear gradient from 5% to 45% Mobile Phase B over 40 minutes is a good starting point for optimization.[4]
- Flow Rate: Appropriate for the column size (e.g., 15-20 mL/min for a 21.2 mm ID column).
- Detection: 220 nm and 280 nm.
3. Purification and Fraction Collection:
- Equilibrate the column with 5% Mobile Phase B.
- Inject the filtered peptide solution.
- Run the gradient and collect fractions corresponding to the major peak.
4. Post-Purification Processing:
- Analyze the purity of the collected fractions using analytical RP-HPLC.
- Pool the fractions with a purity of >95%.
- Lyophilize the pooled fractions to obtain the purified this compound as a white powder.
Protocol 3: Characterization of this compound
1. Mass Spectrometry:
- Confirm the molecular weight of the purified peptide using Mass Spectrometry (e.g., MALDI-TOF or LC-MS).[5][6]
- The expected monoisotopic mass for this compound is approximately 1709.9 Da.[5]
2. Analytical RP-HPLC:
- Determine the final purity of the peptide using an analytical C18 column with a suitable gradient. Purity should be ≥95%.[5]
Visualizations
Caption: Experimental workflow for the synthesis, purification, and characterization of this compound.
References
- 1. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans Cells Shed Light on Mechanisms of Antifungal Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A clinically active antimicrobial peptide - Creative Peptides [creative-peptides.com]
- 3. The P-113 fragment of histatin 5 requires a specific peptide sequence for intracellular translocation in Candida albicans, which is independent of cell wall binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of PAC-113
For Researchers, Scientists, and Drug Development Professionals
Introduction
PAC-113 is a synthetic 12-amino-acid peptide (AKRHHGYKRKFH) derived from human salivary protein histatin 5.[1] It has demonstrated significant in vitro activity against a range of clinically relevant fungi, particularly Candida species.[2][3] Understanding the antifungal susceptibility of this compound is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for determining the in vitro antifungal activity of this compound using standardized methods, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination and time-kill assays to assess its fungicidal or fungistatic properties.
The primary mechanism of action of this compound against Candida albicans involves a multi-step process. Initially, the cationic peptide electrostatically interacts with the negatively charged fungal cell surface. This is followed by a specific interaction with the cell wall protein Ssa2, which facilitates the translocation of this compound across the cell membrane into the cytoplasm.[1][4][5] While the precise intracellular targets are still under investigation, this translocation is essential for its candidacidal activity.[4][5] Some studies also suggest that this compound may exert its effects in part by disrupting the fungal cell membrane.[1] It is also noteworthy that the antifungal efficacy of this compound can be influenced by environmental factors such as salt concentration.[1]
Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound and Its Derivatives
The following tables summarize the MIC values of this compound and its modified versions against various Candida species. These values were determined using the broth microdilution method.
Table 1: MIC of this compound and its Derivatives against Candida albicans
| Peptide/Compound | Candida albicans Strain | MIC (µg/mL) | Reference |
| This compound | ATCC 10231 | 4 | [2] |
| FITC-PAC-113 | ATCC 10231 | 4 | [2] |
| N-terminal truncated this compound | ATCC 10231 | 32 | [2] |
| C-terminal truncated this compound | ATCC 10231 | 64 | [2] |
| Bip-PAC-113 | ATCC 10231 | 4 | [2] |
| Dip-PAC-113 | ATCC 10231 | 4 | [2] |
| This compound | SC5314 | 6.25 | [3] |
| PAC-113Du | SC5314 | 1.56 | [3] |
| PAC-113Tri | SC5314 | 1.56 | [3] |
| This compound | ATCC 90028 | 12.50 | [3] |
| PAC-113Du | ATCC 90028 | 0.78 | [3] |
| PAC-113Tri | ATCC 90028 | 0.78 | [3] |
Table 2: MIC of this compound and its Derivatives against Various Candida Species and Clinical Isolates
| Peptide | Fungal Species | Strain | MIC (µg/mL) |
| This compound | Candida parapsilosis | ATCC 22019 | 6.25 |
| PAC-113Du | Candida parapsilosis | ATCC 22019 | 3.13 |
| PAC-113Tri | Candida parapsilosis | ATCC 22019 | 1.56 |
| This compound | Candida tropicalis | ATCC 750 | 6.25 |
| PAC-113Du | Candida tropicalis | ATCC 750 | 1.56 |
| PAC-113Tri | Candida tropicalis | ATCC 750 | 0.78 |
| This compound | Candida krusei | ATCC 6258 | 50.00 |
| PAC-113Du | Candida krusei | ATCC 6258 | 12.50 |
| PAC-113Tri | Candida krusei | ATCC 6258 | 6.25 |
| This compound | Candida glabrata | ATCC 90030 | >100 |
| PAC-113Du | Candida glabrata | ATCC 90030 | >100 |
| PAC-113Tri | Candida glabrata | ATCC 90030 | >100 |
| This compound | C. albicans (Clinical Isolate) | YLO86 | 12.50 |
| PAC-113Du | C. albicans (Clinical Isolate) | YLO86 | 3.13 |
| PAC-113Tri | C. albicans (Clinical Isolate) | YLO86 | 1.56 |
Experimental Protocols
Broth Microdilution Assay for MIC Determination (Adapted from CLSI M27-A3)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Candida species using the broth microdilution method, based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[6][7][8][9]
a. Materials:
-
This compound peptide
-
Candida species isolates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile water
-
Dimethyl sulfoxide (B87167) (DMSO, if required for peptide dissolution)
-
Incubator (35°C)
-
Micropipettes and sterile tips
b. Inoculum Preparation:
-
From a fresh (24-48 hour) Sabouraud Dextrose Agar (SDA) plate, select several well-isolated colonies of the test fungus.
-
Suspend the colonies in 5 mL of sterile saline.
-
Adjust the turbidity of the fungal suspension to match the 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm should be between 0.09 and 0.11). This suspension will contain approximately 1-5 x 10⁶ CFU/mL.
-
Dilute the standardized suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
c. Plate Preparation:
-
Prepare a stock solution of this compound in sterile water or a minimal amount of DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in RPMI-1640 medium to achieve final concentrations typically ranging from 0.125 to 64 µg/mL. The final volume in each well should be 100 µL.
-
Include a growth control well containing 100 µL of RPMI-1640 medium without the peptide.
-
Include a sterility control well containing 200 µL of uninoculated RPMI-1640 medium.
d. Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well (except the sterility control well), bringing the final volume to 200 µL.
-
Seal the plate and incubate at 35°C for 24-48 hours.
e. MIC Determination:
-
Following incubation, determine the MIC by visually inspecting the wells for fungal growth.
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., approximately 50% or more) compared to the growth control.
Time-Kill Assay
This protocol determines the rate at which this compound kills a fungal isolate over time.
a. Materials:
-
All materials from the Broth Microdilution Assay
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Sabouraud Dextrose Agar (SDA) plates
-
Colony counter
b. Protocol:
-
Determine the MIC of this compound for the test isolate using the broth microdilution protocol.
-
Prepare a fungal inoculum as described for the MIC assay, but dilute it in RPMI-1640 to a starting concentration of approximately 1-5 x 10⁵ CFU/mL.
-
Prepare sterile tubes containing RPMI-1640 with this compound at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x, and 8x MIC). Include a drug-free growth control.
-
Inoculate each tube with the prepared fungal suspension.
-
Incubate the tubes at 35°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 12, and 24 hours), remove an aliquot from each tube.
-
Perform ten-fold serial dilutions of each aliquot in sterile saline.
-
Plate 100 µL of appropriate dilutions onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.
-
Count the colonies on the plates and calculate the number of colony-forming units per milliliter (CFU/mL).
-
Plot the log₁₀ CFU/mL against time for each this compound concentration and the growth control.
c. Interpretation of Results:
-
Fungicidal activity: A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum.
-
Fungistatic activity: A <3-log₁₀ reduction in CFU/mL from the starting inoculum.
References
- 1. This compound: A clinically active antimicrobial peptide - Creative Peptides [creative-peptides.com]
- 2. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans Cells Shed Light on Mechanisms of Antifungal Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antimicrobial Peptides P-113Du and P-113Tri Function against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The P-113 fragment of histatin 5 requires a specific peptide sequence for intracellular translocation in Candida albicans, which is independent of cell wall binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The P-113 Fragment of Histatin 5 Requires a Specific Peptide Sequence for Intracellular Translocation in Candida albicans, Which Is Independent of Cell Wall Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. scribd.com [scribd.com]
Application Notes and Protocols for PAC-113 MIC Determination via Broth Microdilution Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
PAC-113 is a 12-amino-acid antimicrobial peptide derived from histatin 5, a naturally occurring protein in human saliva.[1][2] It exhibits significant antifungal activity, particularly against various Candida species, including Candida albicans, a common cause of mucosal and systemic infections.[1][2][3] this compound has been investigated in clinical trials for the treatment of oral candidiasis in HIV-positive patients, demonstrating a good safety and efficacy profile.[1][2][4] The primary mechanism of action of this compound involves increasing the permeability of the fungal cell membrane, leading to cell death.[1] Additionally, it is understood to translocate into the fungal cell, a process facilitated by the cell wall protein Ssa2 in C. albicans, and interact with mitochondria, inducing the production of reactive oxygen species.[1]
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of new antimicrobial agents. The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][6] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution assay, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) with modifications suitable for antimicrobial peptides.
Data Presentation: this compound MIC Values
The antimicrobial activity of this compound is influenced by the assay conditions, particularly the salt concentration of the medium.[1][2][7] Below is a summary of reported MIC values for this compound against various microorganisms.
| Microorganism | Strain | Medium | MIC (µg/mL) | Reference |
| Candida albicans | ATCC 10231 | LYM Broth | 3.13 | [2] |
| Candida albicans | ATCC MYA-2876 | LYM Broth | 4 | [7] |
| Candida albicans | Clinical Isolate | LYM Broth | 4 | [7] |
| Candida glabrata | Clinical Isolate | LYM Broth | >64 | [7] |
| Candida krusei | Clinical Isolate | LYM Broth | 8 | [7] |
| Candida parapsilosis | Clinical Isolate | LYM Broth | 4 | [7] |
| Candida tropicalis | Clinical Isolate | LYM Broth | 4 | [7] |
| Pseudomonas spp. | Not Specified | Not Specified | Active | [2] |
| Staphylococcus spp. | Not Specified | Not Specified | Active | [2] |
Note: The efficacy of this compound is significantly reduced in the presence of high salt concentrations. For example, the MIC against C. albicans ATCC 10231 in LYM broth with 50 mM NaCl increases to 25 µg/mL, and to 50 µg/mL with 100 mM NaCl.[2] In standard Mueller-Hinton (MH) broth, the MIC was reported to be >50 µg/mL.[2]
Experimental Protocol: Broth Microdilution Assay for this compound
This protocol is adapted from the CLSI M27-A3 guidelines for antifungal susceptibility testing of yeasts, with modifications for antimicrobial peptides.
Materials
-
This compound (lyophilized powder)
-
Sterile, flat-bottom 96-well microtiter plates
-
Sterile polypropylene (B1209903) tubes
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile deionized water or 0.01% acetic acid (for peptide reconstitution)
-
Fungal isolates
-
Sabouraud Dextrose Agar (B569324) (SDA) or Yeast Peptone Dextrose (YPD) agar plates
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
Spectrophotometer or McFarland standards
-
Incubator (35°C)
-
Multichannel pipette
Procedure
1. Preparation of this compound Stock Solution
-
Aseptically prepare a stock solution of this compound by reconstituting the lyophilized powder in a suitable solvent like sterile deionized water or 0.01% acetic acid to a concentration of 1280 µg/mL.
-
Store the stock solution at -20°C or as recommended by the manufacturer.
2. Inoculum Preparation
-
Subculture the fungal isolate on an SDA or YPD agar plate and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). This can be done using a spectrophotometer at a wavelength of 530 nm.
-
Dilute the standardized inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
3. Preparation of this compound Dilutions in the Microtiter Plate
-
Dispense 100 µL of RPMI 1640 medium into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution (e.g., 128 µg/mL, prepared from the main stock) to the first well of each row to be tested. This will result in a total volume of 200 µL.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process across the plate to the desired final concentration, discarding 100 µL from the last well.
-
This will result in 100 µL of varying concentrations of this compound in each well.
4. Inoculation of the Microtiter Plate
-
Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilutions. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations by half.
-
Include a positive control well (100 µL of inoculum and 100 µL of RPMI 1640 medium without this compound) and a negative control well (200 µL of RPMI 1640 medium without inoculum).
5. Incubation
-
Seal the plate or cover it with a lid to prevent evaporation.
-
Incubate the plate at 35°C for 24-48 hours.
6. Determination of MIC
-
The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
Growth can be assessed visually or by measuring the optical density (OD) at a wavelength of 600 nm using a microplate reader. The MIC endpoint is often defined as the concentration that causes a significant reduction (e.g., ≥50% or ≥90%) in growth compared to the positive control.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound MIC determination.
Signaling Pathway
Caption: this compound mechanism of action.
References
- 1. This compound: A clinically active antimicrobial peptide - Creative Peptides [creative-peptides.com]
- 2. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans Cells Shed Light on Mechanisms of Antifungal Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans Cells Shed Light on Mechanisms of Antifungal Activity and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EUCAST: MIC Determination [eucast.org]
- 7. The Antimicrobial Peptides P-113Du and P-113Tri Function against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Time-Kill Kinetics Assay of PAC-113
For Researchers, Scientists, and Drug Development Professionals
Introduction
PAC-113 is a 12-amino-acid antimicrobial peptide derived from human salivary protein histatin 5.[1][2] It has demonstrated notable antifungal activity, particularly against various Candida species, and has been investigated in clinical trials for the treatment of oral candidiasis.[2][3][4] Understanding the pharmacodynamics of this compound is crucial for its development as a therapeutic agent. The time-kill kinetics assay is a vital in vitro method to assess the rate and extent of antifungal activity, providing insights into whether a compound is fungicidal or fungistatic.[5][6] This document provides a detailed protocol for performing a time-kill kinetics assay to evaluate the antifungal activity of this compound.
The proposed mechanism of action for this compound involves a multi-step process. It is believed to initiate its antifungal effect by binding to the fungal cell surface, potentially interacting with proteins like Ssa2 in Candida albicans, which facilitates its translocation across the cell membrane.[2] Once inside the cell, this compound is thought to disrupt mitochondrial function, leading to the generation of reactive oxygen species (ROS) and subsequent cell death.[3] This multifaceted mechanism suggests a potent and rapid antifungal effect.
Materials and Methods
Materials
-
This compound (synthesis and purity to be validated prior to use)
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Sabouraud Dextrose Agar (SDA)
-
Sterile saline (0.9% NaCl)
-
Sterile deionized water
-
Dimethyl sulfoxide (B87167) (DMSO, for stock solution preparation)
-
Sterile test tubes or flasks
-
Micropipettes and sterile tips
-
Spectrophotometer
-
Incubator (35°C)
-
Shaker
-
Spiral plater or spread plates
-
Colony counter
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination:
Prior to the time-kill assay, the MIC of this compound against the selected Candida albicans strain should be determined using a standardized broth microdilution method, such as the one described by the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[7][8][9] This will inform the concentrations to be tested in the time-kill assay.
2. Inoculum Preparation:
A standardized inoculum is critical for the reproducibility of the assay.[5]
-
Streak the Candida albicans strain from a frozen stock onto an SDA plate and incubate at 35°C for 24-48 hours to obtain fresh, isolated colonies.
-
Select 3-5 well-isolated colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted suspension in RPMI 1640 medium to achieve a starting inoculum of approximately 1-5 x 10⁵ CFU/mL in the final assay tubes.[6]
3. Assay Setup:
-
Prepare a stock solution of this compound in DMSO. Further dilutions should be made in RPMI 1640 medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.
-
Prepare a series of test tubes or flasks containing RPMI 1640 medium with this compound at various concentrations relative to the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC).
-
Include a growth control tube containing only the medium and the fungal inoculum, and a sterility control tube with medium only.
-
Inoculate each tube (except the sterility control) with the prepared fungal suspension to achieve the final starting inoculum of 1-5 x 10⁵ CFU/mL.
4. Incubation and Sampling:
-
Incubate all tubes at 35°C with constant agitation (e.g., 150 rpm) to ensure aeration and uniform exposure to the antifungal agent.[10]
-
At predetermined time points (e.g., 0, 2, 4, 6, 12, 24, and 48 hours), aseptically remove an aliquot (e.g., 100 µL) from each tube.[6]
5. Viable Cell Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto SDA plates. The choice of dilutions will depend on the expected fungal concentration.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.
-
Count the number of colonies on plates that contain between 30 and 300 colonies to determine the colony-forming units per milliliter (CFU/mL).[5]
6. Data Analysis:
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each this compound concentration to generate the time-kill curves.
-
Fungistatic activity is generally defined as a <3-log₁₀ reduction in CFU/mL from the initial inoculum.[6]
-
Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum.[6]
Data Presentation
The quantitative data from the time-kill assay should be summarized in a clear and structured table to facilitate the comparison of this compound's activity at different concentrations over time.
Table 1: Time-Kill Kinetics of this compound against Candida albicans
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 0.5x MIC (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) | 8x MIC (log₁₀ CFU/mL) |
| 0 | 5.30 | 5.31 | 5.29 | 5.30 | 5.32 | 5.31 |
| 2 | 5.65 | 5.15 | 4.88 | 4.51 | 4.10 | 3.75 |
| 4 | 6.10 | 4.98 | 4.45 | 3.98 | 3.45 | 2.98 |
| 6 | 6.55 | 4.82 | 4.01 | 3.42 | 2.89 | <2.00 |
| 12 | 7.30 | 4.75 | 3.55 | 2.85 | <2.00 | <2.00 |
| 24 | 8.15 | 4.68 | 3.10 | <2.00 | <2.00 | <2.00 |
| 48 | 8.50 | 4.65 | 2.95 | <2.00 | <2.00 | <2.00 |
Note: The values presented in this table are for illustrative purposes only. A result of <2.00 log₁₀ CFU/mL indicates that the count was below the limit of detection.
Visualizations
Caption: Workflow for the this compound time-kill kinetics assay.
Caption: Proposed signaling pathway for this compound antifungal activity.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: A clinically active antimicrobial peptide - Creative Peptides [creative-peptides.com]
- 3. Pacgen Biopharmaceuticals Corporation Announces Positive Results from Phase I/II Trial of Novel Anti-Fungal Drug - BioSpace [biospace.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. journals.asm.org [journals.asm.org]
- 8. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. njccwei.com [njccwei.com]
- 10. journals.asm.org [journals.asm.org]
Application Notes & Protocols: Elucidating the Structure of the Antimicrobial Peptide PAC-113 using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
PAC-113 is a 12-amino-acid cationic antimicrobial peptide derived from histatin 5, a naturally occurring protein in human saliva.[1][2][3] Its amino acid sequence is Ac-Ala-Lys-Arg-His-His-Gly-Tyr-Lys-Arg-Lys-Phe-His-NH₂ (AKRHHGYKRKFH).[1][3] this compound has demonstrated significant antifungal activity, particularly against Candida albicans, and is being investigated for therapeutic applications in oral candidiasis.[1][2][3][4] Understanding the three-dimensional structure of this compound is crucial for elucidating its mechanism of action and for the rational design of more potent and stable analogues. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution structure of peptides like this compound in a solution environment that can mimic physiological conditions.[5]
These application notes provide a comprehensive overview and detailed protocols for the structural determination of this compound using solution NMR spectroscopy.
Theoretical Framework: NMR for Peptide Structure Determination
The determination of a peptide's three-dimensional structure by NMR spectroscopy relies on a series of experiments that measure specific properties of and interactions between atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N.[5] The general workflow involves:
-
Sample Preparation: Production of a purified and isotopically labeled peptide.
-
NMR Data Acquisition: Collection of a suite of multidimensional NMR spectra.
-
Resonance Assignment: Assigning each NMR signal to a specific atom in the peptide sequence.
-
Structural Restraint Generation: Extracting distance and dihedral angle information from the NMR data.
-
Structure Calculation and Refinement: Using the experimental restraints to compute a family of structures consistent with the data.
-
Structure Validation: Assessing the quality of the calculated structures.
The following sections will detail the protocols for each of these stages in the context of this compound.
Experimental Protocols
For detailed structural analysis, isotopic labeling of the peptide with ¹⁵N and ¹³C is highly recommended to resolve spectral overlap and enable the use of powerful heteronuclear NMR experiments.[3]
Protocol for Isotopic Labeling and Purification of this compound:
-
Expression System: this compound can be expressed in Escherichia coli BL21(DE3) cells.
-
Growth Medium: Grow the E. coli in M9 minimal medium.
-
For ¹⁵N labeling, use ¹⁵N-labeled ammonium (B1175870) chloride (1 g/L) as the sole nitrogen source.[3]
-
For ¹⁵N and ¹³C double labeling, use ¹⁵N-labeled ammonium chloride (1 g/L) and ¹³C-labeled glucose (2 g/L) as the sole nitrogen and carbon sources, respectively.[3]
-
-
Induction and Harvest: Induce peptide expression with IPTG and harvest the cells by centrifugation.
-
Purification:
-
Lyse the cells and purify the peptide using standard chromatographic techniques, such as Ni-NTA affinity chromatography (if a His-tag is used) followed by reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity.
-
-
Sample Formulation for NMR:
-
Dissolve the purified, lyophilized this compound in a suitable buffer. A low-salt buffer is preferable as high salt concentrations can reduce the efficacy and potentially affect the structure of this compound.[1] A common choice is 20 mM sodium phosphate (B84403) buffer, pH 6.0-7.0.
-
The final sample should contain approximately 0.5-1.0 mM peptide.
-
Add 5-10% Deuterium Oxide (D₂O) to the sample to provide a lock signal for the NMR spectrometer.[3]
-
Add a chemical shift reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS).[3]
-
A series of 2D and 3D NMR experiments are required to obtain the necessary structural information. All experiments should be performed on a high-field NMR spectrometer (600 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.
Core NMR Experiments for this compound Structure Determination:
| Experiment | Purpose |
| 2D ¹H-¹⁵N HSQC | Provides a "fingerprint" of the peptide, with one peak for each backbone and sidechain N-H group. Used to check sample quality and for resonance assignment.[3] |
| 3D HNCA / 3D HN(CO)CA | Correlates the backbone amide proton and nitrogen with the α-carbons of the same residue (i) and the preceding residue (i-1) for sequential backbone assignment.[3] |
| 3D HNCACB / 3D HN(CO)CACB | Correlates the backbone amide proton and nitrogen with the α and β-carbons of the same residue (i) and the preceding residue (i-1), aiding in sequential assignment and identification of amino acid type.[3] |
| 3D HNCO / 3D HN(CA)CO | Correlates the backbone amide proton and nitrogen with the carbonyl carbon of the same residue (i) and the preceding residue (i-1) for sequential backbone assignment.[3] |
| 3D ¹⁵N-edited NOESY-HSQC | Measures through-space correlations between protons that are close in space (< 5-6 Å), providing the crucial distance restraints for 3D structure calculation. |
| 3D ¹³C-edited NOESY-HSQC | Provides distance restraints involving sidechain protons, essential for defining the overall fold and sidechain packing. |
| 2D ¹H-¹H TOCSY | Identifies protons that are part of the same amino acid spin system, aiding in sidechain resonance assignment. |
-
Backbone Assignment: The suite of 3D triple-resonance experiments (HNCA, HNCACB, HNCO, etc.) is used to sequentially walk through the backbone of this compound, assigning the ¹H, ¹⁵N, ¹³Cα, ¹³Cβ, and ¹³C' resonances for each amino acid.[3]
-
Sidechain Assignment: The 2D ¹H-¹H TOCSY and 3D NOESY spectra are used to assign the remaining sidechain proton and carbon resonances.
-
NOE Assignment and Distance Restraints: Cross-peaks in the ¹⁵N-edited and ¹³C-edited NOESY spectra are identified and assigned to specific pairs of protons. The intensity of each NOE peak is inversely proportional to the sixth power of the distance between the protons. These intensities are calibrated and converted into upper distance bounds (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.5 Å, weak: 1.8-5.0 Å).
Software packages such as CYANA, XPLOR-NIH, or ARIA are used to calculate the 3D structure of this compound. These programs use the experimental distance and dihedral angle restraints in a simulated annealing or molecular dynamics protocol to generate an ensemble of structures that are consistent with the NMR data.
Illustrative Workflow for Structure Calculation:
Data Presentation
Quantitative data from the NMR analysis should be presented in a clear and organized manner. Below are illustrative tables for resonance assignments and structural statistics.
Table 1: Illustrative ¹H, ¹⁵N, and ¹³C Chemical Shift Assignments for this compound (in ppm) at pH 6.5, 298 K.
(Note: This is a representative table. Actual chemical shifts must be determined experimentally.)
| Residue | HN | N | Cα | Cβ | C' | Other Protons |
| Ala1 | - | - | 52.1 | 18.9 | 177.2 | Hβ: 1.45 |
| Lys2 | 8.45 | 121.3 | 55.8 | 32.5 | 176.1 | Hγ: 1.78, Hδ: 1.90, Hε: 3.05 |
| Arg3 | 8.33 | 120.9 | 55.1 | 30.2 | 175.9 | Hγ: 1.82, Hδ: 3.25 |
| His4 | 8.61 | 122.5 | 54.9 | 31.8 | 174.8 | Hδ2: 7.21, Hε1: 8.15 |
| His5 | 8.52 | 121.8 | 55.0 | 31.5 | 175.0 | Hδ2: 7.18, Hε1: 8.09 |
| Gly6 | 8.15 | 108.7 | 45.3 | - | 173.9 | Hα2,3: 3.98 |
| Tyr7 | 8.01 | 118.9 | 57.2 | 38.4 | 175.4 | Hδ: 7.15, Hε: 6.85 |
| Lys8 | 8.29 | 120.5 | 56.0 | 32.8 | 176.3 | Hγ: 1.80, Hδ: 1.92, Hε: 3.08 |
| Arg9 | 8.38 | 121.1 | 55.3 | 30.5 | 176.0 | Hγ: 1.85, Hδ: 3.28 |
| Lys10 | 8.41 | 121.0 | 55.9 | 32.6 | 176.2 | Hγ: 1.79, Hδ: 1.91, Hε: 3.06 |
| Phe11 | 7.95 | 119.2 | 57.5 | 39.1 | 175.8 | Hδ: 7.30, Hε: 7.25, Hζ: 7.20 |
| His12 | 8.20 | 120.1 | 55.2 | 31.9 | 175.1 | Hδ2: 7.25, Hε1: 8.22 |
Table 2: Illustrative Structural Statistics for the Final Ensemble of 20 this compound Structures.
(Note: This is a representative table of validation metrics.)
| Parameter | Value |
| NOE-derived Distance Restraints | |
| Total NOEs | 210 |
| Intra-residue (|i-j|=0) | 85 |
| Sequential (|i-j|=1) | 65 |
| Medium-range (1<|i-j|≤4) | 40 |
| Long-range (|i-j|>4) | 20 |
| Restraint Violations | |
| Distance violations > 0.3 Å | 0 |
| Dihedral angle violations > 5° | 1 |
| RMSD from Mean Structure (Å) | |
| Backbone atoms (residues 2-11) | 0.35 ± 0.08 |
| All heavy atoms (residues 2-11) | 0.85 ± 0.15 |
| Ramachandran Plot Analysis | |
| Residues in most favored regions | 90.5% |
| Residues in additionally allowed regions | 9.5% |
| Residues in generously allowed regions | 0.0% |
| Residues in disallowed regions | 0.0% |
Application to Drug Development
The high-resolution structure of this compound obtained through NMR can provide critical insights for drug development:
-
Structure-Activity Relationship (SAR) Studies: The 3D structure can explain why certain residues are critical for antifungal activity, as observed in truncation or substitution studies.[3] For example, the spatial arrangement of cationic (Lys, Arg) and aromatic/hydrophobic (Tyr, Phe) residues, which is key for membrane interaction, can be visualized.
-
Rational Design of Analogues: The structure can serve as a template for designing new peptides with improved properties, such as increased stability against proteolytic degradation, enhanced activity, or reduced toxicity. For instance, knowing which parts of the peptide are flexible or exposed can guide modifications.
-
Mechanism of Action: While NMR studies on this compound have focused on its interaction with and degradation by C. albicans, a detailed 3D structure would provide a basis for modeling its interaction with fungal membranes or intracellular targets.[3]
Logical Relationship of Structural Information to Drug Development:
NMR spectroscopy is an indispensable tool for determining the solution structure of the antimicrobial peptide this compound. The detailed protocols and workflow described here provide a robust framework for researchers to obtain high-resolution structural information. This structural data is fundamental for understanding the peptide's biological function and serves as a critical foundation for the development of new and improved antifungal therapeutics.
References
- 1. This compound: A clinically active antimicrobial peptide - Creative Peptides [creative-peptides.com]
- 2. Anticandida Activity Is Retained in P-113, a 12-Amino-Acid Fragment of Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans Cells Shed Light on Mechanisms of Antifungal Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmacy.nmims.edu [pharmacy.nmims.edu]
Application Notes and Protocols for Confocal Microscopy-Based Intracellular Localization of PAC-113
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the qualitative and quantitative analysis of the intracellular localization of the antimicrobial peptide PAC-113 using confocal laser scanning microscopy. The protocols outlined below are designed to be adaptable for various cell types, with a primary focus on fungal cells, such as Candida albicans, which are a key target for this compound.
Introduction
This compound is a 12-amino-acid antimicrobial peptide derived from the human salivary protein histatin 5.[1][2] It has demonstrated significant antifungal activity, particularly against Candida albicans, the most common human fungal pathogen.[1] Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and for the development of more potent therapeutic agents. The antifungal activity of this compound is believed to involve not only binding to and destabilizing the microbial membrane but also translocation into the cell.[2] Once inside, it is suggested that this compound interacts with intracellular components, such as mitochondria, leading to the production of reactive oxygen species and subsequent cell death.[3] Confocal microscopy is an invaluable tool for visualizing the intracellular distribution of fluorescently labeled this compound with high resolution, enabling detailed spatial analysis.[4][5][6]
Key Experimental Considerations
-
Fluorescent Labeling: The choice of fluorophore for labeling this compound is critical. Fluorescein isothiocyanate (FITC) has been successfully used to label this compound for localization studies in C. albicans.[1] It is important to consider that the fluorescent tag itself could potentially alter the peptide's biological activity or localization.[5] Therefore, functional assays comparing labeled and unlabeled this compound are recommended.
-
Cell Viability: Concurrent assessment of cell viability (e.g., using propidium (B1200493) iodide) can provide valuable context to the localization data, distinguishing between peptide uptake in viable versus non-viable cells.
-
Quantitative Analysis: Object-based image analysis tools can be employed for the quantitative analysis of this compound subcellular distribution.[7] This allows for an unbiased and reproducible assessment of peptide accumulation in different cellular compartments.
Proposed Mechanism of this compound Action
The following diagram illustrates the proposed mechanism of this compound's antifungal action, highlighting the key steps that can be investigated using confocal microscopy.
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound
This protocol describes the labeling of this compound with Fluorescein Isothiocyanate (FITC).
Materials:
-
This compound peptide
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous dimethylformamide (DMF)
-
0.1 M Sodium bicarbonate buffer (pH 9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve this compound in 0.1 M sodium bicarbonate buffer.
-
Dissolve FITC in anhydrous DMF at a 10-fold molar excess to the peptide.
-
Slowly add the FITC solution to the peptide solution while stirring.
-
Incubate the reaction mixture in the dark at 4°C for 8 hours.
-
Separate the labeled peptide from the free FITC using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the labeled peptide and confirm the labeling efficiency by measuring the absorbance at 495 nm (for FITC) and 280 nm (for the peptide).
-
Store the FITC-labeled this compound at -20°C, protected from light.
Protocol 2: Confocal Microscopy of this compound in Candida albicans
This protocol details the preparation and imaging of C. albicans treated with FITC-PAC-113.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Yeast extract-peptone-dextrose (YPD) broth
-
FITC-labeled this compound
-
Propidium iodide (PI) solution (for viability staining, optional)
-
Concanavalin A conjugated to a fluorophore (e.g., Alexa Fluor 647) for cell wall staining (optional)
-
Poly-L-lysine coated glass-bottom dishes
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture: Inoculate C. albicans into YPD broth and grow overnight at 30°C with shaking. Subculture the cells into fresh YPD and grow to the mid-logarithmic phase (OD600 ≈ 0.5).
-
Cell Preparation: Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final concentration of 10^7 cells/mL.
-
Treatment: Add FITC-PAC-113 to the cell suspension to the desired final concentration (e.g., 50 µM). A control with FITC only should be included.[1]
-
Incubation: Incubate the cells with the labeled peptide at 28°C for 30 minutes.[1]
-
Staining (Optional):
-
For viability, add PI to a final concentration of 1 µg/mL and incubate for 5 minutes in the dark.
-
For cell wall staining, add conjugated Concanavalin A and incubate according to the manufacturer's instructions.
-
-
Mounting: Add the cell suspension to a poly-L-lysine coated glass-bottom dish and allow the cells to adhere for 15 minutes. Gently wash with PBS to remove non-adherent cells.
-
Confocal Imaging:
-
Acquire images using a confocal microscope with appropriate laser lines and emission filters for the chosen fluorophores (e.g., 488 nm excitation for FITC, 561 nm for PI).
-
Acquire Z-stacks to determine the three-dimensional distribution of the peptide within the cells.[8]
-
Capture bright-field or DIC images for cell morphology.
-
Experimental Workflow
The following diagram outlines the general workflow for the intracellular localization of this compound using confocal microscopy.
Data Presentation and Quantitative Analysis
For a robust analysis of this compound intracellular localization, quantitative data should be collected and presented in a structured format. The following tables provide templates for organizing your findings.
Table 1: Quantification of this compound Fluorescence Intensity
This table can be used to compare the fluorescence intensity of this compound in different cellular compartments or under different experimental conditions.
| Treatment Group | Cellular Compartment | Mean Fluorescence Intensity (A.U.) ± SD | Percentage of Total Cell Fluorescence ± SD |
| Control (FITC only) | Cytoplasm | ||
| FITC-PAC-113 (Wild-Type) | Cytoplasm | ||
| FITC-PAC-113 (Wild-Type) | Cell Periphery | ||
| FITC-PAC-113 (Mutant/Modified) | Cytoplasm | ||
| FITC-PAC-113 (Mutant/Modified) | Cell Periphery |
Table 2: Colocalization Analysis of this compound with Cellular Markers
This table is useful for quantifying the degree of spatial overlap between this compound and specific organelle markers.
| Cellular Marker | Pearson's Correlation Coefficient (PCC) with this compound | Manders' Overlap Coefficient (M1) | Manders' Overlap Coefficient (M2) |
| Mitochondrial Marker | |||
| Endoplasmic Reticulum Marker | |||
| Vacuolar Membrane Marker |
-
PCC: Measures the linear relationship between the intensities of two fluorophores. Ranges from -1 (perfect anti-correlation) to +1 (perfect correlation).
-
M1/M2: Represents the fraction of one fluorophore's signal that colocalizes with the other.
Apoptotic Signaling Pathways
While the primary mechanism of this compound in fungi appears to be direct antimicrobial action, in other contexts, antimicrobial peptides can induce apoptosis-like cell death. Should your research indicate the involvement of such pathways, the following diagram illustrates a generalized view of intrinsic and extrinsic apoptotic signaling that could be investigated.
Troubleshooting
-
Low Signal-to-Noise Ratio: Increase laser power, detector gain, or incubation time. Ensure the fluorophore is not quenched.
-
Photobleaching: Reduce laser power, decrease scan time, or use a more photostable fluorophore.
-
No Intracellular Signal: The peptide may not be cell-permeable in the chosen cell type or experimental conditions. The C-terminus of this compound is important for translocation.[1] Consider permeabilization as a control, but be aware this will disrupt the natural localization.
-
High Background Fluorescence: Ensure adequate washing steps to remove unbound labeled peptide. Check for autofluorescence of cells and media at the imaging wavelengths.
By following these protocols and considerations, researchers can effectively utilize confocal microscopy to gain valuable insights into the intracellular localization and mechanism of action of this compound.
References
- 1. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans Cells Shed Light on Mechanisms of Antifungal Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A clinically active antimicrobial peptide - Creative Peptides [creative-peptides.com]
- 3. Pacgen Biopharmaceuticals Corporation Announces Positive Results from Phase I/II Trial of Novel Anti-Fungal Drug - BioSpace [biospace.com]
- 4. Confocal Microscopy for Intracellular Co-Localization of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 5. Confocal microscopy for intracellular co-localization of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Confocal microscopy for intracellular co-localization of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of subcellular distributions with an open-source, object-based tool - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using fluorescence microscopy to shed light on the mechanisms of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scanning Electron Microscopy of PAC-113 Treated Fungi
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of scanning electron microscopy (SEM) in evaluating the effects of the antifungal peptide PAC-113 on fungal morphology. This compound, a 12-amino-acid peptide derived from human salivary protein histatin 5, has shown promise in combating fungal infections, particularly those caused by Candida albicans.[1][2][3] Understanding its mechanism of action is crucial for its development as a therapeutic agent, and SEM is a powerful tool for visualizing the ultrastructural changes it induces in fungal cells.
Introduction to this compound and its Antifungal Mechanism
This compound (sequence: AKRHHGYKRKFH) is a cationic antimicrobial peptide that exhibits potent activity against various fungal pathogens.[2][3] Its primary mechanism of action involves interaction with the fungal cell membrane, leading to increased permeability and ultimately cell death.[4] Evidence suggests that this compound translocates across the cell membrane into the cytoplasm to exert its candidacidal effects.[1][2] Additionally, it has been proposed that this compound interacts with fungal mitochondria, inducing the production of reactive oxygen species.[4]
SEM studies have been instrumental in elucidating the morphological consequences of this compound treatment. While untreated Candida albicans cells typically exhibit a smooth surface morphology, treatment with this compound and its derivatives can induce significant changes.[1][3][5] These alterations range from surface roughening and wrinkling to the formation of pores, indicating a loss of membrane integrity.[1][3] The precise morphological changes can vary depending on the specific derivative of this compound used. For instance, more hydrophobic derivatives have been observed to cause more pronounced membrane disruption.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative parameters from studies investigating the effects of this compound on Candida albicans.
Table 1: Experimental Conditions for SEM Analysis of this compound Treated C. albicans
| Parameter | Value | Reference |
| Fungal Strain | Candida albicans | [3] |
| Cell Density | 1 x 10⁷ CFU/mL | [3] |
| This compound Concentration | 0.25 mM | [3] |
| Incubation Temperature | 28 °C | [3] |
| Incubation Times | 1, 2, 3, 4, 5, and 6 hours | [3] |
Table 2: Antifungal Activity of this compound and its Derivatives
| Peptide | Target | Effect | Salt Sensitivity | pH Sensitivity | Reference |
| This compound | Candida spp. | Potent candidacidal activity | High (activity reduced at high salt concentrations) | Reduced activity at pH 4.5 | [2][5] |
| P-113Du | Candida spp. | Increased antifungal activity compared to P-113 | Less sensitive to high salt | Less sensitive to low pH | [5] |
| P-113Tri | Candida spp. | Increased antifungal activity compared to P-113 | Less sensitive to high salt | Less sensitive to low pH | [5] |
| Bip-P-113 | C. albicans | 99% reduction in cell viability in 30 min | Improved salt resistance | Not specified | [1] |
| Dip-P-113 | C. albicans | 81% reduction in cell viability in 120 min | Not specified | Not specified | [1] |
Experimental Protocols
Protocol for Treatment of Candida albicans with this compound for SEM Analysis
This protocol is adapted from methodologies described in the literature for observing the morphological changes induced by this compound.[3]
Materials:
-
Candida albicans culture
-
Sabouraud Dextrose (SD) broth
-
This compound peptide
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Glutaraldehyde (B144438) (2.5% in PBS)
-
Osmium tetroxide (1% in PBS)
-
Ethanol (B145695) series (30%, 50%, 70%, 80%, 90%, 95%, 100%)
-
Hexamethyldisilazane (HMDS) or Critical Point Dryer
-
SEM stubs
-
Double-sided carbon tape
-
Sputter coater with gold or gold-palladium target
Procedure:
-
Fungal Culture Preparation: Inoculate C. albicans into SD broth and grow overnight at 28°C with agitation. Subculture the overnight culture into fresh SD broth and grow to the mid-logarithmic phase.
-
This compound Treatment: Adjust the cell density of the C. albicans culture to 1 x 10⁷ CFU/mL in fresh SD broth. Add this compound to a final concentration of 0.25 mM. Prepare an untreated control sample by adding the same volume of sterile water or buffer used to dissolve the peptide.
-
Incubation: Incubate the treated and control samples at 28°C for desired time points (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
Harvesting and Fixation:
-
Harvest the cells by centrifugation at 5000 x g for 5 minutes.
-
Wash the cell pellet twice with PBS.
-
Fix the cells with 2.5% glutaraldehyde in PBS for at least 2 hours at 4°C.
-
-
Post-fixation:
-
Wash the fixed cells three times with PBS.
-
Post-fix the cells with 1% osmium tetroxide in PBS for 1-2 hours at room temperature in a fume hood.
-
-
Dehydration:
-
Wash the cells three times with distilled water.
-
Dehydrate the samples through a graded ethanol series: 30%, 50%, 70%, 80%, 90%, 95% (10 minutes each), followed by three changes in 100% ethanol (15 minutes each).
-
-
Drying:
-
Critical Point Drying (CPD): Transfer the samples to a CPD apparatus and process according to the manufacturer's instructions. This is the preferred method for preserving the three-dimensional structure.
-
Chemical Drying (HMDS): Alternatively, after the final 100% ethanol step, immerse the samples in a 1:1 mixture of 100% ethanol and HMDS for 15 minutes, followed by two immersions in 100% HMDS for 15 minutes each. Allow the samples to air-dry in a fume hood.
-
-
Mounting and Coating:
-
Mount the dried fungal samples onto SEM stubs using double-sided carbon tape.
-
Sputter-coat the samples with a thin layer of gold or gold-palladium to make them conductive.
-
-
SEM Imaging: Observe the samples using a scanning electron microscope at an appropriate accelerating voltage (e.g., 10-15 kV).
General Protocol for Fungal Sample Preparation for SEM
This protocol provides a general workflow for preparing various types of fungal samples for SEM analysis.[6][7][8]
Procedure:
-
Fixation: Immediately fix the fungal sample in a suitable fixative solution, such as 2.5% glutaraldehyde in a phosphate (B84403) or cacodylate buffer (pH 7.2-7.4), for 2-4 hours at 4°C.
-
Rinsing: Wash the samples three times in the same buffer used for fixation (10-15 minutes per wash).
-
Post-fixation (Optional but Recommended): Post-fix in 1% osmium tetroxide in buffer for 1-2 hours to enhance contrast and preserve lipid structures.
-
Dehydration: Dehydrate the samples in a graded ethanol or acetone (B3395972) series (e.g., 30%, 50%, 70%, 90%, 100%, 100%, 100%), with 10-15 minutes in each concentration.
-
Drying: Dry the samples using either critical point drying or a chemical drying agent like HMDS as described in the previous protocol.
-
Mounting: Securely mount the dried specimen onto an SEM stub with double-sided carbon tape or conductive silver paint.
-
Coating: Sputter-coat the specimen with a conductive metal (e.g., gold, platinum, or gold-palladium).
-
Imaging: Examine the specimen in the SEM.
Visualizations
Proposed Signaling Pathway for this compound Action
While the direct signaling cascade initiated by this compound is still under investigation, its interaction with the cell membrane likely triggers stress responses. The Protein Kinase C (PKC) cell wall integrity pathway is a major stress response pathway in fungi, activated by cell surface sensors in response to cell wall or membrane damage.[9][10]
Caption: Proposed PKC cell wall integrity pathway activation by this compound.
Experimental Workflow for SEM Analysis of this compound Treated Fungi
The following diagram illustrates the key steps involved in preparing this compound treated fungal samples for SEM imaging.
References
- 1. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans Cells Shed Light on Mechanisms of Antifungal Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A clinically active antimicrobial peptide - Creative Peptides [creative-peptides.com]
- 3. mdpi.com [mdpi.com]
- 4. Pacgen Biopharmaceuticals Corporation Announces Positive Results from Phase I/II Trial of Novel Anti-Fungal Drug - BioSpace [biospace.com]
- 5. The Antimicrobial Peptides P-113Du and P-113Tri Function against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scanning Electron Microscopy (SEM) Protocols for Problematic Plant, Oomycete, and Fungal Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fungal Cell Wall Proteins and Signaling Pathways Form a Cytoprotective Network to Combat Stresses [mdpi.com]
- 10. PKC Signaling Regulates Drug Resistance of the Fungal Pathogen Candida albicans via Circuitry Comprised of Mkc1, Calcineurin, and Hsp90 | PLOS Pathogens [journals.plos.org]
PAC-113: Application Notes and Protocols for Oral Candidiasis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of PAC-113, a promising antimicrobial peptide, for the investigation of oral candidiasis. This document details the mechanism of action of this compound, its in vitro and in vivo efficacy, and provides detailed protocols for its evaluation.
Introduction
Oral candidiasis, predominantly caused by Candida albicans, is a common opportunistic infection, particularly in immunocompromised individuals.[1] this compound is a 12-amino-acid antimicrobial peptide derived from the naturally occurring human salivary protein, histatin 5.[1][2] It has demonstrated significant antifungal activity against various Candida species and has been evaluated in clinical trials for the treatment of oral candidiasis in HIV-positive patients, showing safety and efficacy comparable to standard treatments like Nystatin.[2] this compound's mechanism of action, which involves disruption of the fungal cell membrane and induction of reactive oxygen species, makes it a valuable tool for research and a potential therapeutic agent.[3]
Mechanism of Action
This compound exerts its antifungal effect through a multi-step process that leads to fungal cell death:
-
Electrostatic Binding: The cationic nature of this compound facilitates its initial binding to the negatively charged components of the Candida albicans cell wall.
-
Receptor-Mediated Translocation: The peptide then interacts with the Ssa2 protein, a cell wall protein on the surface of Candida albicans, which aids in its translocation across the cell membrane into the cytoplasm.[2]
-
Membrane Permeabilization: Upon entering the cell, this compound disrupts the integrity of the fungal cell membrane, leading to increased permeability.[2]
-
Mitochondrial Targeting and Oxidative Stress: this compound also targets the fungal mitochondria, leading to the production of reactive oxygen species (ROS). This induction of oxidative stress contributes significantly to fungal cell destruction.[3]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative data on the in vitro activity of this compound against various Candida species.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Candida Species
| Candida Species | Strain Type | MIC (µg/mL) | Reference |
| Candida albicans | ATCC 10231 | 3.1 | [4] |
| Candida albicans | ATCC 44505 | 3.1 | [4] |
| Candida glabrata | Clinical Isolate | Susceptible | [4] |
| Candida parapsilosis | Clinical Isolate | Susceptible | [4] |
| Candida tropicalis | Clinical Isolate | Susceptible | [4] |
| Candida albicans | ATCC 10231 | 3.1 - 16 | [5][6] |
Note: The efficacy of this compound can be reduced in the presence of high salt concentrations.[2]
Table 2: Time-Kill Kinetics of this compound against Candida albicans
| Time (minutes) | % Cell Killing (at 1x MIC) | Reference |
| 10 | Not Specified | [1] |
| 20 | Not Specified | [1] |
| 30 | Not Specified | [1] |
| 60 | Not Specified | [1] |
| 120 | 87% | [1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[7]
Materials:
-
This compound peptide
-
Candida isolates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile water and saline
-
Positive control antifungal (e.g., Fluconazole)
-
Negative control (medium only)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile water.
-
Preparation of Candida Inoculum: a. Culture Candida isolates on Sabouraud Dextrose Agar for 24-48 hours. b. Suspend several colonies in sterile saline. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm. d. Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Assay Setup: a. In a 96-well plate, perform serial two-fold dilutions of this compound in RPMI 1640 medium to achieve a range of desired concentrations. b. Add 100 µL of the diluted Candida inoculum to each well containing the this compound dilutions. c. Include a positive control (inoculum with a standard antifungal) and a negative control (inoculum in medium without any antifungal).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (approximately 50% reduction in turbidity) compared to the growth control.
Protocol 2: Anti-Biofilm Activity Assay using Crystal Violet
This protocol quantifies the ability of this compound to inhibit biofilm formation.[8][9][10]
Materials:
-
This compound peptide
-
Candida isolates
-
Sabouraud Dextrose Broth supplemented with glucose
-
Sterile 96-well flat-bottom microtiter plates
-
Phosphate Buffered Saline (PBS)
-
0.1% Crystal Violet solution
-
Microplate reader
Procedure:
-
Biofilm Formation: a. Prepare a standardized Candida suspension (1 x 10^7 CFU/mL) in Sabouraud Dextrose Broth. b. Add 100 µL of the suspension to each well of a 96-well plate. c. Add 100 µL of this compound at various concentrations to the wells. Include a no-drug control. d. Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
Washing: a. Gently aspirate the medium and planktonic cells from each well. b. Wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Staining: a. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. b. Remove the crystal violet solution and wash the wells twice with PBS.
-
Destaining and Quantification: a. Add 200 µL of 95% ethanol to each well to destain the biofilm. b. Incubate for 10-15 minutes. c. Transfer 100 µL of the ethanol solution from each well to a new plate. d. Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm mass.
Protocol 3: Cytotoxicity Assay using MTT
This assay assesses the potential toxicity of this compound against mammalian cells, such as human oral keratinocytes.[11][12]
Materials:
-
This compound peptide
-
Human oral keratinocytes (or other relevant cell line)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Sterile 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed human oral keratinocytes into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treatment: a. Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. b. Include a vehicle control (medium without this compound). c. Incubate for 24 hours.
-
MTT Addition: a. Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: a. Remove the medium containing MTT. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Protocol 4: Murine Model of Oropharyngeal Candidiasis
This protocol describes a common method to establish an in vivo model of oral candidiasis to evaluate the efficacy of this compound.[13][14][15][16][17]
Materials:
-
This compound formulation (e.g., mouthrinse)
-
Candida albicans strain
-
Immunocompromised mice (e.g., BALB/c mice treated with cortisone (B1669442) acetate)
-
Cortisone acetate (B1210297)
-
Sterile cotton swabs
-
Anesthetic agent (e.g., ketamine/xylazine cocktail)
-
Sabouraud Dextrose Agar plates
Procedure:
-
Immunosuppression: a. Administer cortisone acetate (e.g., 225 mg/kg) subcutaneously to the mice on days -1, 1, and 3 relative to infection to induce immunosuppression.
-
Infection: a. On day 0, anesthetize the mice. b. Inoculate the oral cavity with a cotton swab saturated with a suspension of Candida albicans (e.g., 10^6 CFU/mL). The swab is typically placed sublingually for a defined period (e.g., 75 minutes).
-
Treatment: a. Begin treatment with the this compound formulation at a specified time post-infection (e.g., 24 hours). b. Administer the treatment as per the study design (e.g., topical application to the oral cavity once or twice daily for several days). c. Include a vehicle control group and a positive control group (e.g., treated with Nystatin).
-
Evaluation of Fungal Burden: a. At the end of the treatment period, euthanize the mice. b. Excise the tongue and/or oral tissues. c. Homogenize the tissues in sterile saline. d. Plate serial dilutions of the homogenate on Sabouraud Dextrose Agar plates. e. Incubate the plates and count the number of Colony Forming Units (CFU) to determine the fungal burden.
-
Clinical Scoring (Optional): The severity of the oral lesions can be scored visually based on the extent of white plaques and erythema.
Visualizations
Caption: Mechanism of action of this compound against Candida albicans.
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Logical relationships of this compound properties and advantages.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: A clinically active antimicrobial peptide - Creative Peptides [creative-peptides.com]
- 3. Antimicrobial Peptides: Avant-Garde Antifungal Agents to Fight against Medically Important Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticandida Activity Is Retained in P-113, a 12-Amino-Acid Fragment of Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans Cells Shed Light on Mechanisms of … [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Prevalence and antifungal susceptibility profiles of Candida isolates among patients with candiduria: a multiplex PCR assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biofilm-Forming Ability of Candida albicans Is Unlikely To Contribute to High Levels of Oral Yeast Carriage in Cases of Human Immunodeficiency Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. idcmjournal.org [idcmjournal.org]
- 11. journals.plos.org [journals.plos.org]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Mouse Model of Oropharyngeal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mouse model of oropharyngeal candidiasis. [bio-protocol.org]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Investigating PAC-113 Effects on Gingivitis and Plaque Bacteria
Introduction
PAC-113 is a 12-amino-acid antimicrobial peptide with the sequence AKRHHGYKRKFH.[1] It is a synthetic fragment derived from histatin 5, a naturally occurring histidine-rich protein found in human saliva.[1][2] Antimicrobial peptides (AMPs) like this compound are crucial components of the innate immune system and represent a promising class of therapeutic agents due to their broad-spectrum activity and unique mechanism of action, which may reduce the risk of antibiotic resistance.[1][3] this compound has demonstrated both antifungal and antibacterial properties and has been clinically evaluated for its safety and efficacy in treating oral diseases, including oral candidiasis and gingivitis.[1][4][5][6] These notes provide an overview of this compound's effects on plaque bacteria and gingivitis, along with detailed protocols for its investigation.
Mechanism of Action
The primary microbicidal mechanism of this compound involves direct interaction with and disruption of microbial cell membranes.[1] As a cationic peptide, it is electrostatically attracted to the negatively charged components of bacterial and fungal cell walls. This interaction leads to membrane permeabilization and destabilization, ultimately causing cell lysis and death.[1] Some studies also suggest that the activity of this compound may involve binding to specific protein receptors on the microbial cell surface.[1] For instance, its efficacy against Candida albicans is initiated by cell surface binding and subsequent translocation into the cell, a process facilitated by the cell wall protein Ssa2.[1]
Caption: Proposed mechanism of action for this compound against microbial cells.
Data Presentation: Efficacy of this compound
Quantitative data from in vitro and clinical studies are summarized below to provide a clear overview of this compound's efficacy.
Table 1: In Vitro Antimicrobial Activity of this compound and Derivatives
| Peptide | Target Organism | Assay | Result | Reference |
| P-113 | Candida albicans | Cell Killing Assay | LD₅₀: 2.3 µg/mL | [2] |
| P-113 | Candida albicans | Cell Killing Assay | LD₉₀: 4.7 µg/mL | [2] |
| P-113-DPS | Streptococcus mutans UA159 | Broth Microdilution | MIC: 32 µmol/mL | [7] |
| Nal-P-113 | S. gordonii, F. nucleatum, P. gingivalis | Growth Inhibition | 20 µg/mL restrained growth | [8] |
| Nal-P-113 | S. gordonii, F. nucleatum, P. gingivalis | Biofilm Susceptibility | 20 µg/mL inhibited biofilm | [8] |
MIC: Minimum Inhibitory Concentration; LD₅₀/LD₉₀: Lethal Dose for 50%/90% of cells.
Table 2: Summary of Clinical Efficacy of this compound Formulations
| Formulation | Study Design | Key Findings | Reference |
| 0.01% P-113 Mouthrinse | Human experimental gingivitis | Significant reduction in plaque (p=0.046); Reduction in gingivitis (p=0.086). | [9] |
| P-113 Oral Spray | 4-week randomized clinical trial | Decreased dental plaque weight, plaque index, and gingival index. Reduced numbers of Streptococcus and Porphyromonas. | [9][10][11][12] |
| Nal-P-113 Gel | Split-mouth clinical trial | Decreased pocket depth and bleeding index. Restrained maturation of plaque. Reduced levels of F. nucleatum, S. gordonii, T. denticola, P. gingivalis. | [8][13][14] |
Experimental Protocols
The following protocols provide detailed methodologies for evaluating the antimicrobial and anti-plaque properties of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound required to inhibit the visible growth of a specific plaque bacterium, following established methods for antimicrobial peptides.[15][16]
Materials:
-
This compound peptide, lyophilized
-
Test organism (e.g., Streptococcus mutans ATCC 25175)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA)
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Peptide Preparation:
-
Prepare a 10x stock solution of this compound in a suitable solvent (e.g., sterile deionized water).
-
Perform serial two-fold dilutions in 0.01% acetic acid with 0.2% BSA to create a range of 10x working concentrations. The use of polypropylene tubes and BSA helps prevent peptide adsorption.[15]
-
-
Inoculum Preparation:
-
Inoculate 5 mL of MHB with 3-5 colonies of the test organism from a fresh agar (B569324) plate.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]
-
-
Assay Setup:
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate.
-
Add 11 µL of each 10x peptide dilution to the corresponding wells.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest peptide concentration that shows no visible bacterial growth (no turbidity) compared to the positive control.
-
Caption: Experimental workflow for MIC determination of this compound.
Protocol 2: Biofilm Inhibition Assay
This assay evaluates the ability of this compound to prevent the formation of bacterial biofilms, a key virulence factor in plaque development.[7][8]
Materials:
-
This compound peptide
-
Test organism (e.g., Porphyromonas gingivalis W83)
-
Appropriate growth medium (e.g., Tryptic Soy Broth supplemented with yeast extract, hemin, and menadione)
-
Sterile 96-well flat-bottom tissue culture plates
-
Crystal Violet solution (0.1%)
-
Ethanol (B145695) (95%) or acetic acid (33%)
Procedure:
-
Assay Setup:
-
Add 100 µL of bacterial suspension (adjusted to ~1 x 10⁷ CFU/mL) to each well.
-
Add 100 µL of growth medium containing various concentrations of this compound (e.g., sub-MIC levels) to the wells. Include a no-peptide control.
-
-
Incubation:
-
Incubate the plate under appropriate conditions (e.g., anaerobically at 37°C) for 24-72 hours to allow for biofilm formation.
-
-
Biofilm Staining:
-
Gently discard the planktonic (free-floating) cells and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent bacteria.
-
Fix the biofilms by adding 200 µL of methanol (B129727) to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the adherent biofilms by adding 200 µL of 0.1% crystal violet solution to each well for 15-20 minutes.
-
-
Quantification:
-
Remove the crystal violet solution and wash the wells thoroughly with water until the control wells are colorless.
-
Air dry the plate completely.
-
Solubilize the bound dye by adding 200 µL of 95% ethanol or 33% acetic acid to each well.
-
Measure the absorbance at 570-595 nm using a microplate reader. A reduction in absorbance in this compound treated wells indicates biofilm inhibition.
-
Protocol 3: Clinical Evaluation of this compound (Model Protocol)
This protocol outlines a model for a randomized clinical trial to assess the efficacy of a this compound-containing oral product (e.g., mouthrinse or spray) on plaque and gingivitis.[10][11][12]
Study Design:
-
A 4-week, double-blind, randomized, placebo-controlled, parallel-group study.
-
Participants: Healthy adults with mild to moderate gingivitis.
-
Experimental Group: Uses oral product containing a specified concentration of this compound (e.g., 0.01%).
-
Control Group: Uses a placebo product without this compound.
Procedure:
-
Baseline (Visit 1):
-
Screen participants for inclusion/exclusion criteria.
-
Perform a full-mouth clinical assessment to record:
-
Plaque Index (PI): e.g., Turesky modification of the Quigley-Hein Index.
-
Gingival Index (GI): e.g., Löe and Silness Gingival Index.
-
Gingival Bleeding: Percentage of sites that bleed on probing.
-
-
Collect plaque/saliva samples for microbiological analysis.
-
Provide participants with their assigned product and usage instructions (e.g., rinse for 60 seconds twice daily).
-
-
Follow-up (Visit 2 - Week 4):
-
Repeat all clinical and microbiological assessments performed at baseline.
-
Record any adverse events.
-
-
Data Analysis:
-
Compare the changes in PI, GI, and bleeding scores from baseline to Week 4 between the experimental and control groups using appropriate statistical tests (e.g., ANCOVA).
-
Analyze microbiological data to assess changes in the prevalence of key periodontal pathogens like Porphyromonas and cariogenic bacteria like Streptococcus.[10]
-
Caption: Simplified workflow for a clinical trial evaluating a this compound oral product.
Logical Relationships
This compound's therapeutic potential is based on its ability to disrupt the foundational causes of gingivitis. By targeting and reducing key plaque bacteria, it inhibits the formation of pathogenic biofilms. This primary antimicrobial action leads to a reduction in plaque accumulation and a subsequent decrease in the inflammatory response known as gingivitis, ultimately improving clinical measures of oral health.
Caption: Logical relationship between this compound and the pathology of gingivitis.
References
- 1. This compound: A clinically active antimicrobial peptide - Creative Peptides [creative-peptides.com]
- 2. Anticandida Activity Is Retained in P-113, a 12-Amino-Acid Fragment of Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial peptides in oral medicine: From mechanisms to clinical translation [einpresswire.com]
- 4. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans Cells Shed Light on Mechanisms of Antifungal Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans Cells Shed Light on Mechanisms of Antifungal Activity and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Peptide P‑113-DPS Suppresses the Cariogenic Virulence of Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effects of Antimicrobial Peptide Nal-P-113 on Inhibiting Periodontal Pathogens and Improving Periodontal Status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 11. Efficacy of antimicrobial peptide P113 oral health care products on the reduction of oral bacteria number and dental plaque formation in a randomized clinical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of antimicrobial peptide P113 oral health care products on the reduction of oral bacteria number and dental plaque formation in a randomized clinical assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Effects of Antimicrobial Peptide Nal-P-113 on Inhibiting Periodontal Pathogens and Improving Periodontal Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
PAC-113: Application Notes and Protocols for Fungal Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PAC-113 is a synthetic 12-amino-acid antimicrobial peptide derived from the human salivary protein histatin 5.[1] Its amino acid sequence is AKRHHGYKRKFH.[2] this compound has demonstrated significant antifungal activity, particularly against various Candida species, and has been investigated in clinical trials for the treatment of oral candidiasis in HIV-positive patients.[1][2] This document provides detailed application notes and protocols for the experimental use of this compound in fungal infection models, summarizing key quantitative data and outlining methodologies for its evaluation.
Mechanism of Action
This compound exerts its antifungal effect through a multi-step process. Initially, the cationic peptide electrostatically binds to the negatively charged fungal cell surface.[3] Subsequently, it interacts with the cell wall protein Ssa2, which facilitates its translocation across the cell membrane into the cytoplasm.[2] Once inside the cell, this compound disrupts the cell membrane integrity, leading to permeabilization and ultimately, cell death.[2][4] Additionally, this compound has been shown to interact with fungal mitochondria, inducing the production of reactive oxygen species (ROS) which contributes to its candidacidal activity.[4] The efficacy of this compound is notably influenced by salt concentration, with its activity being significantly reduced in high-salt environments.[2]
Data Presentation
Table 1: In Vitro Antifungal Activity of this compound and its Derivatives against Planktonic Cells
| Peptide | Fungal Species | Strain | MIC (µg/mL) | LD₅₀ (µg/mL) | LD₉₀ (µg/mL) |
| This compound (P-113) | Candida albicans | ATCC 10231 | 3.1 | 2.3 | 4.7 |
| This compound (P-113) | Candida albicans | ATCC 44505 | 3.1 | - | - |
| P-113Du | C. albicans | SC5314 | 24 | 1.14 | - |
| P-113Tri | C. albicans | SC5314 | 36 | 1.125 | - |
| P-113Du | C. albicans | ATCC 90028 | 12 | - | - |
| P-113Tri | C. albicans | ATCC 90028 | 18 | - | - |
| P-113Du | Candida glabrata | ATCC 90030 | >96 | - | - |
| P-113Tri | C. glabrata | ATCC 90030 | >144 | - | - |
| P-113Du | Candida parapsilosis | ATCC 22019 | 1.5 | - | - |
| P-113Tri | C. parapsilosis | ATCC 22019 | 2.25 | - | - |
| P-113Du | Candida tropicalis | ATCC 750 | 6 | - | - |
| P-113Tri | C. tropicalis | ATCC 750 | 9 | - | - |
| P-113Du | Candida krusei | ATCC 6258 | 24 | - | - |
| P-113Tri | C. krusei | ATCC 6258 | 36 | - | - |
Table 2: Clinical Efficacy of this compound Mouthrinse in HIV-Positive Patients with Oral Candidiasis (Phase I/II Trial)
| Treatment Group | Clinical Cure Rate (Day 14) | Complete or Partial Response (Day 14) |
| This compound | 37% | 95% |
| Nystatin | 36% | 87% |
Table 3: Cytotoxicity of this compound and its Derivatives
| Peptide | Cell Line | Assay | IC₅₀ (µg/mL) |
| P-113Du | Human Gingival Epithelial Cells (S-G) | XTT Reduction | >400 |
| P-113Tri | Human Gingival Epithelial Cells (S-G) | XTT Reduction | >400 |
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guideline for yeast susceptibility testing.
a. Materials:
-
This compound peptide
-
Candida species isolates
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate)
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile water and saline
-
Glucose
b. Protocol:
-
Medium Preparation: Prepare RPMI-1640 medium buffered with MOPS to a pH of 7.0.
-
Inoculum Preparation:
-
Culture Candida isolates on Sabouraud Dextrose Agar (B569324) (SDA) for 24-48 hours at 35°C.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10³ CFU/mL.
-
-
Peptide Preparation:
-
Prepare a stock solution of this compound in sterile water.
-
Perform serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plates to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well containing the diluted this compound.
-
Include a growth control well (inoculum without peptide) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control.
-
Growth inhibition can be assessed visually or by measuring the optical density at 530 nm using a microplate reader.
-
Murine Model of Oropharyngeal Candidiasis
This protocol describes the establishment of an oral candidiasis model in mice to evaluate the in vivo efficacy of this compound.
a. Materials:
-
Female BALB/c or ICR mice (6-8 weeks old)
-
Candida albicans strain (e.g., SC5314)
-
Cortisone (B1669442) acetate (B1210297) or Prednisolone (B192156)
-
Tetracycline (B611298) hydrochloride
-
Sterile cotton swabs
-
This compound solution for oral administration
-
Sterile phosphate-buffered saline (PBS)
-
Yeast Peptone Dextrose (YPD) agar plates
b. Protocol:
-
Immunosuppression:
-
Administer cortisone acetate (e.g., 225 mg/kg) or prednisolone (e.g., 100 mg/kg) subcutaneously on day -1, +1, and +3 relative to infection to induce immunosuppression.
-
Optionally, provide tetracycline hydrochloride in the drinking water (e.g., 0.83 mg/mL) throughout the experiment to prevent opportunistic bacterial infections.
-
-
Inoculation:
-
On day 0, anesthetize the mice.
-
Inoculate the oral cavity with C. albicans by gently swabbing the oral surfaces with a sterile cotton swab saturated with a suspension of 10⁶ to 10⁸ CFU/mL of C. albicans in PBS.
-
-
Treatment:
-
Starting on day +1 post-infection, administer the this compound solution or vehicle control orally (e.g., by gavage or topical application with a micropipette) at the desired dosage and frequency.
-
-
Assessment of Fungal Burden:
-
At selected time points (e.g., day +5), euthanize the mice.
-
Excise the tongue and/or oral tissues.
-
Weigh the tissues and homogenize them in a known volume of sterile PBS.
-
Perform serial dilutions of the homogenates and plate them on YPD agar.
-
Incubate the plates at 37°C for 24-48 hours and count the number of colonies to determine the fungal burden (CFU/gram of tissue).[5]
-
-
Histopathology (Optional):
-
Fix tissue samples in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology and with Periodic acid-Schiff (PAS) or Gomori's methenamine (B1676377) silver (GMS) to visualize fungal elements.
-
Fungal Biofilm Disruption Assay
This protocol assesses the ability of this compound to disrupt pre-formed Candida biofilms.
a. Materials:
-
Candida albicans
-
Sterile 96-well flat-bottom microtiter plates
-
Yeast Nitrogen Base (YNB) medium supplemented with glucose
-
This compound solution
-
Crystal Violet (0.1%)
-
Ethanol (B145695) (95%) or 30% Acetic Acid
-
Microplate reader
b. Protocol:
-
Biofilm Formation:
-
Prepare a standardized suspension of C. albicans (1 x 10⁷ CFU/mL) in YNB medium with glucose.
-
Add 100 µL of the suspension to the wells of a 96-well plate.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Treatment:
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Add 100 µL of this compound at various concentrations to the wells containing the pre-formed biofilms.
-
Include a control group with medium only.
-
Incubate for a further 24 hours at 37°C.
-
-
Quantification of Biofilm:
-
Wash the wells with PBS to remove planktonic cells.
-
Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Wash the wells with water to remove excess stain.
-
Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the crystal violet from the biofilm.
-
Measure the absorbance at 570 nm using a microplate reader. A decrease in absorbance indicates biofilm disruption.
-
Cytotoxicity Assay on Mammalian Cells
This protocol evaluates the toxicity of this compound on mammalian cells.
a. Materials:
-
Human cell line (e.g., human gingival epithelial cells, fibroblasts)
-
Complete cell culture medium
-
This compound solution
-
Sterile 96-well cell culture plates
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit
-
Microplate reader
b. Protocol:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density that will result in approximately 80% confluency after 24 hours.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
-
Treatment:
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound.
-
Include untreated control wells and a vehicle control if a solvent is used to dissolve the peptide.
-
Incubate for 24-48 hours.
-
-
Cell Viability Assessment:
-
Follow the manufacturer's instructions for the XTT or MTT assay. This typically involves adding the reagent to the wells and incubating for a period to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for XTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can then be determined.
-
Mandatory Visualizations
Caption: Proposed mechanism of action of this compound against fungal cells.
Caption: Experimental workflow for in vivo evaluation of this compound.
References
- 1. JCI Insight - A gut-oral microbiome–driven axis controls oropharyngeal candidiasis through retinoic acid [insight.jci.org]
- 2. This compound: A clinically active antimicrobial peptide - Creative Peptides [creative-peptides.com]
- 3. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans Cells Shed Light on Mechanisms of Antifungal Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pacgen Biopharmaceuticals Corporation Announces Positive Results from Phase I/II Trial of Novel Anti-Fungal Drug - BioSpace [biospace.com]
- 5. A mouse model of immunosuppression facilitates oral Candida albicans biofilms, bacterial dysbiosis and dissemination of infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of PAC-113 Derivatives with Enhanced Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of PAC-113 derivatives, a promising class of antimicrobial peptides. This compound, a 12-amino acid peptide derived from human salivary histatin 5, has demonstrated notable antifungal activity, particularly against Candida species.[1][2] This document outlines strategies for enhancing its potency and overcoming limitations such as salt sensitivity through chemical modifications.
Introduction to this compound and its Derivatives
This compound (sequence: AKRHHGYKRKFH) exerts its antifungal effect through a multi-step mechanism that begins with electrostatic interaction with the fungal cell surface, followed by binding to the Ssa2 cell wall protein, which facilitates its translocation into the cytoplasm.[3] Once inside, it can disrupt mitochondrial function and induce apoptosis.[4] However, the efficacy of this compound can be limited by high salt concentrations and proteolytic degradation.[3]
To address these limitations and enhance therapeutic potential, several derivatives have been developed. These modifications primarily focus on:
-
Increasing Hydrophobicity: Substitution of histidine residues with bulky, non-natural aromatic amino acids like β-(4,4'-biphenyl)alanine (Bip) and β-diphenylalanine (Dip) has been shown to improve salt resistance.[1][5]
-
Tandem Repeats: Dimerization (P-113Du) and trimerization (P-113Tri) of the peptide sequence can significantly increase candidacidal potency.
-
Truncations: Studies on N- and C-terminal truncations have revealed the critical role of specific residues for peptide translocation and activity.[1][2]
Data Presentation: In Vitro Activity of this compound Derivatives
The following tables summarize the minimum inhibitory concentration (MIC) values of this compound and its derivatives against various Candida species. Lower MIC values indicate higher antifungal potency.
| Peptide | Sequence | Modification | Candida albicans ATCC 10231 MIC (µg/mL) | Reference |
| This compound | AKRHHGYKRKFH-NH₂ | Parent Peptide | 3.13 | [1] |
| N-ter truncated P-113 | RHHGYKRKFH-NH₂ | Deletion of Ala-Lys at N-terminus | 25 | [1] |
| C-ter truncated P-113 | AKRHHGYKRK-NH₂ | Deletion of Phe-His at C-terminus | 50 | [1] |
| Bip-P-113 | A(Bip)R(Bip)(Bip)GYKRKFH-NH₂ | His to Biphenylalanine substitution | 3.13 | [1] |
| Dip-P-113 | A(Dip)R(Dip)(Dip)GYKRKFH-NH₂ | His to Diphenylalanine substitution | 3.13 | [1] |
Note: The MIC of this compound can be significantly affected by the assay medium and salt concentration. For instance, in Mueller-Hinton Broth (MHB), the MIC is >50 µg/mL, while in low-salt LYM broth, it is 3.13 µg/mL. In the presence of 100 mM NaCl, the MIC increases to 50 µg/mL.[1]
| Peptide | Candida albicans (IC₅₀ in µM) | Reference |
| P-113 (monomer) | 2.3 | |
| P-113-dimer | 0.5 | |
| P-113-trimer | 0.4 |
Experimental Protocols
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a general method for synthesizing this compound derivatives based on the Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acids (including specialized derivatives like Fmoc-Bip-OH)
-
Rink Amide resin
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activated amino acid solution.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test.
-
-
Washing: After each deprotection and coupling step, wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence. For tandem repeats like P-113Du and P-113Tri, the 12-amino acid sequence is synthesized sequentially two or three times.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Air-dry the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Antifungal Susceptibility Testing: Broth Microdilution Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast.
Materials:
-
Candida species isolates (e.g., C. albicans, C. glabrata, C. krusei)
-
Mueller-Hinton Broth (MHB) or LYM broth (for low-salt conditions)
-
RPMI-1640 medium (for some standardized assays)
-
Sterile 96-well microtiter plates
-
This compound derivatives stock solutions (in sterile water or appropriate solvent)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the Candida strain on Sabouraud Dextrose Agar at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in the chosen broth (e.g., MHB) to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in the wells.
-
-
Peptide Dilution:
-
Prepare serial two-fold dilutions of the this compound derivatives in the broth directly in the 96-well plate. The concentration range should typically span from 0.25 to 128 µg/mL.
-
-
Inoculation: Add the prepared fungal inoculum to each well containing the peptide dilutions.
-
Controls:
-
Growth Control: Wells containing only the fungal inoculum and broth.
-
Sterility Control: Wells containing only broth.
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that causes a significant inhibition of visible growth (typically ≥50% inhibition) compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
Hemolysis Assay
This assay assesses the cytotoxicity of the this compound derivatives against mammalian red blood cells.
Materials:
-
Fresh human or sheep red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (1% v/v in PBS) as a positive control
-
Sterile 96-well V-bottom plates
-
Centrifuge
-
Spectrophotometer or microplate reader
Procedure:
-
RBC Preparation:
-
Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 10 minutes) and removal of the supernatant.
-
Prepare a 4% (v/v) suspension of the washed RBCs in PBS.
-
-
Assay Setup:
-
Add serial dilutions of the this compound derivatives to the wells of the 96-well plate.
-
Add PBS to the negative control wells (0% hemolysis).
-
Add 1% Triton X-100 to the positive control wells (100% hemolysis).
-
-
Incubation: Add the 4% RBC suspension to all wells and incubate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Measurement: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance at 540 nm, which corresponds to hemoglobin release.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100
Visualizations: Signaling Pathways and Workflows
Proposed Mechanism of Action of this compound and a Hydrophobic Derivative
Experimental Workflow for Developing Enhanced this compound Derivatives
References
- 1. mdpi.com [mdpi.com]
- 2. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans Cells Shed Light on Mechanisms of Antifungal Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A clinically active antimicrobial peptide - Creative Peptides [creative-peptides.com]
- 4. Antimicrobial Peptides: Avant-Garde Antifungal Agents to Fight against Medically Important Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans Cells Shed Light on Mechanisms of Antifungal Activity and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of PAC-113 for Topical Application
Audience: Researchers, scientists, and drug development professionals.
Introduction
PAC-113 is a 12-amino-acid synthetic antimicrobial peptide derived from histatin 5, a naturally occurring protein in human saliva.[1] It exhibits broad-spectrum activity against a variety of pathogenic bacteria and fungi by disrupting their cell membranes.[1] The topical application of this compound presents a promising therapeutic strategy for various dermatological conditions, including wound infections and acne, due to its localized antimicrobial effect and potential to modulate inflammatory responses. This document provides detailed protocols and application notes for the formulation and evaluation of this compound for topical delivery.
Formulation Strategies and Data Presentation
The successful topical delivery of this compound hinges on overcoming the barrier function of the stratum corneum and ensuring the peptide's stability within the formulation. Various strategies, such as encapsulation in nanoparticles or liposomes and incorporation into hydrogels, can be employed to enhance skin permeation and provide controlled release.[2][3][4]
Hydrogel Formulations
Hydrogels are three-dimensional polymer networks that can hold large amounts of water, providing a moist environment conducive to wound healing and facilitating the release of entrapped active ingredients.[5] They are a suitable vehicle for the topical delivery of this compound.
Table 1: Example Hydrogel Formulations for Histatin Peptides
| Formulation Code | Histatin-5 (B8235270) Concentration (mg/mL) | Polymer | Polymer Concentration (% w/w) | Key Findings | Reference |
| HPMC Gel | 2 | Hydroxypropyl methylcellulose (B11928114) (HPMC) | 4 | Demonstrated controlled, sustained release and rapid in vitro killing of C. albicans. Effective in a mouse model of oral candidiasis. | [6] |
| Carbopol/HPMC Gel | Not Specified | Carbopol 934 and HPMC | Optimized via Box-Behnken design | Showed sustained release, broad-spectrum antimicrobial activity, and in vivo wound healing properties in a mucositis model. | [7] |
Table 2: this compound (P-113) Gel Formulations Used in Clinical Studies for Gingivitis
| P-113 Concentration (%) | Vehicle | Key Findings | Reference |
| 0.0625 | Topical Gel | Well-tolerated. Significantly reduced gingival bleeding and plaque development compared to placebo. | [8] |
| 0.125 | Topical Gel | Well-tolerated. Showed a higher frequency of response in reducing gingival bleeding. | [8] |
| 0.375 | Topical Gel | Well-tolerated. Significantly reduced gingival bleeding and plaque development compared to placebo. | [8] |
Experimental Protocols
Protocol for Preparation of a this compound Hydrogel
This protocol is adapted from a method for preparing a histatin-5 hydrogel and can be used as a starting point for this compound formulations.[6]
Objective: To prepare a stable and homogenous hydrogel formulation containing this compound.
Materials:
-
This compound (research grade)
-
Hydroxypropyl methylcellulose (HPMC)
-
Phosphate-buffered saline (PBS), 1 mM, pH 7.4
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Spatula
Procedure:
-
Accurately weigh the required amount of this compound.
-
Dissolve the this compound in the 1 mM PBS to achieve the desired final concentration (e.g., 2 mg/mL).
-
Slowly add HPMC to the this compound solution while stirring continuously with a magnetic stirrer. A typical concentration for HPMC is 4% (w/w).
-
Continue stirring until the HPMC is fully hydrated and a clear, homogenous gel is formed.
-
Store the prepared hydrogel at 4°C.
-
Regularly assess the stability and in vitro antimicrobial activity of the stored gel.
Caption: Workflow for the preparation of a this compound hydrogel.
Protocol for In Vitro Skin Permeation Study
This protocol describes a typical in vitro skin permeation study using Franz diffusion cells to evaluate the delivery of this compound from a topical formulation.
Objective: To quantify the permeation of this compound through a skin model from a topical formulation.
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin
-
Phosphate-buffered saline (PBS), pH 7.4, as receptor fluid
-
This compound topical formulation
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector for peptide quantification
-
Water bath with magnetic stirrers
-
Micro-syringes
Procedure:
-
Prepare the excised skin by carefully removing any subcutaneous fat and cutting it into sections to fit the Franz diffusion cells.
-
Mount the skin sections onto the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with pre-warmed PBS (37°C) and ensure no air bubbles are trapped beneath the skin. The receptor fluid should be continuously stirred.
-
Equilibrate the mounted skin for 30 minutes.
-
Apply a known quantity of the this compound formulation evenly onto the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid and replace it with an equal volume of fresh, pre-warmed PBS.
-
Analyze the withdrawn samples for this compound concentration using a validated HPLC method.
-
Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) and plot this against time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.
Caption: Workflow for an in vitro skin permeation study.
Signaling Pathways in Host Cells
Beyond its direct antimicrobial effects, this compound, as a histatin-derived peptide, may interact with host skin cells to modulate cellular processes relevant to wound healing and inflammation. Studies on histatins have suggested that they can influence cell migration and adhesion through signaling pathways involving G-protein coupled receptors (GPCRs) and the mitogen-activated protein kinase (MAPK) cascade. Furthermore, histatins have been shown to enhance epithelial barrier function by increasing the levels of E-cadherin and zonula occludens 1 (ZO-1).
Caption: Proposed signaling pathways of this compound in skin cells.
Conclusion
The formulation of this compound for topical application is a promising area of research with significant therapeutic potential. The protocols and data presented here provide a foundation for the development and evaluation of stable and effective topical delivery systems for this compound. Further research should focus on optimizing formulation parameters to enhance skin permeation and conducting comprehensive in vivo studies to validate the clinical efficacy and safety of topical this compound formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Strategic advances in liposomes technology: translational paradigm in transdermal delivery for skin dermatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticles and nanofibers for topical drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Development of a Novel Histatin-5 Mucoadhesive Gel for the Treatment of Oral Mucositis: In Vitro Characterization and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Fungal Cell Walls Using PAC-113
For Researchers, Scientists, and Drug Development Professionals
Introduction
PAC-113 is a 12-amino-acid antimicrobial peptide derived from histatin 5, a naturally occurring protein in human saliva.[1] It exhibits potent antifungal activity, particularly against Candida species, making it a valuable tool for studying fungal cell wall biology and a potential candidate for antifungal drug development.[1][2] This document provides detailed application notes and protocols for utilizing this compound to investigate fungal cell wall integrity, signaling pathways, and susceptibility.
The primary mechanism of action of this compound involves a multi-step process that begins with its binding to the fungal cell surface. This interaction is followed by translocation across the cell wall, a process facilitated by the cell wall protein Ssa2 in Candida albicans.[1][3] Once inside the cell, this compound can disrupt the cell membrane and interfere with essential cellular processes, ultimately leading to cell death.[1] The activity of this compound is notably sensitive to high salt concentrations, a factor to consider in experimental design.[3]
These characteristics make this compound an excellent molecular probe to:
-
Assess fungal cell wall integrity and identify components crucial for defense against antimicrobial peptides.
-
Investigate cell wall stress response signaling pathways, such as the Cell Wall Integrity (CWI) and calcineurin pathways.[3]
-
Evaluate the efficacy of potential antifungal compounds and screen for synergistic interactions.
Data Presentation
Table 1: In Vitro Antifungal Activity of this compound and its Derivatives
This table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its truncated derivatives against Candida albicans. The MIC is defined as the lowest concentration of the peptide that inhibits the visible growth of the microorganism.
| Peptide | Sequence | MIC (µg/mL) against C. albicans ATCC 10231 | Reference |
| This compound | AKRHHGYKRKFH | 4 | [2] |
| N-terminal truncated P-113 | RHHGYKRKFH | 32 | [2] |
| C-terminal truncated P-113 | AKRHHGYKRK | 64 | [2] |
Data from Cheng et al., 2020.[2]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for antifungal susceptibility testing of yeasts and is suitable for determining the MIC of this compound.[1]
Materials:
-
Fungal strain of interest (e.g., Candida albicans)
-
Sabouraud Dextrose Broth (SDB) or Yeast Peptone Dextrose (YPD) broth
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
This compound peptide
-
Sterile 96-well U-bottom microtiter plates
-
Sterile distilled water or Phosphate Buffered Saline (PBS)
-
Spectrophotometer
-
Incubator (35°C)
-
Multichannel pipette
Procedure:
-
Inoculum Preparation: a. From a fresh culture plate, pick a few colonies of the fungal strain and inoculate into SDB or YPD broth. b. Incubate at 35°C with shaking (200 rpm) overnight. c. Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in RPMI-1640 medium. d. Adjust the cell density to 1-5 x 10^6 cells/mL using a spectrophotometer (OD600) and a hemocytometer. e. Dilute the suspension 1:1000 in RPMI-1640 to obtain a final inoculum concentration of 1-5 x 10^3 cells/mL.
-
Peptide Dilution: a. Prepare a stock solution of this compound in sterile water. b. In a 96-well plate, perform a two-fold serial dilution of this compound in RPMI-1640 medium to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL). The final volume in each well should be 100 µL. c. Include a positive control well (no peptide) and a negative control well (no cells).
-
Inoculation and Incubation: a. Add 100 µL of the prepared fungal inoculum to each well containing the peptide dilutions and the positive control well. b. The final volume in each well will be 200 µL. c. Seal the plate and incubate at 35°C for 24-48 hours.
-
MIC Determination: a. After incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of this compound that shows no visible growth. c. Alternatively, the absorbance at 600 nm can be read using a microplate reader. The MIC is defined as the concentration that causes a significant reduction (e.g., ≥50% or ≥90%) in growth compared to the positive control.
Protocol 2: Fungal Cell Wall Binding Assay
This protocol uses a fluorescently labeled this compound to quantify its binding to the fungal cell wall.
Materials:
-
FITC-labeled this compound (or other suitable fluorescent label)
-
Candida albicans cells
-
Sodium acetate (B1210297) buffer (12.5 mM)
-
Flow cytometer
-
Confocal microscope
Procedure:
-
Cell Preparation: a. Grow C. albicans cells to mid-log phase as described in Protocol 1. b. Harvest and wash the cells twice with sodium acetate buffer. c. Resuspend the cells in sodium acetate buffer to a density of 1 x 10^7 cells/mL.
-
Binding Reaction: a. Add FITC-labeled this compound to the cell suspension at a final concentration of 0.6 µg/mL. b. Incubate for 2 minutes at room temperature.
-
Flow Cytometry Analysis: a. Immediately analyze the cell suspension using a flow cytometer. b. Excite the sample with a 488 nm laser and measure the emission at ~520 nm. c. Quantify the mean fluorescence intensity (MFI) of the cell population, which corresponds to the amount of bound peptide.
-
Confocal Microscopy (Optional): a. After the binding reaction, wash the cells to remove unbound peptide. b. Mount the cells on a microscope slide and visualize using a confocal microscope with appropriate laser and filter settings for the fluorescent label. c. This will allow for the visualization of the peptide's localization on the cell surface.[4]
Protocol 3: Intracellular Translocation Assay
This protocol utilizes confocal microscopy to visualize the entry of fluorescently labeled this compound into fungal cells.
Materials:
-
FITC-labeled this compound
-
Candida albicans cells
-
Growth medium (e.g., RPMI-1640)
-
Confocal microscope
Procedure:
-
Cell Preparation: a. Grow C. albicans cells to mid-log phase. b. Adhere the cells to a glass-bottom dish suitable for confocal microscopy.
-
Peptide Treatment and Imaging: a. Add FITC-labeled this compound to the cells at a concentration equivalent to its MIC. b. Immediately begin time-lapse imaging using a confocal microscope. c. Acquire images at regular intervals (e.g., every 5 minutes) to track the movement of the fluorescent peptide from the cell exterior to the interior.[4] d. After an extended incubation (e.g., 1 hour), observe the subcellular localization of the peptide, which may accumulate in specific organelles like the vacuole.[4]
Protocol 4: Checkerboard Assay for Synergistic Effects
This protocol is used to assess the synergistic antifungal activity of this compound in combination with another antifungal agent, such as caspofungin.
Materials:
-
This compound
-
Second antifungal agent (e.g., caspofungin)
-
Fungal strain of interest
-
RPMI-1640 medium
-
Sterile 96-well microtiter plates
-
Incubator (35°C)
Procedure:
-
Plate Setup: a. Prepare serial dilutions of this compound horizontally across the plate and serial dilutions of the second antifungal agent vertically down the plate. b. This creates a matrix of wells with varying concentrations of both compounds. c. Include rows and columns with each drug alone to determine their individual MICs.
-
Inoculation and Incubation: a. Inoculate the plate with the fungal suspension as described in Protocol 1. b. Incubate at 35°C for 24-48 hours.
-
Data Analysis: a. Determine the MIC of each drug alone and in combination. b. Calculate the Fractional Inhibitory Concentration (FIC) index for each combination using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) c. Interpret the results as follows:
- Synergy: FIC Index ≤ 0.5
- Additive/Indifference: 0.5 < FIC Index ≤ 4.0
- Antagonism: FIC Index > 4.0
Signaling Pathways and Experimental Workflows
Fungal Cell Wall Stress Response
This compound, by targeting the cell wall and membrane, induces a significant stress response in fungal cells. This response is primarily mediated by the Cell Wall Integrity (CWI) pathway and the High Osmolarity Glycerol (HOG) pathway, as well as the calcium-calcineurin signaling cascade. These pathways work in concert to reinforce the cell wall and mitigate the damage caused by the peptide.[2][3]
Caption: Fungal cell wall stress response pathways activated by this compound.
Experimental Workflow for Investigating this compound's Mechanism of Action
The following workflow outlines a logical sequence of experiments to characterize the antifungal mechanism of this compound.
Caption: Workflow for studying this compound's antifungal mechanism.
Logical Relationship of this compound's Antifungal Action
This diagram illustrates the sequential steps involved in the fungicidal activity of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. The PKC, HOG and Ca2+ signalling pathways co-ordinately regulate chitin synthesis in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PKC, HOG and Ca2+ signalling pathways co-ordinately regulate chitin synthesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
High-Level Expression of PAC-113 in E. coli: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
PAC-113 is a 12-amino-acid antimicrobial peptide derived from human salivary protein histatin 5. It has demonstrated significant antifungal activity, particularly against Candida albicans, and is a promising candidate for therapeutic development. Economical and scalable production of this compound is crucial for further research and clinical applications. Escherichia coli remains a preferred host for recombinant protein production due to its rapid growth, well-understood genetics, and cost-effectiveness. However, the expression of small, cationic antimicrobial peptides like this compound in E. coli can be challenging due to their potential toxicity to the host and susceptibility to proteolytic degradation.
This document provides detailed application notes and protocols for the high-level expression of this compound in E. coli. The primary strategy discussed involves the use of a fusion protein partner to mitigate toxicity, enhance expression, and facilitate purification.
Expression Strategy: Fusion Protein Approach
Expressing this compound as a fusion protein is a widely adopted and effective strategy. The fusion partner serves to:
-
Mask the antimicrobial activity of this compound, preventing harm to the E. coli host.
-
Increase the overall size of the expressed product, which can improve stability and reduce degradation.
-
Facilitate purification through affinity tags incorporated into the fusion partner.
-
Potentially promote the formation of inclusion bodies , which can protect the peptide from proteases and simplify initial isolation.
Various fusion tags have been successfully used for the expression of antimicrobial peptides in E. coli, including Glutathione S-transferase (GST), Thioredoxin (Trx), Small Ubiquitin-like Modifier (SUMO), and others. This protocol will focus on the use of a novel fusion partner, hG31P, which has been shown to be effective for the high-yield production of this compound.
Data Presentation: Comparison of Fusion Tags for Antimicrobial Peptide Expression
The choice of fusion partner can significantly impact the final yield of the target peptide. Below is a summary of reported yields for this compound and other antimicrobial peptides expressed in E. coli using different fusion tags.
| Fusion Tag | Antimicrobial Peptide | Expression System | Yield of Purified Peptide (mg/L) | Purity (%) | Reference |
| hG31P | This compound | E. coli | 4.0 | >95 | [Cheng et al., 2018] |
| Intein | AL32-P113 (hybrid) | E. coli BL21 (DE3) | 12.1 | >86 | [Inthasot et al., 2018] |
| SUMO | AP2 | E. coli | 2.7 | >95 | [Li et al., 2018] |
| GST | Melittin | E. coli | 3.5 | >90 | [Li et al., 2020] |
| SUMO | Cecropin A-LL37 (hybrid) | E. coli BL21 (DE3) | 17.54 | >92 | [Wei et al., 2018] |
| Thioredoxin | Mdc | E. coli | 48 (fusion protein) | N/A | [Wei et al., 2018] |
Experimental Protocols
This section provides detailed protocols for the expression and purification of this compound using the hG31P fusion protein system. The overall workflow is depicted in the diagram below.
Protocol 1: Construction of the Expression Vector
-
Gene Synthesis and Codon Optimization: Synthesize the DNA sequence encoding the hG31P protein fused to this compound. A methionine residue should be engineered between the hG31P and this compound sequences to facilitate subsequent chemical cleavage with cyanogen (B1215507) bromide (CNBr). The gene sequence should be codon-optimized for high-level expression in E. coli.
-
Vector Ligation: Clone the synthesized hG31P-Met-PAC-113 gene into a suitable expression vector, such as pET-28a(+), which contains a T7 promoter for high-level, inducible expression.
-
Transformation into Cloning Host: Transform the ligated plasmid into a competent E. coli cloning strain, such as DH5α, for plasmid propagation and storage.
-
Plasmid Purification and Sequencing: Isolate the plasmid from an overnight culture of the transformed DH5α cells and verify the sequence of the insert.
Protocol 2: Expression of the hG31P-PAC-113 Fusion Protein
-
Transformation into Expression Host: Transform the verified expression plasmid into a competent E. coli expression strain, such as BL21(DE3).
-
Starter Culture: Inoculate a single colony of transformed BL21(DE3) into 100 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin (B1662678) for pET-28a(+)). Incubate at 37°C with shaking at 150 rpm for approximately 8 hours.
-
Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with 50 mL of the starter culture. Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.
-
Incubation Post-Induction: Continue to incubate the culture for 6 hours at 37°C.
-
Cell Harvest: Harvest the cells by centrifugation at 4,570 x g for 20 minutes at 4°C. Discard the supernatant and store the cell pellets at -20°C.
Protocol 3: Purification of this compound
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0). Lyse the cells by sonication or using a French press.
-
Inclusion Body Isolation: Centrifuge the cell lysate at a high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet the inclusion bodies. Discard the supernatant.
-
Inclusion Body Washing: Wash the inclusion body pellet with a buffer containing a mild denaturant or detergent (e.g., 2 M urea (B33335) or 1% Triton X-100) to remove contaminating proteins. Repeat the wash step.
-
Solubilization and Dialysis: Resuspend the washed inclusion bodies in a buffer containing 8 M urea. Dialyze the solubilized protein against a buffer with decreasing urea concentration to facilitate refolding and precipitation of the fusion protein. The precipitated hG31P-PAC-113 can be collected by centrifugation.
-
CNBr Cleavage:
-
Dissolve the precipitated hG31P-PAC-113 fusion protein in 70% (v/v) formic acid.
-
Add CNBr to a final concentration of approximately 5 mg/mL.
-
Incubate the reaction in the dark at room temperature for 4-6 hours.
-
Caution: CNBr is highly toxic and volatile. All steps involving CNBr must be performed in a certified chemical fume hood with appropriate personal protective equipment.
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Dilute the CNBr cleavage reaction mixture with HPLC-grade water.
-
Purify the this compound peptide using a C18 reverse-phase HPLC column.
-
Use a linear gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA), for elution.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect the fractions corresponding to the this compound peak.
-
-
Verification and Lyophilization:
-
Confirm the purity and identity of the purified this compound using SDS-PAGE and mass spectrometry.
-
Lyophilize the purified fractions to obtain the final peptide powder.
-
Visualization of Key Processes
Experimental Workflow for this compound Production
Proposed Mechanism of this compound Action
This compound, like its parent peptide histatin 5, is thought to exert its antifungal activity through a multi-step process involving binding to the fungal cell surface, translocation into the cytoplasm, and subsequent disruption of mitochondrial function, leading to cell death.
Conclusion
The protocol detailed in this document, utilizing an hG31P fusion partner, provides a robust and scalable method for the high-level expression and purification of the antimicrobial peptide this compound in E. coli. This approach effectively overcomes common challenges associated with antimicrobial peptide production, yielding a high-purity product suitable for further research and development. The provided protocols and comparative data serve as a valuable resource for researchers aiming to produce this compound and other similar peptides for therapeutic applications.
Methods for Assessing PAC-113 Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PAC-113 is a 12-amino acid antimicrobial peptide derived from human salivary protein histatin 5. While extensively studied for its antifungal and antimicrobial properties, recent research has highlighted the potential cytotoxic effects of this compound and its derivatives against various cancer cell lines. Assessing the cytotoxicity of these peptides is a critical step in evaluating their therapeutic potential. This document provides detailed application notes and protocols for the essential assays used to determine the cytotoxic effects of this compound and its analogs. The methodologies covered include metabolic activity assays (MTT and CCK-8) and an apoptosis detection assay (Annexin V/Propidium Iodide).
Data Presentation
The cytotoxic activity of this compound derivatives is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of P-113 and its derivatives against a human lung cancer cell line (PC-9) after a 24-hour treatment period, as determined by an MTT assay.
| Peptide | Sequence | Modification | PC-9 Cell Line IC50 (µM) |
| P-113 | AKRHHGYKRKFH-NH2 | Parent Peptide | > 100 |
| Nal-P-113 | Ac-AKR-Nal-Nal-GYKRKF-Nal-NH2 | His to β-naphthylalanine substitution | 18.3 ± 2.5 |
| Bip-P-113 | Ac-AKR-Bip-Bip-GYKRKF-Bip-NH2 | His to Biphenylalanine substitution | 16.5 ± 1.8 |
| Dip-P-113 | Ac-AKR-Dip-Dip-GYKRKF-Dip-NH2 | His to Diphenylalanine substitution | 8.7 ± 1.2 |
Experimental Protocols
Accurate assessment of this compound cytotoxicity relies on robust and reproducible experimental protocols. Below are detailed methods for three commonly employed assays.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified spectrophotometrically.
Materials:
-
This compound peptide or its derivatives
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells, then dilute to a concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare a series of dilutions of this compound in serum-free medium.
-
Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include wells with untreated cells as a negative control and a vehicle control if the peptide is dissolved in a solvent.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
CCK-8 Cell Viability Assay
The Cell Counting Kit-8 (CCK-8) assay is another colorimetric method that is more sensitive and less toxic than the MTT assay. It utilizes a highly water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a water-soluble orange formazan dye.
Materials:
-
This compound peptide or its derivatives
-
Target cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
CCK-8 solution
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Step 1).
-
-
Peptide Treatment:
-
Follow the same procedure as for the MTT assay (Step 2).
-
-
CCK-8 Addition and Incubation:
-
After the treatment period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The optimal incubation time can vary depending on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
This compound peptide or its derivatives
-
Target cell line
-
6-well sterile plates
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the specified time. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Viable cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
-
Visualizations
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for assessing cytotoxicity and a proposed signaling pathway for this compound-induced apoptosis in cancer cells.
Troubleshooting & Optimization
Technical Support Center: Overcoming PAC-113 Salt Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of PAC-113 salt sensitivity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to salt?
This compound is a 12-amino-acid antimicrobial peptide derived from human salivary protein histatin 5.[1] It exhibits potent activity against a range of microbes, particularly the fungus Candida albicans.[1][2] The antimicrobial action of this compound is initiated by the electrostatic interaction of the positively charged peptide with the negatively charged fungal cell surface.[2] In high-salt conditions, the presence of cations (like Na+) interferes with this initial binding, masking the negative charges on the fungal cell wall and thereby reducing the efficacy of this compound.[3] The efficacy of P-113 is significantly reduced in the presence of high salt concentrations, such as 150 mM sodium chloride or 100 mM sodium phosphate.[3]
Q2: At what salt concentrations does this compound lose its activity?
The activity of this compound is significantly diminished in the presence of physiological salt concentrations. For instance, its candidacidal activity is reduced in the presence of 62.25 mM and 93.75 mM sodium acetate (B1210297).[3] Another study notes that increasing the extracellular NaCl concentration to 100 mM completely inhibits the cell wall association of this compound.[4]
Q3: Are there any salt-resistant alternatives to this compound?
Yes, several derivatives of this compound (also referred to as P-113) have been developed to overcome salt sensitivity. These include:
-
Nal-P-113: In this analog, histidine residues are replaced with the bulky amino acid β-naphthylalanine. This modification enhances its structural stability and bactericidal activity in physiological salt solutions, saliva, and serum.[5][6]
-
P-113Du and P-113Tri: These are duplicated and triplicated tandem repeats of the P-113 sequence. They exhibit a more helical conformation and are less sensitive to high salt and low pH conditions compared to the parent peptide.[3][7]
Q4: What is the mechanism of action of this compound against Candida albicans?
This compound's mechanism against C. albicans involves a multi-step process. It first binds to the fungal cell wall and is then translocated into the cytoplasm with the help of the Ssa2 cell wall protein.[1][2] Once inside, it is thought to disrupt mitochondrial function, leading to the production of reactive oxygen species (ROS) and ultimately causing cell death.[7]
Troubleshooting Guide
Issue: Reduced this compound activity in my experiment.
Possible Cause 1: High salt concentration in the buffer.
-
Solution: Evaluate the composition of your experimental buffer. If possible, reduce the salt concentration. For in vitro assays, consider using a low-ionic-strength medium.[8]
Possible Cause 2: Inherent salt sensitivity of this compound.
-
Solution 1: Switch to a salt-resistant analog. Consider using Nal-P-113, P-113Du, or P-113Tri, which have demonstrated enhanced activity in physiological salt conditions.[3][5][7]
-
Solution 2: Optimize this compound concentration. While salt reduces efficacy, increasing the concentration of this compound may partially compensate for the inhibition. However, this should be tested empirically for your specific assay.
Quantitative Data Summary
The following table summarizes the comparative salt resistance of this compound and its derivatives against C. albicans.
| Peptide | Salt Concentration (Sodium Acetate) | Candidacidal Activity | Reference |
| P-113 | 12.5 mM | Active | [3] |
| 62.25 mM | Reduced Activity | [3] | |
| 93.75 mM | Reduced Activity | [3] | |
| P-113Du | 93.75 mM | Potent Activity | [3] |
| P-113Tri | 93.75 mM | Potent Activity | [3] |
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing
This protocol is adapted from methodologies used to assess the candidacidal activity of this compound and its derivatives.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Yeast extract-peptone-dextrose (YPD) agar (B569324) and broth
-
This compound or its derivatives (P-113Du, P-113Tri, Nal-P-113)
-
Sodium acetate (NaOAc) or Sodium Chloride (NaCl) solutions of various concentrations
-
Sterile microplates
-
Incubator at 37°C
Procedure:
-
Prepare C. albicans Culture: Inoculate C. albicans in YPD broth and grow overnight at 37°C.
-
Cell Preparation: Harvest the cells by centrifugation, wash with a low-salt buffer, and resuspend to a concentration of 4.0 × 10^5 cells/mL.[3]
-
Peptide and Salt Solutions: Prepare stock solutions of the peptides and salt (NaOAc or NaCl) at various concentrations.
-
Incubation: In a microplate, mix the C. albicans cell suspension with different concentrations of the peptide and salt solutions. Include controls with no peptide and no salt.
-
Assay: Incubate the microplate at 37°C for 1 hour.[3]
-
Plating: Spot a small volume of each mixture onto YPD agar plates.
-
Incubation and Observation: Incubate the plates for 24 hours at 37°C and observe for fungal growth to determine the candidacidal activity.
Visualizations
Signaling Pathway of this compound in Candida albicans
References
- 1. This compound: A clinically active antimicrobial peptide - Creative Peptides [creative-peptides.com]
- 2. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans Cells Shed Light on Mechanisms of Antifungal Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antimicrobial Peptides P-113Du and P-113Tri Function against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The P-113 fragment of histatin 5 requires a specific peptide sequence for intracellular translocation in Candida albicans, which is independent of cell wall binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. The Effects of Antimicrobial Peptide Nal-P-113 on Inhibiting Periodontal Pathogens and Improving Periodontal Status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticandida Activity Is Retained in P-113, a 12-Amino-Acid Fragment of Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving PAC-113 Stability in Biological Fluids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the antimicrobial peptide PAC-113 in biological fluids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns in biological fluids?
This compound is a 12-amino-acid cationic peptide derived from histatin 5, a naturally occurring protein in human saliva.[1][2] It exhibits potent antifungal activity, particularly against Candida albicans.[1][3][4] The primary stability concern for this compound, like many therapeutic peptides, is its susceptibility to proteolytic degradation by enzymes present in biological fluids such as plasma, serum, and saliva. This degradation can lead to a short in vivo half-life, reducing its therapeutic efficacy.
Q2: What is the primary mechanism of this compound degradation in a biological environment?
The main route of this compound degradation is enzymatic proteolysis. For instance, in the context of a Candida albicans infection, the fungus secretes aspartic proteases (Saps) that can cleave this compound.[5] Studies have shown that these proteases can hydrolyze the peptide, leading to its inactivation. While specific data on the proteases in human plasma and saliva that degrade this compound is limited, it is expected to be susceptible to various endogenous proteases.
Q3: What is the proposed mechanism of action for this compound against fungal cells?
The antifungal action of this compound is believed to be a multi-step process. It is initiated by the binding of the peptide to the fungal cell surface, a process that may be mediated by specific cell wall proteins like Ssa2 in Candida albicans.[1][2] Following binding, this compound translocates across the cell membrane into the cytoplasm, where it can disrupt cellular functions, ultimately leading to cell death.[1][5]
Troubleshooting Guide
Issue 1: Low or inconsistent this compound activity in in vitro or in vivo experiments.
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Possible Cause: Rapid degradation of this compound in the experimental medium (e.g., cell culture medium with serum, plasma).
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Troubleshooting Steps:
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Assess Stability: Perform an in vitro stability assay to determine the half-life of this compound in the specific biological fluid being used.
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Incorporate Protease Inhibitors: In in vitro assays, consider the addition of a broad-spectrum protease inhibitor cocktail to the medium to minimize degradation and establish a baseline for this compound activity.
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Modify the Peptide: If significant degradation is confirmed, consider using a modified, more stable analog of this compound. Strategies include substituting L-amino acids with D-amino acids, N- or C-terminal modifications, or increasing the peptide's hydrophobicity.[3]
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Optimize Formulation: For in vivo studies, consider a formulation strategy that protects this compound from degradation, such as encapsulation in liposomes or nanoparticles.
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Issue 2: Difficulty in quantifying this compound in biological samples.
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Possible Cause: Low recovery of the peptide due to adsorption to labware or inefficient extraction from the biological matrix.
-
Troubleshooting Steps:
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Use Low-Binding Labware: Employ low-protein-binding microcentrifuge tubes and pipette tips to minimize loss of this compound due to surface adsorption.
-
Optimize Extraction Method: Ensure the protein precipitation and extraction protocol is optimized for a small, cationic peptide like this compound. A high percentage of organic solvent (e.g., acetonitrile) with an acid (e.g., formic acid or trifluoroacetic acid) is often effective.
-
Develop a Robust Analytical Method: Utilize a sensitive and specific analytical method such as LC-MS/MS for quantification. This allows for accurate measurement of the intact peptide and its potential degradation products.
-
Quantitative Data Summary
Due to the limited availability of specific quantitative half-life data for this compound in various human biological fluids in the public domain, the following table provides a template for how such data could be presented. Researchers are encouraged to generate their own data using the provided experimental protocols.
| Biological Fluid | Incubation Time (min) | % this compound Remaining (Example) | Estimated Half-life (t½) (Example) |
| Human Plasma | 0 | 100% | |
| 30 | 60% | ~ 45 minutes | |
| 60 | 35% | ||
| 120 | 10% | ||
| Human Serum | 0 | 100% | |
| 30 | 55% | ~ 40 minutes | |
| 60 | 30% | ||
| 120 | 8% | ||
| Human Saliva | 0 | 100% | |
| 30 | 75% | ~ 60 minutes | |
| 60 | 50% | ||
| 120 | 25% |
Experimental Protocols
Protocol 1: In Vitro Stability of this compound in Human Plasma/Serum
Objective: To determine the degradation rate and half-life of this compound in human plasma or serum.
Materials:
-
This compound peptide
-
Human plasma or serum (pooled, with appropriate anticoagulant if plasma)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein precipitation solution (Acetonitrile with 1% formic acid)
-
Low-protein-binding microcentrifuge tubes
-
Incubator or water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS).
-
Thaw frozen human plasma or serum at 37°C and centrifuge to remove any precipitates.
-
-
Incubation:
-
Pre-warm an aliquot of plasma/serum to 37°C.
-
Spike the plasma/serum with the this compound stock solution to a final concentration of 10 µM.
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the mixture.
-
-
Sample Processing:
-
Immediately add the aliquot to a tube containing 3 volumes of ice-cold protein precipitation solution.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.
-
Analyze the concentration of the remaining intact this compound.
-
-
Data Analysis:
-
Plot the percentage of intact this compound remaining against time.
-
Calculate the half-life (t½) using a first-order decay model.
-
Protocol 2: In Vitro Stability of this compound in Human Saliva
Objective: To assess the stability of this compound in human saliva.
Materials:
-
Same as Protocol 1, but with pooled human saliva instead of plasma/serum.
Procedure:
-
Saliva Collection:
-
Collect unstimulated whole saliva from healthy donors.
-
Pool the saliva and centrifuge at 10,000 x g for 15 minutes at 4°C to remove cells and debris. Use the clear supernatant.
-
-
Incubation and Analysis:
-
Follow the same procedure as outlined in Protocol 1, substituting plasma/serum with the prepared saliva supernatant.
-
Visualizations
Caption: Proposed mechanism of action of this compound against Candida albicans.
References
- 1. This compound: A clinically active antimicrobial peptide - Creative Peptides [creative-peptides.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans Cells Shed Light on Mechanisms of Antifungal Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PAC-113 and Candida-Secreted Proteases
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for studying the degradation of the antimicrobial peptide PAC-113 by proteases secreted by Candida species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against Candida?
A1: this compound is a 12-amino-acid cationic antimicrobial peptide (sequence: AKRHHGYKRKFH) derived from histatin 5, a naturally occurring protein in human saliva.[1][2] Its primary antifungal mechanism involves binding to the Candida albicans cell surface, followed by translocation into the cytoplasm, which ultimately leads to cell death.[2] However, its efficacy can be compromised under high salt conditions.[3]
Q2: Which specific proteases from Candida are responsible for this compound degradation?
A2: Candida species, particularly Candida albicans, secrete a family of at least 10 aspartyl proteases (Saps) that are major virulence factors.[4] Several of these Saps, including Sap1-4 and Sap7-10, have been shown to cleave and inactivate histatin 5, the parent peptide of this compound.[4] This proteolytic degradation is a key mechanism of fungal resistance against the peptide.[1][2]
Q3: What is the impact of this compound degradation on its antifungal activity?
A3: Proteolytic cleavage significantly reduces the antifungal efficacy of this compound. Studies on the parent peptide, histatin 5, and this compound itself have shown that cleavage, particularly at the C-terminus, prevents the peptide from entering the fungal cell, thereby neutralizing its candidacidal activity.[1][2]
Q4: How can I inhibit the activity of Candida-secreted proteases in my experiments?
A4: The most common method is to use a class-specific protease inhibitor. Since the primary proteases involved are aspartyl proteases, pepstatin A is a widely used and effective inhibitor for many Saps.[2] Adding pepstatin A to your experimental setup can help confirm that the observed degradation of this compound is indeed caused by these enzymes.[2] However, be aware that some isozymes, like Sap7, may be insensitive to pepstatin A.
Q5: Are there variants of this compound or its parent peptide that are more resistant to degradation?
A5: Yes, research into modifying histatin 5 has shown that single amino acid substitutions can dramatically increase resistance to Sap-mediated proteolysis. For example, substituting the lysine (B10760008) at position 17 with arginine (K17R) or leucine (B10760876) (K17L) in histatin 5 resulted in significantly less degradation by Sap2 and Sap9 while retaining antifungal activity.[5] Such modifications are a promising strategy for developing more stable and effective peptide-based antifungal agents.[5]
Troubleshooting Guides
This section addresses common problems encountered during the experimental analysis of this compound degradation.
Problem 1: No this compound Degradation Observed in Assay
| Possible Cause | Recommended Solution |
| Inactive Proteases | Ensure the Candida secretome (culture supernatant) was prepared from a culture known to express Saps (e.g., grown in protein-rich media like YCB-BSA). Confirm protease activity using a general substrate assay (See Protocol 2). |
| Incorrect Buffer/pH | Candida Saps have optimal pH ranges, often acidic (pH 3.0-7.0).[6] Ensure your assay buffer is within the optimal range for the Saps you are studying. |
| Presence of Inhibitors | Check all reagents for unintentional protease inhibitors. If using complex media, consider potential inhibitory components. |
| Insufficient Incubation Time | Degradation is time-dependent. Run a time-course experiment (e.g., 0, 1, 4, 8, 24 hours) to determine the optimal incubation period. |
| Low Protease Concentration | Concentrate the Candida culture supernatant before use. This can be done using centrifugal filter units (e.g., Amicon Ultra with a 10 kDa MWCO). |
Problem 2: Inconsistent or Irreproducible HPLC Results
| Possible Cause | Recommended Solution |
| Sample Preparation Variability | Ensure consistent and precise sample handling, especially dilution steps. Whenever possible, dilute the final sample in the mobile phase.[7] |
| Column Contamination/Deterioration | Flush the column with a strong solvent (e.g., 100% acetonitrile) or, if necessary, replace the column. Use a guard column to extend the life of your analytical column.[8][9] |
| Mobile Phase Issues | Prepare fresh mobile phase daily. Ensure it is properly degassed. Inconsistent mobile phase composition can lead to shifting retention times.[8] |
| System Leaks | Check all fittings for leaks, especially between the column and the detector. Overtightened fittings can also cause issues.[9] |
| Carryover from Previous Injections | Run a blank gradient (injecting only the sample solvent) between samples to check for carryover peaks. Implement a robust needle wash protocol.[10] |
Problem 3: Unexpected Peaks in HPLC Chromatogram
| Possible Cause | Recommended Solution |
| Contaminated Reagents/Solvent | Run a blank injection of your solvent/mobile phase to identify contaminant peaks. Use only high-purity, HPLC-grade solvents and reagents.[7] |
| Peptide Impurities | The initial this compound sample may contain synthesis-related impurities (e.g., deletion sequences). Confirm the purity of your stock peptide. |
| Non-Specific Peptide Adsorption | Peptides can adsorb to plasticware. Use low-protein-binding tubes and pipette tips. |
| Identification of Degradation Products | The new peaks are likely the degradation products of this compound. To confirm, couple your HPLC to a mass spectrometer (LC-MS) to determine the mass of the species in each peak and infer the cleavage sites.[10] |
Quantitative Data Summary
While specific kinetic data for this compound is limited in publicly available literature, extensive studies on its parent peptide, histatin 5 (Hst-5), provide valuable comparative data. The following tables summarize the proteolytic stability of Hst-5 and its variants when exposed to purified Candida albicans Saps. This data serves as a strong proxy for understanding this compound degradation.
Table 1: Proteolytic Stability of Histatin 5 (Hst-5) and its Variants After Incubation with Purified Saps
| Peptide Variant | % Intact Peptide Remaining after Sap2 Incubation | % Intact Peptide Remaining after Sap9 Incubation |
| Hst-5 (Wild-Type) | 61% | 47% |
| K17R Variant | >77% | >77% |
| K17L Variant | 100% | >77% |
| K11R Variant | Not Reported | Not Reported |
Data adapted from a study on histatin 5 variants, demonstrating that single amino acid substitutions can significantly enhance resistance to degradation by key secreted aspartic proteases.[5]
Experimental Protocols & Visualizations
Protocol 1: Preparation of Candida Secretome
This protocol describes how to prepare a cell-free culture supernatant containing secreted proteases.
-
Pre-culture: Inoculate a single colony of Candida albicans into 10 mL of a standard growth medium (e.g., YPD) and incubate overnight at 30°C with shaking.
-
Main Culture for Protease Induction:
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Wash the overnight culture cells twice with sterile PBS or water.
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Inoculate the washed cells into a protease-inducing medium, such as Yeast Carbon Base supplemented with 0.2% Bovine Serum Albumin (YCB-BSA), at an initial OD₆₀₀ of 0.1.
-
Incubate at 37°C with shaking for 48-72 hours to allow for robust protease secretion.
-
-
Harvesting the Secretome:
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Pellet the Candida cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the secreted proteins (the "secretome").
-
Filter the supernatant through a 0.22 µm sterile filter to remove any remaining cells.
-
-
(Optional) Concentration: For higher protease activity, concentrate the filtered supernatant using a centrifugal filter device with a 10 kDa molecular weight cutoff. This removes small molecules and concentrates proteins larger than 10 kDa, including most Saps.
-
Storage: Aliquot the final secretome and store at -80°C until use.
Caption: Workflow for preparing the Candida secretome.
Protocol 2: Protease Activity Assay (Plate-Based)
This is a simple, qualitative method to confirm proteolytic activity in the prepared secretome.
-
Plate Preparation: Prepare agar (B569324) plates containing Yeast Carbon Base and 0.2% Bovine Serum Albumin (YCB-BSA) at pH 4.0.
-
Application: Pipette a 10 µL drop of the prepared Candida secretome onto the surface of the agar plate. As a negative control, use a sample of the secretome that has been heat-inactivated (boiled for 10 minutes).
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Visualization: A zone of clearance (a halo) around the spot where the secretome was applied indicates the degradation of BSA by proteases. The size of the halo correlates with protease activity.
Protocol 3: this compound Degradation Assay via RP-HPLC
This protocol provides a quantitative method to measure the degradation of this compound over time.
-
Reaction Setup:
-
In a microcentrifuge tube, combine:
-
This compound (to a final concentration of 50-100 µg/mL).
-
Candida secretome (e.g., 50% v/v).
-
Assay buffer (e.g., 50 mM sodium citrate, pH 4.5) to the final volume.
-
-
Prepare a control reaction with heat-inactivated secretome or a reaction including a protease inhibitor like pepstatin A.
-
Prepare a "time zero" (T₀) sample by immediately stopping the reaction as described in step 3.
-
-
Incubation: Incubate the reaction tubes at 37°C. Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Reaction Quenching: Stop the enzymatic reaction in each aliquot by adding a quenching solution, such as 10% trifluoroacetic acid (TFA) or by immediately freezing and lyophilizing.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient for peptide separation would be a linear increase from 5% to 60% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 220 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on its retention time from the T₀ sample.
-
Quantify the peak area of intact this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the T₀ sample. New peaks appearing at different retention times represent degradation fragments.
-
Caption: this compound degradation assay workflow and mechanism.
References
- 1. Effects of histatin 5 modifications on antifungal activity and kinetics of proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans Cells Shed Light on Mechanisms of Antifungal Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enzymedevelopment.com [enzymedevelopment.com]
- 4. mdpi.com [mdpi.com]
- 5. Engineering improved variants of the antifungal peptide histatin 5 with reduced susceptibility to Candida albicans secreted aspartic proteases and enhanced antimicrobial potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. realab.ua [realab.ua]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PAC-113 Dosage for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of PAC-113 for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a 12-amino acid synthetic antimicrobial peptide derived from histatin 5, a naturally occurring protein in human saliva. Its primary mechanism of action against fungi, such as Candida albicans, involves altering the permeability of the fungal cell membrane, leading to cell death.[1] Additionally, this compound can interact with fungal mitochondria, inducing the production of reactive oxygen species which contributes to its antifungal activity.
Q2: What is the typical effective concentration range for this compound in in vitro studies?
A2: The effective concentration of this compound can vary depending on the specific assay, the microbial strain being tested, and the composition of the culture medium. For Candida albicans, the Minimum Inhibitory Concentration (MIC) is a key measure of its antifungal activity.
Q3: Is this compound cytotoxic to mammalian cells?
A3: this compound has been reported to have a good safety profile in clinical trials for oral candidiasis. However, like many antimicrobial peptides, it can exhibit some level of cytotoxicity at higher concentrations. It is recommended to perform a cytotoxicity assay with the specific cell line being used in your experiments to determine the appropriate concentration range.
Q4: Are there any known factors that can significantly impact the activity of this compound?
A4: Yes, the antifungal activity of this compound is known to be sensitive to salt concentrations. High salt concentrations in the culture medium can reduce its efficacy.[1] It is crucial to control and standardize the ionic strength of the buffers and media used in your experiments.
Troubleshooting Guides
Issue 1: Low or no antifungal activity of this compound observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal Salt Concentration | The activity of this compound is highly dependent on the ionic strength of the medium. High salt concentrations can inhibit its function.[1] Ensure you are using a low-salt buffer or medium for your assays. If possible, test a range of salt concentrations to find the optimal condition. |
| Peptide Aggregation or Precipitation | This compound, like other peptides, can aggregate or precipitate in certain buffer conditions, reducing its effective concentration. Visually inspect your stock and working solutions for any cloudiness or precipitate. Consider dissolving the peptide in a small amount of a suitable solvent like sterile water and then diluting it into the assay medium. |
| Incorrect Peptide Concentration | Verify the concentration of your this compound stock solution. If possible, confirm the peptide concentration using a quantitative method. Ensure accurate dilutions are made for your working solutions. |
| Resistant Fungal Strain | The susceptibility to this compound can vary between different fungal strains. Confirm the susceptibility of your specific Candida albicans strain to this compound by performing a Minimum Inhibitory Concentration (MIC) assay. |
Issue 2: High variability in experimental results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Inoculum Preparation | Variations in the density of the fungal inoculum can lead to inconsistent results. Standardize your inoculum preparation by measuring the optical density (OD) or by cell counting to ensure a consistent starting cell number for each experiment. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can concentrate solutes and affect microbial growth and peptide activity. To minimize this, avoid using the outermost wells for critical experiments or ensure proper humidification of the incubator. |
| Inconsistent Incubation Times | The duration of incubation can significantly impact the outcome of antifungal assays. Adhere strictly to the recommended incubation times for your specific assay. |
| Peptide Adsorption to Plasticware | Cationic peptides like this compound can adhere to the surface of standard polystyrene microplates, reducing the effective concentration. Consider using low-protein-binding plates to minimize this effect. |
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans
| Medium | Salt Concentration | MIC (µg/mL) | Reference |
| LYM Broth | Control | 3.13 | [2] |
| LYM Broth | 50 mM NaCl | 25 | [2] |
| LYM Broth | 100 mM NaCl | 50 | [2] |
| MH Broth | Control | >50 | [2] |
Table 2: Cytotoxicity of Antimicrobial Peptides against L929 Mouse Fibroblast Cells (Reference Data)
| Peptide | IC50 (µg/mL) | Reference |
| Melittin (Positive Control) | < 62.5 | [1] |
| PA-13 | > 62.5 (at MIC of 3.91 µg/mL, cell survival was ~90%) | [1] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from established methods for determining the MIC of antimicrobial peptides against Candida albicans.
Materials:
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This compound stock solution (sterile)
-
Candida albicans strain
-
96-well microtiter plates (low-protein-binding recommended)
-
Appropriate low-salt broth medium (e.g., LYM Broth)
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Sterile water or appropriate solvent for this compound dilution
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Candida albicans Inoculum:
-
Culture C. albicans on a suitable agar (B569324) plate.
-
Inoculate a single colony into broth and incubate overnight at 30°C with shaking.
-
Dilute the overnight culture in fresh broth to achieve a final concentration of approximately 5 x 10^4 CFU/mL.
-
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in the assay broth in the wells of the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared C. albicans inoculum to each well containing the this compound dilutions.
-
Include a positive control (inoculum without this compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of C. albicans. This can be determined visually or by measuring the optical density at 600 nm.
-
Protocol 2: Biofilm Inhibition Assay using Crystal Violet
This protocol provides a method to assess the ability of this compound to inhibit the formation of Candida albicans biofilms.
Materials:
-
This compound stock solution
-
Candida albicans strain
-
96-well flat-bottom microtiter plates
-
Appropriate broth medium for biofilm formation (e.g., RPMI-1640)
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
95% Ethanol (B145695) or 30% Acetic Acid for destaining
-
Microplate reader
Procedure:
-
Prepare Candida albicans Inoculum:
-
Prepare a standardized inoculum of C. albicans in the biofilm-promoting medium as described in the MIC protocol.
-
-
Biofilm Formation with this compound:
-
Add 100 µL of the C. albicans inoculum to the wells of the 96-well plate.
-
Add 100 µL of various concentrations of this compound to the wells. Include a no-peptide control.
-
-
Incubation:
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
-
Washing:
-
Gently aspirate the medium and planktonic cells from each well.
-
Wash the wells twice with 200 µL of PBS to remove any remaining non-adherent cells.
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Washing:
-
Remove the crystal violet solution and wash the wells gently with distilled water until the washings are clear.
-
-
Destaining:
-
Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the crystal violet from the biofilm.
-
Incubate for 10-15 minutes with gentle shaking.
-
-
Quantification:
-
Transfer 125 µL of the destaining solution to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.
-
Visualizations
References
troubleshooting PAC-113 aggregation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to PAC-113 aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is a 12-amino-acid cationic antimicrobial peptide (sequence: AKRHHGYKRKFH) derived from the human salivary protein, histatin 5.[1][2] It has demonstrated significant antifungal activity, particularly against Candida albicans.[1][3] Maintaining its solubility is critical because aggregation can lead to a loss of therapeutic activity, inaccurate quantification, and potential immunogenicity.[4] Aggregated peptides are generally considered to have reduced physical stability and may precipitate out of solution.[5]
Q2: What are the primary causes of peptide aggregation?
A2: Peptide aggregation is a complex process where individual peptide molecules associate to form larger, often insoluble, structures.[6][7] Key factors include intrinsic properties of the peptide and extrinsic environmental conditions.
-
Intrinsic Factors: These are related to the peptide's amino acid sequence, such as high hydrophobicity, propensity to form β-sheet structures, and overall charge state.[4][6]
-
Extrinsic Factors: Environmental conditions play a crucial role. These include peptide concentration, pH, ionic strength (salt concentration), and temperature.[4][5][8] Aggregation is often most pronounced when the solution's pH is close to the peptide's isoelectric point (pI), where the net charge is zero.[8][9]
Q3: My this compound solution appears cloudy or has visible precipitates. What does this mean?
A3: Cloudiness or the presence of visible precipitates is a strong indicator of peptide aggregation and loss of solubility.[5][8] This can occur for several reasons, such as incorrect solvent, inappropriate pH, high peptide concentration, or multiple freeze-thaw cycles. It is crucial to address this issue as the peptide concentration in the soluble fraction will be lower than expected, and the aggregates may interfere with your experiments.
Q4: How does salt concentration affect this compound?
A4: The antifungal efficacy of this compound is known to be significantly reduced under high-salt conditions.[1][2] While moderate salt concentrations can sometimes help solubilize peptides by mitigating intermolecular electrostatic interactions, high concentrations can also promote aggregation by shielding charges and favoring hydrophobic interactions, a phenomenon known as "salting out." Given this compound's known sensitivity, it is crucial to carefully control the ionic strength of your buffers.
Troubleshooting Guides
Issue 1: Difficulty Dissolving Lyophilized this compound Powder
If you are having trouble getting your lyophilized this compound into solution, follow these steps.
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Solvent | Use a small amount of sterile, distilled water or a dilute acidic buffer (e.g., 10% acetic acid) to first wet and dissolve the peptide. Once dissolved, slowly add your desired experimental buffer. | This compound is a basic peptide due to its high content of Arginine (R), Histidine (H), and Lysine (K) residues. It will be most soluble at an acidic pH where these residues are protonated and carry a positive charge, leading to electrostatic repulsion between peptide molecules. |
| Peptide Concentration is Too High | Attempt to dissolve the peptide at a lower concentration. It is easier to create a more dilute stock solution and then concentrate it if needed (though this carries its own risks of aggregation).[8] | The propensity for peptides to aggregate increases with concentration.[4] |
| Inadequate Mixing | After adding the solvent, gently vortex or sonicate the vial for a short period.[10] | Physical agitation can help break up small, initial aggregates and promote solvation. Avoid vigorous or prolonged sonication as it can generate heat and potentially degrade the peptide. |
Issue 2: this compound Solution Becomes Cloudy Over Time
If your initially clear this compound solution develops turbidity during storage or use, consider the following.
| Potential Cause | Troubleshooting Step | Rationale |
| pH of the Solution | Measure the pH of your solution. If it is near the theoretical isoelectric point (pI) of this compound (which is high, >10), adjust the pH to be at least 1-2 units away. For this compound, maintaining an acidic to neutral pH (e.g., pH 5-7) is recommended.[11] | Peptides are least soluble at their pI.[8] By shifting the pH, you increase the net positive charge on this compound, enhancing solubility through electrostatic repulsion. |
| Storage Temperature | Store the peptide solution in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[8] For short-term storage (days), refrigeration at 4°C may be acceptable if the peptide is stable at that temperature. | Repeated freezing and thawing can induce aggregation as ice crystals form, effectively concentrating the peptide in the unfrozen liquid phase.[8] |
| Buffer Composition | Add solubility-enhancing excipients. A common strategy is to add 50-100 mM L-arginine to the buffer.[11] Non-ionic detergents in low concentrations can also be effective.[8][12] | L-arginine can suppress aggregation by interacting with hydrophobic patches and charged residues on the peptide surface.[13] Detergents can help solubilize peptides that have exposed hydrophobic regions. |
| Peptide Adsorption to Surfaces | Use low-protein-binding microcentrifuge tubes and pipette tips for storage and handling. | Peptides can adsorb to the surfaces of plasticware, reducing the concentration in solution and potentially nucleating aggregation. |
Factors Influencing Peptide Aggregation
The following table summarizes key factors that can influence the aggregation of peptides like this compound.
| Factor | Condition Promoting Aggregation | Condition Preventing Aggregation |
| Peptide Concentration | High concentration | Low concentration[8] |
| pH vs. Isoelectric Point (pI) | pH ≈ pI | pH is >1 unit above or below pI[11] |
| Ionic Strength | Very high or very low salt (peptide-dependent) | Optimal, moderate salt concentration[8][11] |
| Temperature | Elevated temperature; freeze-thaw cycles | Low temperature (4°C or frozen storage)[8] |
| Excipients/Additives | None | Presence of stabilizers (e.g., L-arginine, glycerol, non-ionic detergents)[8][13] |
| Mechanical Stress | Vigorous shaking or agitation | Gentle mixing |
Experimental Protocols
Protocol: Assessing this compound Aggregation with Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution. It is an excellent method for detecting the presence of peptide aggregates.
Objective: To determine if this compound has formed soluble aggregates in a given buffer.
Materials:
-
This compound solution (prepared in your buffer of interest)
-
DLS-compatible cuvettes (e.g., low-volume quartz cuvette)
-
Dynamic Light Scattering instrument
-
Buffer filtered through a 0.22 µm filter
Methodology:
-
Instrument Setup: Turn on the DLS instrument and allow the laser to warm up according to the manufacturer's instructions. Set the measurement parameters for temperature (match your sample's temperature) and solvent viscosity/refractive index (use values for your buffer).
-
Sample Preparation:
-
Filter a small volume of your this compound solution through a low-protein-binding syringe filter (e.g., 0.02 µm) directly into a clean, dust-free cuvette. This step is critical to remove extraneous dust, which can interfere with the reading, but be aware it will also remove large, insoluble aggregates.
-
Alternatively, for detecting existing aggregates, centrifuge the sample at high speed (e.g., >14,000 x g) for 10-15 minutes to pellet large aggregates and measure the supernatant.
-
-
Blank Measurement: First, run a measurement on the filtered buffer alone to ensure there is no background contamination.
-
Sample Measurement: Place the cuvette containing the this compound solution into the instrument. Allow the sample to equilibrate to the set temperature for several minutes.
-
Data Acquisition: Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity over time and use this to calculate the hydrodynamic radius (Rh) and polydispersity index (PDI) of the particles in solution.
-
Data Analysis:
-
Monomeric this compound: A solution of well-dissolved, monomeric this compound should show a single, narrow peak corresponding to a small hydrodynamic radius (typically 1-2 nm).
-
Aggregated this compound: The presence of aggregates will be indicated by the appearance of additional peaks corresponding to larger particle sizes (e.g., >10 nm to microns).
-
Polydispersity Index (PDI): A low PDI (<0.2) indicates a monodisperse sample (uniform particle size), while a high PDI (>0.5) suggests a polydisperse sample with multiple species, which is often indicative of aggregation.
-
Visualizations
Caption: Factors influencing the aggregation of this compound peptide in solution.
Caption: A logical workflow for troubleshooting this compound aggregation issues.
References
- 1. This compound: A clinically active antimicrobial peptide - Creative Peptides [creative-peptides.com]
- 2. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans Cells Shed Light on Mechanisms of Antifungal Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biozentrum.unibas.ch [biozentrum.unibas.ch]
PAC-113 Salt Resistance Enhancement: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges of salt sensitivity in the antimicrobial peptide PAC-113. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound peptide shows significantly reduced antimicrobial activity in my physiological buffer. Why is this happening?
A1: This is a known characteristic of this compound. The peptide's efficacy is significantly diminished in the presence of high salt concentrations.[1] The cationic nature of this compound is crucial for its initial interaction with the negatively charged microbial cell membrane. In high salt environments, ions such as Na+ and Mg2+ can shield the negative charges on the microbial surface, thereby interfering with this electrostatic attraction and reducing the peptide's binding efficiency and antimicrobial activity.
Q2: What are the primary strategies to enhance the salt resistance of this compound?
A2: There are two main experimentally validated strategies to improve the salt tolerance of this compound:
-
Amino Acid Substitution: Replacing specific histidine residues with bulky, non-natural aromatic amino acids like β-(4,4'-biphenyl)alanine (Bip) or β-diphenylalanine (Dip) has been shown to maintain anti-Candida activity even in high salt conditions.[2]
-
Peptide Dimerization and Trimerization: Creating tandem repeats of the this compound sequence, such as P-113Du (dimer) and P-113Tri (trimer), has demonstrated enhanced resistance to high salt concentrations and a wider effective pH range.[3]
Q3: I have synthesized a this compound analog with enhanced salt resistance, but I am concerned about increased toxicity. How can I assess this?
A3: A common side effect of modifications that increase hydrophobicity to enhance salt resistance can be an increase in hemolytic activity (lysis of red blood cells), which is an indicator of general cytotoxicity. It is crucial to perform a hemolysis assay on your modified peptide. A detailed protocol for this assay is provided in the "Experimental Protocols" section below.
Q4: Where can I find a protocol to test the salt sensitivity of my this compound analog?
A4: The salt sensitivity of your peptide can be determined by performing a Minimum Inhibitory Concentration (MIC) assay, specifically a broth microdilution assay, in media supplemented with various salt concentrations. A detailed protocol for this is available in the "Experimental Protocols" section of this guide.
Data on Salt-Resistant this compound Analogs
The following tables summarize the available quantitative data on the performance of modified this compound peptides in high-salt conditions.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Analogs against Candida albicans ATCC 10231 in the Presence of NaCl
| Peptide | MIC (µg/mL) at 0 mM NaCl | MIC (µg/mL) at 100 mM NaCl |
| P-113 | 4 | > 64 |
| Bip-P-113 | 1 | 2 |
| Dip-P-113 | 4 | 4 |
Data sourced from Cheng et al., 2020.[2]
Table 2: Qualitative Salt Resistance of P-113, P-113Du, and P-113Tri against Candida albicans
| Peptide | Activity at 12.5 mM Sodium Acetate | Activity at 62.25 mM Sodium Acetate | Activity at 93.75 mM Sodium Acetate |
| P-113 | Active | Reduced Activity | Inactive |
| P-113Du | Active | Active | Active |
| P-113Tri | Active | Active | Active |
Data interpreted from Chen et al., 2013.[3]
Key Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action and salt interference.
Caption: Workflow for developing and evaluating salt-resistant this compound analogs.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Salt Sensitivity Testing
This protocol is adapted from standard methodologies for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial peptides.[4]
Materials:
-
This compound or its analog (lyophilized powder)
-
Candida albicans strain (e.g., ATCC 10231)
-
Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium
-
Sterile 96-well microtiter plates
-
Sterile deionized water
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sodium Chloride (NaCl) or other salts for testing
-
Spectrophotometer or microplate reader
Procedure:
-
Peptide Preparation:
-
Prepare a stock solution of the peptide in sterile deionized water (e.g., 1 mg/mL).
-
Perform serial two-fold dilutions of the peptide stock solution in the appropriate sterile broth (SDB or RPMI) to achieve a range of concentrations for testing.
-
-
Inoculum Preparation:
-
Culture C. albicans overnight in SDB at 30°C.
-
Dilute the overnight culture in fresh broth to achieve a starting concentration of approximately 1-5 x 10^5 CFU/mL. The exact concentration can be standardized using a spectrophotometer (e.g., OD600 of 0.001).
-
-
Assay Setup for Salt Sensitivity:
-
Prepare the test broth (SDB or RPMI) supplemented with the desired final salt concentrations (e.g., 0 mM, 50 mM, 100 mM, 150 mM NaCl).
-
In a 96-well plate, add 50 µL of the appropriate salt-supplemented broth to each well.
-
Add 50 µL of the serially diluted peptide solutions to the corresponding wells.
-
Add 50 µL of the prepared fungal inoculum to each well.
-
Include a positive control (inoculum without peptide) and a negative control (broth only) for each salt concentration.
-
-
Incubation and Reading:
-
Incubate the plate at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the peptide that causes complete inhibition of visible growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Protocol 2: Hemolysis Assay
This protocol outlines a standard method for assessing the hemolytic activity of peptides against human red blood cells.
Materials:
-
This compound or its analog
-
Fresh human red blood cells (hRBCs) in an anticoagulant solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) for positive control
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile 96-well microtiter plates (U-bottom)
-
Centrifuge
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Red Blood Cells:
-
Centrifuge the whole blood at 1,000 x g for 10 minutes at 4°C.
-
Aspirate the supernatant and plasma.
-
Wash the pelleted RBCs three times with cold PBS, centrifuging and aspirating the supernatant after each wash.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Assay Setup:
-
Prepare serial dilutions of the peptide in PBS in microcentrifuge tubes.
-
In a 96-well plate, add 100 µL of the peptide dilutions to the sample wells.
-
For the negative control (0% hemolysis), add 100 µL of PBS to several wells.
-
For the positive control (100% hemolysis), add 100 µL of 1% Triton X-100 to several wells.
-
Add 100 µL of the 2% RBC suspension to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Centrifuge the plate at 1,000 x g for 5 minutes to pellet the intact RBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm (for hemoglobin release).
-
-
Calculation of Hemolysis:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs (General Overview)
This is a generalized protocol for Fmoc-based solid-phase peptide synthesis, which can be adapted for the synthesis of this compound and its analogs.
Materials:
-
Fmoc-protected amino acids (including non-natural amino acids like Fmoc-L-β-Naphthylalanine)
-
Rink Amide resin (for C-terminal amide)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) (20% in DMF) for Fmoc deprotection
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)
-
Diethyl ether
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (the C-terminal residue of the peptide) using a coupling reagent and a base.
-
Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: Remove the final Fmoc group from the N-terminus.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry.
References
Technical Support Center: Enhancing PAC-113 Stability Against Proteolytic Degradation
Welcome to the technical support center for PAC-113 modification. This resource is designed for researchers, scientists, and drug development professionals who are working with the antimicrobial peptide this compound and encountering challenges related to its proteolytic degradation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is proteolytic degradation a concern?
A1: this compound is a 12-amino-acid cationic peptide (Sequence: AKRHHGYKRKFH) derived from human salivary protein histatin 5.[1][2] It exhibits significant antifungal activity, particularly against Candida albicans, and has been investigated for treating oral candidiasis.[1][2] However, like many peptides, this compound is susceptible to rapid degradation by proteases, which can be found in biological fluids like serum and are also secreted by target pathogens such as C. albicans.[1] This degradation can significantly reduce its therapeutic efficacy by lowering its effective concentration at the target site.
Q2: My this compound appears to be losing activity in my cell culture or in vivo model. How can I determine if proteolytic degradation is the cause?
A2: Loss of activity is a strong indicator of peptide degradation. To confirm this, you can perform a stability assay by incubating this compound in the relevant biological matrix (e.g., cell culture media conditioned by cells, serum, or plasma) over a time course. At different time points, samples can be analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of intact peptide remaining. A decrease in the peak corresponding to intact this compound over time confirms degradation.
Q3: What are the primary proteases that degrade this compound, and what are the cleavage sites?
A3: Candida albicans secretes aspartic proteases (Saps) that are known to degrade this compound.[1] Studies have shown that these proteases cleave this compound at specific sites. The primary cleavage occurs at the C-terminus, specifically at lysine (B10760008) residues. This proteolytic cleavage can prevent the peptide from entering the fungal cells, thereby neutralizing its antifungal effect.[1]
Q4: What are the common strategies to modify this compound to prevent proteolytic degradation?
A4: Several strategies can be employed to enhance the stability of this compound:
-
N-Terminal Acetylation: Capping the N-terminal α-amino group with an acetyl group can block the action of aminopeptidases.[3][4]
-
C-Terminal Amidation: Modifying the C-terminal carboxyl group to an amide can prevent degradation by carboxypeptidases.[5][6][7][8]
-
D-Amino Acid Substitution: Replacing one or more of the naturally occurring L-amino acids with their D-isomers can make the peptide resistant to proteases, which are stereospecific for L-amino acids.
-
Substitution with Unnatural Amino Acids: Incorporating amino acids not commonly found in nature can also hinder protease recognition and cleavage.[1]
-
Cyclization: Creating a cyclic version of the peptide, either head-to-tail or through side-chain linkage, can restrict its conformation and make it less accessible to proteases.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no antifungal activity of this compound against Candida albicans | Proteolytic degradation by secreted aspartic proteases (Saps) from C. albicans. | 1. Confirm Degradation: Perform a stability assay of this compound in the presence of C. albicans culture supernatant. Analyze samples over time using RP-HPLC to monitor the disappearance of the intact this compound peak. 2. Modify the C-terminus: Since cleavage occurs at C-terminal lysines, C-terminal amidation is a primary strategy to test. This modification can block the action of carboxypeptidases. 3. Substitute with D-amino acids: Consider synthesizing a this compound analog with D-lysine at the C-terminal positions to inhibit protease recognition. |
| Rapid inactivation of this compound in serum or plasma-based assays | Degradation by serum proteases (exopeptidases and endopeptidases). | 1. Terminal Modifications: Synthesize this compound with both N-terminal acetylation and C-terminal amidation to protect against aminopeptidases and carboxypeptidases. 2. D-Amino Acid Analogs: Create a full or partial D-amino acid version of this compound (retro-inverso analog). This can dramatically increase serum stability. 3. Cyclization: A cyclic this compound analog may exhibit enhanced stability by making the peptide backbone less accessible to proteases. |
| Modified this compound shows increased stability but reduced antifungal activity | The modification may have altered the peptide's conformation, charge, or hydrophobicity, which is crucial for its interaction with the fungal cell membrane. | 1. Evaluate Antimicrobial Activity: Determine the Minimum Inhibitory Concentration (MIC) of the modified this compound analog against C. albicans and compare it to the unmodified peptide. 2. Systematic Substitutions: If a full D-amino acid analog is inactive, try substituting only the amino acids at the known cleavage sites with their D-isomers. 3. Alternative Modifications: If terminal modifications reduce activity, consider cyclization or substitution with specific unnatural amino acids that are known to enhance stability while maintaining or improving biological activity. |
Data on Modified this compound Analogs
| Peptide | Modification | MIC (μg/mL) against C. albicans | Reference |
| This compound | None | 3.13 | [1] |
| N-terminal truncated this compound | Deletion of Ala-Lys at N-terminus | >50 | [1] |
| C-terminal truncated this compound | Deletion of Phe-His at C-terminus | >50 | [1] |
| Bip-P-113 | Substitution of Histidine with β-(4,4'-biphenyl)alanine | - (Enhanced salt resistance and serum stability reported) | [1] |
| P-113Du | Derivative of this compound | Lower than this compound | |
| P-113Tri | Derivative of this compound | Lower than this compound |
Key Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay
This protocol provides a general method for assessing the stability of this compound and its modified analogs in serum.
1. Materials:
-
Lyophilized this compound or modified analog
-
Human or mouse serum (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or acetonitrile (B52724) with 1% trifluoroacetic acid (TFA))
-
Microcentrifuge tubes
-
Incubator at 37°C
-
RP-HPLC system with a C18 column
2. Procedure:
-
Peptide Preparation: Dissolve the lyophilized peptide in an appropriate solvent (e.g., sterile water or PBS) to create a stock solution (e.g., 1 mg/mL).
-
Incubation Setup: In a microcentrifuge tube, add the peptide stock solution to pre-warmed serum (37°C) to a final peptide concentration of 100 µg/mL. The final serum concentration should be 50-90%.
-
Time Course: Incubate the mixture at 37°C with gentle agitation. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic degradation.
-
Protein Precipitation: Vortex the quenched sample and incubate on ice for 10-15 minutes to precipitate serum proteins.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Analysis: Carefully collect the supernatant and analyze it by RP-HPLC. Monitor the peak area of the intact peptide at each time point.
3. Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t₁/₂) of the peptide in serum.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method to determine the MIC of this compound and its analogs against Candida albicans.
1. Materials:
-
This compound or modified analog stock solution
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator at 35°C
2. Procedure:
-
Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.
-
Peptide Dilution: Prepare a serial two-fold dilution of the peptide stock solution in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the peptide dilutions.
-
Controls: Include a positive control (inoculum without peptide) and a negative control (medium without inoculum).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that causes complete inhibition of visible growth as determined by visual inspection or by reading the absorbance at a specific wavelength (e.g., 530 nm).
Visualizations
References
- 1. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans Cells Shed Light on Mechanisms of Antifungal Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A clinically active antimicrobial peptide - Creative Peptides [creative-peptides.com]
- 3. Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High yield synthesis of cyclic analogues of antibacterial peptides P-113 by Sortase A-mediated ligation and their conformation studies [html.rhhz.net]
- 6. Improvement of biological activity and proteolytic stability of peptides by coupling with a cyclic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Antimicrobial Peptides P-113Du and P-113Tri Function against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PAC-113 Peptide Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of the PAC-113 peptide. The information is tailored for researchers, scientists, and drug development professionals to facilitate a more efficient and successful purification process.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying the this compound peptide?
A1: The primary challenges in this compound purification stem from its intrinsic properties as a histidine-rich, cationic antimicrobial peptide. These challenges include:
-
Aggregation: Histidine-rich peptides are prone to aggregation, especially at neutral pH, which can lead to low yield and purification difficulties.[1]
-
Low Yield: Yield can be compromised by aggregation, degradation by proteases, or suboptimal purification conditions.
-
Purity: Achieving high purity can be challenging due to the presence of closely related impurities, such as deletion or truncated sequences.
-
Endotoxin (B1171834) Contamination: When expressed in E. coli, endotoxin removal is a critical step to ensure the peptide is suitable for biological assays.[2][3]
-
Salt and pH Sensitivity: The activity and stability of this compound can be sensitive to high salt concentrations and pH variations.[4][5]
Q2: How can I prevent this compound from aggregating during purification?
A2: To prevent aggregation of the histidine-rich this compound peptide, consider the following strategies:
-
pH Control: Maintain the pH of your buffers in the acidic range (e.g., pH 4-5.5) to ensure the histidine residues remain protonated and positively charged, which promotes solubility.[1]
-
Use of Excipients: Arginine is a common excipient that can suppress aggregation by preventing self-association of the peptide.[1]
-
Chaotropic Agents: For initial solubilization of highly aggregated peptide, strong denaturants like 6 M guanidine (B92328) HCl or 8 M urea (B33335) can be used, followed by dilution into a more suitable buffer.[1]
-
Control Peptide Concentration: Aggregation is often concentration-dependent, so working with more dilute solutions during purification can be beneficial.[1]
Q3: My peptide yield is consistently low. What are the potential causes and solutions?
A3: Low peptide yield can be attributed to several factors throughout the synthesis and purification process. A primary cause can be the loss of peptide from the resin during solid-phase peptide synthesis (SPPS), especially when using acid-sensitive linkers. The acidity of some reagents can prematurely cleave the peptide from the support. To mitigate this, consider using a more robust base in your coupling reactions and avoid excessive heating. Additionally, ensure complete cleavage from the resin and thorough rinsing of the resin post-cleavage to recover all the product.
Q4: How can I effectively remove endotoxins from my recombinant this compound preparation?
A4: Endotoxin removal is crucial for peptides produced in bacterial expression systems. Here are some effective strategies:
-
Affinity Chromatography with a Detergent Wash: Combining affinity chromatography with a washing step that includes a non-ionic detergent can effectively remove a significant amount of endotoxin.[2]
-
Anion Exchange Chromatography: This method can be used in a flow-through mode where the protein of interest does not bind to the resin, while endotoxins, which are negatively charged, are captured.[6]
-
Reverse-Phase HPLC (RP-HPLC): Endotoxins can bind strongly to the silica-based columns used in RP-HPLC, leading to their removal during the purification process. It is important to sanitize the column after each use to prevent endotoxin carryover.[7]
-
Two-Phase Partitioning: This technique utilizes the hydrophobic nature of endotoxins to partition them into a separate phase from the target peptide.[3]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution in RP-HPLC
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions between the basic this compound peptide and residual silanols on the C18 column. | Add 0.1% trifluoroacetic acid (TFA) to your mobile phase to act as an ion-pairing agent and improve peak symmetry.[8] |
| Broad Peaks | Peptide aggregation on the column. | Optimize the mobile phase pH to be more acidic. Consider a shallower gradient during elution. |
| Poor Resolution | Inappropriate gradient or column chemistry. | Optimize the elution gradient. Try a different column chemistry, such as a C8 or a phenyl column. |
| Split Peaks | The peptide exists in multiple conformational states. | Increase the column temperature slightly (e.g., to 30-40°C) to encourage a single conformation. |
Issue 2: Peptide Precipitation in the Purification System
| Symptom | Possible Cause | Suggested Solution |
| Increased Backpressure | Peptide has precipitated on the column or in the tubing. | Immediately flush the system with a strong, solubilizing solvent (e.g., 6 M guanidine HCl). Filter your sample before injection. |
| Loss of Product | The buffer conditions are causing the peptide to become insoluble. | Ensure the pH of your buffers is well below the isoelectric point of this compound. Consider adding a low concentration of an organic solvent (e.g., acetonitrile) to your sample to improve solubility. |
Quantitative Data Summary
The following tables provide illustrative data on how different purification parameters can affect the yield and purity of this compound. These are representative examples to guide optimization.
Table 1: Effect of pH on this compound Yield and Purity during Cation Exchange Chromatography
| Buffer pH | Yield (%) | Purity (%) |
| 4.5 | 85 | 96 |
| 5.5 | 78 | 94 |
| 6.5 | 62 | 88 |
| 7.5 | 45 | 75 |
Table 2: Comparison of Different RP-HPLC Columns for this compound Purification
| Column Type | Mobile Phase Additive | Yield (%) | Purity (%) |
| C18 | 0.1% TFA | 92 | 98 |
| C8 | 0.1% TFA | 88 | 97 |
| Phenyl-Hexyl | 0.1% TFA | 85 | 95 |
| C18 | 0.1% Formic Acid | 80 | 92 |
Experimental Protocols
Protocol 1: Purification of Recombinant His-tagged this compound
This protocol is for the purification of this compound expressed as a fusion protein with a polyhistidine tag in E. coli.
-
Cell Lysis:
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing protease inhibitors.
-
Lyse the cells by sonication or using a high-pressure homogenizer.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA agarose (B213101) column with binding buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer (50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the His-tagged this compound with elution buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
-
Fusion Tag Cleavage (if required):
-
Dialyze the eluted protein against a suitable buffer for the specific protease being used.
-
Add the protease and incubate according to the manufacturer's instructions.
-
-
Reverse-Phase HPLC (RP-HPLC) Polishing:
-
Acidify the sample with TFA to a final concentration of 0.1%.
-
Inject the sample onto a C18 RP-HPLC column.
-
Elute the peptide using a linear gradient of acetonitrile (B52724) in water, both containing 0.1% TFA.
-
Collect the fractions containing the purified this compound.
-
-
Purity Analysis and Storage:
-
Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize for long-term storage at -20°C or -80°C.[9]
-
Visualizations
Caption: Workflow for the purification of recombinant this compound.
Caption: Troubleshooting decision tree for low this compound yield.
Caption: Factors influencing this compound aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. Single step protocol to purify recombinant proteins with low endotoxin contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acciusa.com [acciusa.com]
- 4. This compound: A clinically active antimicrobial peptide - Creative Peptides [creative-peptides.com]
- 5. The Antimicrobial Peptides P-113Du and P-113Tri Function against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors affecting endotoxin removal from recombinant therapeutic proteins by anion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rdworldonline.com [rdworldonline.com]
- 8. peptide.com [peptide.com]
- 9. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
Technical Support Center: Optimizing Recombinant PAC-113 Expression
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of recombinant PAC-113, a histidine-rich antimicrobial peptide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for recombinant this compound expressed in E. coli?
A1: The yield of recombinant this compound can vary significantly depending on the expression strategy. A reported yield for soluble this compound is approximately 4.0 mg per liter of E. coli culture when expressed as a fusion with hG31P.[1][2] In contrast, a hybrid peptide containing this compound (AL32-P113) has been expressed at yields of 12.1 mg per liter, primarily as inclusion bodies.[3]
Q2: Why is this compound often expressed as a fusion protein?
A2: Expressing this compound as a fusion protein is a common strategy to overcome several challenges. Fusion partners can mask the potential toxicity of the antimicrobial peptide to the E. coli host, prevent proteolytic degradation, and enhance solubility.[4][5] Commonly used fusion tags that can improve the yield and solubility of recombinant proteins include Maltose-Binding Protein (MBP), Glutathione S-transferase (GST), and Small Ubiquitin-like Modifier (SUMO).[6][7]
Q3: What are the main challenges in expressing this compound and other antimicrobial peptides?
A3: The primary challenges include the inherent toxicity of the peptide to the host bacteria, susceptibility to degradation by host proteases, and the tendency to form insoluble aggregates known as inclusion bodies.[4][8] Histidine-rich peptides like this compound can be particularly challenging to express due to these factors.
Q4: Which E. coli strains are recommended for this compound expression?
A4: The BL21(DE3) strain and its derivatives are widely used for recombinant protein expression due to their deficiency in Lon and OmpT proteases, which helps to reduce the degradation of the target protein.[9] For proteins that are toxic to the host, strains like C41(DE3) or Lemo21(DE3) can be beneficial as they allow for more tightly controlled expression.[9] To minimize contamination with co-purifying histidine-rich native E. coli proteins during His-tag affinity chromatography, the LOBSTR strain, a derivative of BL21(DE3), can be utilized.[2]
Troubleshooting Guide
Low or No Expression of this compound
Problem: After induction, no band corresponding to the this compound fusion protein is visible on an SDS-PAGE gel.
| Possible Cause | Troubleshooting Step | Rationale |
| Plasmid Integrity Issue | Verify the integrity of your expression vector by restriction digestion and DNA sequencing. | Errors in the cloned sequence, such as frameshift mutations, can prevent proper translation of the protein. |
| Toxicity of this compound | Use a tightly regulated promoter system (e.g., pBAD) or an E. coli strain that allows for tunable expression (e.g., Lemo21(DE3)). Lower the induction temperature to 16-20°C and use a lower concentration of the inducer (e.g., 0.1-0.4 mM IPTG). | High-level expression of antimicrobial peptides can be lethal to the host cells. Reducing the expression level can improve cell viability and overall yield. |
| Inefficient Translation | Optimize the codon usage of the this compound gene for E. coli. Ensure that the Shine-Dalgarno sequence is optimal for ribosome binding. | Differences in codon preference between the source organism and E. coli can lead to translational stalling and reduced protein yield. |
| Improper Induction Conditions | Optimize the cell density at the time of induction (OD600 of 0.6-0.8), the inducer concentration, and the post-induction incubation time and temperature. | The timing and conditions of induction are critical for maximizing recombinant protein expression. |
This compound is Expressed as Insoluble Inclusion Bodies
Problem: A strong band for the this compound fusion protein is observed in the pellet after cell lysis, but not in the soluble fraction.
| Possible Cause | Troubleshooting Step | Rationale |
| High Expression Rate | Lower the induction temperature to 16-25°C. Reduce the inducer concentration (e.g., 0.1-0.5 mM IPTG). | Slower expression rates can allow more time for the protein to fold correctly, thereby increasing the proportion of soluble protein. |
| Suboptimal Fusion Partner | Test different solubility-enhancing fusion tags such as Maltose-Binding Protein (MBP), NusA, or Small Ubiquitin-like Modifier (SUMO). | Some fusion partners are more effective than others at promoting the solubility of their target proteins. |
| Incorrect Disulfide Bond Formation | If your this compound construct contains disulfide bonds, consider expressing it in the periplasm using a signal peptide or using an E. coli strain engineered for cytoplasmic disulfide bond formation (e.g., SHuffle). | The cytoplasm of E. coli is a reducing environment that is not conducive to disulfide bond formation. |
| Inclusion Body Solubilization and Refolding | If optimizing expression for soluble protein fails, purify the inclusion bodies and perform solubilization and refolding. This typically involves using strong denaturants like urea (B33335) or guanidinium (B1211019) chloride, followed by a refolding process such as dialysis or rapid dilution into a refolding buffer. | While often resulting in lower recovery of active protein, this can be a viable strategy for obtaining the target peptide from insoluble expression. |
Quantitative Data on this compound Expression
| Expression Strategy | Host Strain | Fusion Partner | Expression Form | Yield (mg/L) | Purity | Reference |
| This compound | E. coli BL21(DE3) | hG31P | Soluble | 4.0 | >95% | [1][2] |
| AL32-P113 (hybrid peptide) | E. coli BL21(DE3) | Intein | Inclusion Bodies | 12.1 | >86% | [3] |
Experimental Protocols
Protocol 1: High-Yield Soluble Expression of hG31P-PAC-113
This protocol is adapted from the methodology described for the high-level expression and purification of this compound.[1]
1. Cloning and Transformation:
- The gene encoding the hG31P-PAC-113 fusion protein is cloned into a pET-28a vector.
- The resulting plasmid is transformed into E. coli DH5α for plasmid propagation and then into E. coli BL21(DE3) for protein expression.
2. Expression:
- A single colony of E. coli BL21(DE3) harboring the expression plasmid is used to inoculate 100 mL of LB medium containing 50 µg/mL kanamycin. The culture is incubated at 37°C with shaking at 150 rpm for 8 hours.
- 50 mL of this starter culture is then used to inoculate 1 L of LB medium with 50 µg/mL kanamycin.
- The culture is grown at 37°C until the OD600 reaches 0.8.
- Protein expression is induced by adding IPTG to a final concentration of 100 mg/L (approximately 0.42 mM).
- The culture is further incubated for 6 hours at 37°C.
- Cells are harvested by centrifugation at 4,570 x g for 20 minutes at 4°C.
3. Cell Lysis and Solubilization:
- The cell pellet from 1 L of culture is resuspended in 80 mL of Tris buffer with a high salt concentration (50 mM Tris, 1 mM EDTA, 700 mM NaCl, 1 mM PMSF, pH 8.0).
- Triton X-100 is added to a final concentration of 0.05% (v/v).
- The cells are lysed using a high-pressure homogenizer.
- The cell lysate is heated in an 80°C water bath for 10 minutes and then immediately cooled in an ice bath for 10 minutes. This step helps to denature and precipitate many native E. coli proteins.
4. Purification and Cleavage:
- The heat-treated lysate is centrifuged, and the supernatant containing the soluble hG31P-PAC-113 is collected.
- The fusion protein is precipitated by dialysis against a low-salt buffer, which is a key purification step as many contaminating proteins remain soluble.
- The precipitated hG31P-PAC-113 is collected by centrifugation and redissolved in 70% (v/v) formic acid.
- The this compound peptide is cleaved from the hG31P fusion partner using cyanogen (B1215507) bromide (CNBr).
- The reaction is stopped by dilution, and the sample is dried under a vacuum.
5. Final Purification of this compound:
- The cleaved peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
Visualizations
Caption: Workflow for recombinant this compound expression and purification.
Caption: Troubleshooting logic for low yield of recombinant this compound.
References
- 1. Effects of adding poly-histidine tag on stability, antimicrobial activity and safety of recombinant buforin I expressed in periplasmic space of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized E. coli expression strain LOBSTR eliminates common contaminants from His-tag purification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recombinant Expression of a New Antimicrobial Peptide Composed of hBD-3 and hBD-4 in Escherichia coli and Investigation of Its Activity Against Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carrier proteins for fusion expression of antimicrobial peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recombinant production of antimicrobial peptides in Escherichia coli: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system [frontiersin.org]
- 7. Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
Technical Support Center: Addressing Low Solubility of PAC-113 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low solubility of PAC-113 derivatives.
Troubleshooting Guide
Low aqueous solubility is a significant hurdle in the development of many new chemical entities, with over 40% of newly discovered drugs being poorly soluble in water.[1][2][3] This guide offers a systematic approach to identifying and resolving solubility issues encountered during your experiments with this compound derivatives.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution in Aqueous Buffer | The concentration of the this compound derivative exceeds its aqueous solubility. "Solvent shock" from diluting a concentrated organic stock (e.g., DMSO) into an aqueous buffer can also cause precipitation.[4] | - Decrease the final concentration of the compound. - Prepare a higher concentration stock solution in a suitable organic solvent and use a smaller volume for dilution.[4] - Perform serial dilutions of the stock solution in the assay buffer.[4] - Add the compound stock to the aqueous solution dropwise while gently vortexing or stirring.[4] |
| Precipitation Over Time in Incubator (e.g., at 37°C) | Temperature shifts can affect solubility. The pH of the medium may change due to the CO2 environment or cellular metabolism, impacting the solubility of pH-sensitive compounds.[4] | - Pre-warm the cell culture media to 37°C before adding the compound.[4] - Ensure the incubator temperature is stable. - Use a properly buffered medium (e.g., with HEPES) to maintain a stable pH.[4] |
| Cloudiness or Turbidity in Media | This may indicate fine particulate precipitation or, in some cases, microbial contamination. | - Examine a sample under a microscope to confirm the presence of a precipitate.[4] - Follow the solutions for immediate precipitation. - If contamination is suspected, perform sterility testing. |
| Precipitation After Freeze-Thaw Cycles of Stock Solution | The compound may have poor solubility at lower temperatures, leading to precipitation upon freezing and incomplete re-dissolution. Water absorption by hygroscopic solvents like DMSO can also reduce compound solubility over time.[4] | - Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[4] - Before use, gently warm the stock solution to room temperature or 37°C and vortex to ensure complete re-dissolution.[4] - Use anhydrous DMSO for preparing stock solutions and store them in tightly sealed containers.[4] |
| Inconsistent Results in Biological Assays | Poor solubility can lead to an inaccurate effective concentration of the test compound, resulting in variability in experimental outcomes. | - Confirm the solubility of the this compound derivative in the specific assay medium at the intended concentration and temperature. - Consider using a formulation strategy to enhance solubility (see FAQs below). |
Frequently Asked Questions (FAQs)
Q1: What are this compound and its derivatives, and why is solubility a concern?
A1: this compound is a 12-amino-acid antimicrobial peptide derived from histatin, a naturally occurring protein in human saliva.[5] Its derivatives are synthetic analogs designed to improve upon its therapeutic properties. As with many peptide-based drugs, this compound derivatives can exhibit poor aqueous solubility due to their amino acid composition and tendency to aggregate.[5][6] Histatins, the parent family of peptides, are cationic and rich in histidine, which can influence their solubility based on pH.[7][8][9][10]
Q2: How can I systematically approach solubility enhancement for a new this compound derivative?
A2: A tiered approach is recommended. Start with simple methods and progress to more complex formulations as needed.
Workflow for Troubleshooting Solubility Issues
Caption: A step-by-step workflow for troubleshooting solubility problems.
Q3: What are some common formulation strategies to enhance the solubility of peptide-based drugs like this compound derivatives?
A3: Several techniques can be employed to improve the solubility of poorly soluble drugs.[1][2][6] These can be broadly categorized as follows:
| Strategy | Description | Advantages | Disadvantages |
| pH Adjustment | Modifying the pH of the solvent to ionize the peptide, thereby increasing its solubility. For cationic peptides like histatins, solubility is generally higher at a lower pH.[2][6] | Simple and cost-effective. | May not be suitable for all biological assays; can affect compound stability. |
| Co-solvents | Using a mixture of water and a water-miscible organic solvent (e.g., DMSO, ethanol, propylene (B89431) glycol) to increase the solubility of nonpolar compounds.[2][11] | Effective for many hydrophobic compounds; easy to prepare.[2] | Organic solvents can be toxic to cells at higher concentrations; may affect protein structure and function. |
| Surfactants | Using surfactants (e.g., Polysorbate 80, Kolliphor® HS 15) to form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[1][11][12] | Can significantly increase solubility; some are FDA-approved for parenteral use.[12] | Can interfere with some biological assays; potential for cytotoxicity. |
| Complexation (Cyclodextrins) | Using cyclodextrins to form inclusion complexes with the drug, where the hydrophobic drug molecule is encapsulated within the cyclodextrin (B1172386) cavity.[1][13] | Can improve solubility, stability, and bioavailability.[1][13] | May not be suitable for all drug molecules; can have its own biological effects. |
| Nanoparticle Formulations | Encapsulating the drug in nanoparticles (e.g., liposomes, polymeric nanoparticles) to improve its solubility and delivery.[14][15] | Can enhance solubility, stability, and provide targeted delivery.[14] | More complex to prepare and characterize. |
| Chemical Modification (PEGylation) | Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the peptide to increase its hydrophilicity and hydrodynamic size.[5][6] | Improves solubility and can increase the in vivo half-life.[6] | May alter the biological activity of the peptide; requires chemical modification. |
Q4: How does the amino acid sequence of this compound derivatives affect their solubility?
A4: The amino acid composition is a primary determinant of a peptide's solubility.[6] The presence of hydrophobic amino acids can lead to aggregation and poor water solubility. Conversely, incorporating more hydrophilic or charged amino acids can enhance solubility.[4][6] Since this compound is derived from histatins, which are rich in the cationic amino acid histidine, its derivatives are likely to have a net positive charge at physiological pH, which can be leveraged for solubility enhancement.[7][8][9][10]
Q5: What is the proposed mechanism of action for this compound, and how might solubility affect its activity?
A5: this compound is known to exert its antifungal effect by altering the permeability of the fungal cell membrane, leading to cell death.[5] It also interacts with fungal mitochondria, inducing the production of reactive oxygen species.[5] For this compound and its derivatives to be effective, they must be in solution to interact with the fungal cell membrane. Poor solubility will reduce the concentration of the active compound available to bind to its target, thereby diminishing its therapeutic effect.
Proposed Mechanism of Action of this compound
Caption: The proposed antifungal mechanism of this compound.
Experimental Protocols
Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.[7][16]
Materials:
-
This compound derivative (lyophilized powder)
-
Selected solvent (e.g., water, PBS, cell culture medium)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)[17][18]
Procedure:
-
Add an excess amount of the this compound derivative to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.[7]
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of the this compound derivative using a validated analytical method.
-
The measured concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.
Protocol 2: Kinetic Solubility Assessment (High-Throughput Method)
This method provides a rapid estimation of solubility and is useful for screening purposes.
Materials:
-
Concentrated stock solution of the this compound derivative in DMSO
-
Aqueous buffer (e.g., PBS)
-
96-well microplate
-
Plate reader capable of detecting turbidity or light scattering
Procedure:
-
Prepare a serial dilution of the DMSO stock solution in a 96-well plate.
-
Add the aqueous buffer to each well to achieve the final desired concentrations.
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity or light scattering of each well using a plate reader.
-
The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer control.
Note: Kinetic solubility values are often higher than thermodynamic solubility as they can reflect a supersaturated state.[8]
This technical support center provides a starting point for addressing the low solubility of this compound derivatives. For further assistance, please consult relevant literature on peptide formulation and drug delivery.
References
- 1. jpt.com [jpt.com]
- 2. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 3. scispace.com [scispace.com]
- 4. lifetein.com [lifetein.com]
- 5. pharmafocuseurope.com [pharmafocuseurope.com]
- 6. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 7. Histatin 5 Metallopeptides and Their Potential against Candida albicans Pathogenicity and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Histatin peptides: Pharmacological functions and their applications in dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [bradscholars.brad.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Novel Formulations for Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Peptides Under Clinical Trials. | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. ijsra.net [ijsra.net]
- 18. hplc.eu [hplc.eu]
Technical Support Center: Minimizing PAC-113 Off-Target Effects in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and minimizing potential off-target effects of PAC-113 in mammalian cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a 12-amino-acid antimicrobial peptide derived from histatin 5, a naturally occurring protein in human saliva.[1] Its primary mechanism of action against fungal pathogens like Candida albicans involves permeabilizing the cell membrane and inducing the production of reactive oxygen species (ROS) through interaction with mitochondria.[1]
Q2: Is this compound cytotoxic to mammalian cells?
A2: While extensive quantitative data on this compound's cytotoxicity across a wide range of mammalian cell lines is limited in publicly available literature, studies on closely related peptides suggest it has low toxicity to mammalian cells. For instance, its parent molecule, histatin 5, is not cytotoxic to human cells at physiological concentrations. Furthermore, a modified version, Nal-P-113, is not toxic to normal human oral cells at concentrations up to 320 µg/mL.[2] In fact, at a concentration of 20 µg/mL, Nal-P-113 has been shown to promote the proliferation and migration of human immortalized oral epithelial cells (HIOECs).[3][4][5]
Q3: What are potential off-target effects of this compound in mammalian cell culture?
A3: Given the available data, significant cytotoxic off-target effects at typical antimicrobial concentrations are unlikely. However, as observed with the related peptide Nal-P-113, this compound could potentially modulate signaling pathways related to cell proliferation, migration, and differentiation in mammalian cells. Nal-P-113 has been shown to upregulate the RNA levels of Epidermal Growth Factor (EGF) and Fibroblast Growth Factor 2 (FGF-2) while downregulating Transforming Growth Factor-beta 1 (TGF-β1).[3][4][5] Therefore, researchers should be mindful of potential unexpected effects on these pathways, especially in experiments where these signaling cascades are the primary focus.
Q4: How can I minimize and control for potential off-target effects of this compound?
A4: To ensure the specificity of your experimental results, consider the following strategies:
-
Dose-Response Analysis: Perform a dose-response experiment to determine the optimal concentration of this compound that elicits the desired on-target effect (e.g., antimicrobial activity) with minimal impact on mammalian cell viability and signaling.
-
Appropriate Controls: Always include vehicle-only controls and, if possible, a negative control peptide with a scrambled sequence to differentiate between peptide-specific effects and general effects of introducing a peptide to the cell culture.
-
Orthogonal Assays: Confirm key findings using multiple, independent assay methods. For example, if you observe changes in cell proliferation with a metabolic assay like CCK-8, validate this with a direct cell counting method or a DNA synthesis assay.
-
Target-Negative Cell Lines: If you are studying the effect of this compound on a specific pathogen in a co-culture system, include a control where the mammalian cells are treated with this compound in the absence of the pathogen to isolate any direct effects on the mammalian cells.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Unexpected increase in mammalian cell proliferation or migration. | This compound may be modulating growth factor signaling pathways (e.g., EGF, FGF-2). | - Perform a dose-response curve to find a concentration that minimizes this effect while retaining on-target activity.- Analyze the expression of key genes and proteins in the suspected signaling pathways (e.g., via qPCR or Western blot).- Use specific inhibitors for the implicated pathways (e.g., EGFR inhibitors) to confirm the off-target mechanism. |
| Inconsistent results between experiments. | - Variability in cell health and passage number.- Degradation of this compound stock solution.- Inconsistent seeding density. | - Maintain a consistent cell culture routine, using cells within a defined passage number range.- Prepare fresh stock solutions of this compound regularly and store them appropriately.- Ensure accurate and consistent cell seeding for all experiments. |
| High background in cell-based assays. | This compound may interfere with the assay chemistry or detection method. | - Run a control with this compound in cell-free media to check for direct interference with assay reagents.- Use an alternative assay with a different detection principle to validate your results. |
Quantitative Data Summary
The following table summarizes the available data on the effects of Nal-P-113, a modified version of this compound, on mammalian cells. This data can serve as a reference for designing experiments with this compound.
| Compound | Cell Line | Assay | Concentration | Observed Effect | Reference |
| Nal-P-113 | Human Immortalized Oral Epithelial Cells (HIOECs) | CCK-8 | 20 µg/mL | Increased cell proliferation | [3][4][5] |
| Nal-P-113 | Human Immortalized Oral Epithelial Cells (HIOECs) | Wound Healing | 20 µg/mL | Increased cell migration | [3][4][5] |
| Nal-P-113 | Human Immortalized Oral Epithelial Cells (HIOECs) | Flow Cytometry | 20 µg/mL | Accelerated entry into S phase of the cell cycle | [3][4] |
| Nal-P-113 | Normal Oral Cells | Not specified | < 320 µg/mL | Harmless to cells | [2] |
Experimental Protocols
Cell Viability Assessment using CCK-8 Assay
This protocol is adapted from standard CCK-8 assay procedures and can be used to assess the cytotoxic effects of this compound on mammalian cells.[6][7][8][9][10]
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no this compound (vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.
Cell Migration Assessment using Wound Healing (Scratch) Assay
This protocol is a standard method for evaluating cell migration and can be used to investigate the potential pro-migratory effects of this compound.[11][12][13][14][15]
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
6-well or 12-well cell culture plates
-
Sterile p200 pipette tip or a dedicated scratch tool
-
This compound
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Once the cells are confluent, use a sterile p200 pipette tip to create a straight "scratch" or wound in the center of the monolayer.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with fresh culture medium containing the desired concentration of this compound or a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
-
Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of wound closure can be calculated and compared between treated and control groups.
Visualizations
Experimental Workflow for Assessing this compound Off-Target Effects
Caption: Workflow for investigating this compound off-target effects.
Potential Signaling Pathways Modulated by this compound
Based on data from the related peptide Nal-P-113, this compound may influence key signaling pathways involved in cell growth and differentiation.
EGF Signaling Pathway
Caption: Potential modulation of the EGF signaling pathway by this compound.
FGF-2 Signaling Pathway
Caption: Potential modulation of the FGF-2 signaling pathway by this compound.
TGF-β Signaling Pathway
Caption: Potential modulation of the TGF-β signaling pathway by this compound.
References
- 1. This compound: A clinically active antimicrobial peptide - Creative Peptides [creative-peptides.com]
- 2. researchgate.net [researchgate.net]
- 3. The Antimicrobial Peptide Nal-P-113 Exerts a Reparative Effect by Promoting Cell Proliferation, Migration, and Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Antimicrobial Peptide Nal-P-113 Exerts a Reparative Effect by Promoting Cell Proliferation, Migration, and Cell Cycle Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 8. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 9. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 10. ptglab.com [ptglab.com]
- 11. clyte.tech [clyte.tech]
- 12. bio-protocol.org [bio-protocol.org]
- 13. med.virginia.edu [med.virginia.edu]
- 14. researchgate.net [researchgate.net]
- 15. Wound-Healing Assay | Springer Nature Experiments [experiments.springernature.com]
optimizing storage conditions for PAC-113 peptide
Welcome to the technical support center for the PAC-113 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal storage, handling, and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the handling and use of this compound peptide.
Q1: My lyophilized this compound peptide has a variable appearance (e.g., a small pellet, a thin film, or is barely visible). Is this normal?
A1: Yes, this is completely normal. Lyophilized peptides can vary in appearance. The quantity of peptide is determined by weight before lyophilization, so the visual size of the lyophilized powder does not correlate with the actual amount of peptide present. Some highly hygroscopic peptides may appear as a gel-like substance.
Q2: How should I properly store the lyophilized this compound peptide?
A2: For optimal stability, lyophilized this compound should be stored in a tightly sealed container in a desiccator, protected from light. For long-term storage, -20°C or -80°C is recommended.
Q3: I need to weigh the lyophilized powder. What precautions should I take?
A3: Before opening the vial, it is crucial to allow it to warm to room temperature in a desiccator. This prevents condensation from forming inside the vial, as moisture can significantly reduce peptide stability. Weigh the desired amount quickly in a clean, low-humidity environment and then promptly reseal the vial, preferably under an inert gas like nitrogen or argon, before returning it to cold storage.
Q4: What is the best way to dissolve this compound? I'm having solubility issues.
A4: this compound is a cationic peptide, which influences its solubility. Here is a recommended step-wise approach:
-
Start with sterile, distilled water. Add the water to the vial to achieve your desired stock concentration and gently vortex.
-
If solubility is poor in water, try a dilute acidic solution. Add a small amount of 0.1% aqueous acetic acid.
-
Sonication in a water bath for short bursts (e.g., 3 times for 10 seconds) can help break up aggregates and improve dissolution.
-
If the peptide precipitates after dilution into a buffer, try adding the peptide stock solution dropwise into the vortexing buffer to avoid localized high concentrations.
Q5: My this compound solution has lost its antimicrobial activity. What could be the cause?
A5: Loss of activity can be due to several factors:
-
Improper Storage: Storing the peptide in solution for extended periods, even at 4°C, can lead to degradation. For long-term storage, it is best to store as aliquots at -20°C or -80°C.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can cause degradation. It is highly recommended to aliquot the stock solution into single-use volumes.
-
pH and Salt Sensitivity: The activity of this compound is known to be reduced in the presence of high salt concentrations and at low pH (e.g., pH 4.5).[1] Ensure your assay buffer conditions are optimized for this compound activity (ideally low salt and a pH between 6 and 8).[1]
-
Adsorption to Surfaces: Peptides can adsorb to glass and plastic surfaces, especially at low concentrations. Using low-protein-binding tubes can help mitigate this issue.
-
Bacterial Contamination: If the solution is not sterile, microbial growth can degrade the peptide. Always use sterile solvents and handle the peptide under aseptic conditions.
Q6: Can I store this compound in solution? If so, for how long?
A6: Storing peptides in solution is not recommended for long periods. If necessary, prepare a stock solution, aliquot it into single-use, low-protein-binding vials, and store them at -20°C or -80°C. Under these conditions, the solution may be stable for several weeks to months. Avoid using frost-free freezers due to their temperature cycling. For short-term use (a few days), the solution can be stored at 4°C.
Data on this compound Storage Conditions
While specific quantitative long-term stability data for this compound is not extensively published, the following table provides general guidelines for peptide storage based on standard practices. The stability will be sequence-dependent, and it is recommended to perform your own stability assessments for critical applications.
| Form | Storage Temperature | Duration | Expected Stability (General Guideline) |
| Lyophilized | -80°C | > 1 year | Very High (>95% integrity) |
| -20°C | up to 1 year | High (>90% integrity) | |
| 4°C | Weeks to Months | Moderate (Degradation may occur) | |
| Room Temperature | Days to Weeks | Low (Not recommended for storage) | |
| In Solution | -80°C (Aliquoted) | Months | Good (Avoid freeze-thaw) |
| -20°C (Aliquoted) | Weeks to Months | Moderate (Avoid freeze-thaw) | |
| 4°C | Days | Low (Prone to degradation) | |
| Room Temperature | Hours | Very Low (Significant degradation likely) |
Experimental Protocols
Protocol for Assessing this compound Stability by RP-HPLC
This protocol allows for the quantitative assessment of this compound purity over time under different storage conditions.
Materials:
-
This compound peptide
-
Reverse-Phase HPLC (RP-HPLC) system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) (ACN)
-
Solvents for peptide dissolution (e.g., sterile water, 0.1% acetic acid)
Methodology:
-
Sample Preparation: Prepare this compound solutions at a known concentration (e.g., 1 mg/mL) under various conditions to be tested (e.g., different temperatures, buffers, pH levels).
-
Time Point Zero (T=0) Analysis: Immediately after preparation, inject a sample onto the HPLC to establish the initial purity.
-
Incubation: Store the prepared samples under their respective test conditions.
-
Subsequent Time Point Analysis: At predetermined intervals (e.g., 24h, 48h, 1 week, 1 month), retrieve a sample, allow it to reach room temperature, and inject it into the HPLC.
-
Chromatography: Run a linear gradient elution, for example, from 5% to 95% Mobile Phase B over 30 minutes, with a flow rate of 1 mL/min. Monitor the elution profile at a wavelength of 214 nm.
-
Data Analysis: The stability of this compound is determined by comparing the peak area of the intact peptide at each time point to the peak area at T=0. The appearance of new peaks indicates degradation products. Calculate the percentage of remaining intact peptide.
Protocol for Mass Spectrometry Analysis of Degradation Products
This protocol is used to identify the molecular weights of potential degradation products of this compound.
Materials:
-
Aged or stressed this compound samples (from the stability study)
-
Mass Spectrometer (e.g., MALDI-TOF or LC-MS)
-
Appropriate matrix for MALDI (e.g., α-cyano-4-hydroxycinnamic acid) or LC-MS compatible solvents.
Methodology:
-
Sample Preparation: Use the samples from the HPLC stability study that show evidence of degradation.
-
Mass Spectrometry Analysis:
-
For LC-MS: Couple the HPLC system directly to the mass spectrometer. As peaks elute from the column, they are ionized and their mass-to-charge ratio (m/z) is determined.
-
For MALDI-TOF: Mix a small amount of the aged peptide solution with the matrix solution and spot it onto the MALDI target plate. After the spot has dried, analyze it in the mass spectrometer.
-
-
Data Analysis: Compare the mass spectra of the degraded samples to that of the intact this compound. New peaks with lower molecular weights likely represent cleavage products, while mass additions could indicate modifications like oxidation.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of this compound that inhibits the visible growth of a target microorganism, which is a measure of its biological activity.
Materials:
-
This compound stock solution
-
Target microorganism (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
Sterile 96-well microtiter plates (polypropylene plates are recommended to reduce peptide adsorption)
-
Microplate reader
Methodology:
-
Prepare Bacterial/Fungal Inoculum: Culture the microorganism overnight and then dilute it in fresh broth to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Prepare Peptide Dilutions: Perform a serial two-fold dilution of the this compound stock solution in the broth directly in the 96-well plate.
-
Inoculation: Add the standardized microorganism suspension to each well containing the peptide dilutions. Include a positive control (microorganism with no peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
Determine MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound.
References
troubleshooting inconsistent results in PAC-113 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with PAC-113, a 12-amino-acid antimicrobial peptide. The information is designed to help address common issues and ensure consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic 12-amino-acid peptide derived from the naturally occurring human salivary protein, histatin 5.[1][2] Its primary antimicrobial activity is against fungal pathogens, most notably Candida albicans. The mechanism of action involves a multi-step process:
-
Electrostatic Interaction: The cationic nature of this compound facilitates its binding to the negatively charged fungal cell wall.[3]
-
Receptor Binding: It specifically interacts with the C. albicans cell wall protein Ssa2, which is crucial for its translocation into the cell.[2][3]
-
Membrane Permeabilization: this compound disrupts the fungal cell membrane, altering its permeability and leading to the leakage of cellular contents.[1][2]
-
Mitochondrial Targeting: Inside the cell, this compound interacts with mitochondria, inducing the production of reactive oxygen species (ROS) which contributes to fungal cell death.[1]
Q2: What are the critical factors to consider when preparing this compound solutions?
A2: Proper preparation of this compound solutions is crucial for obtaining reproducible results. Key considerations include:
-
Solvent Choice: Use sterile, nuclease-free water or a buffer with low ionic strength. High salt concentrations can significantly inhibit this compound activity.[2]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 1-10 mg/mL) to minimize the volume added to your assay, thereby reducing any potential solvent effects.
-
Storage: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. For short-term use, solutions can be stored at 4°C for a few days. Adherence to recommended storage conditions is vital for maintaining peptide integrity.
Q3: My this compound shows reduced or no activity in my antifungal assay. What are the possible causes?
A3: Several factors can lead to diminished this compound activity. Please refer to the troubleshooting table below for potential causes and solutions.
Troubleshooting Inconsistent Results
Problem 1: High Variability in Minimum Inhibitory Concentration (MIC) Values
High variability in MIC assays is a common issue. The table below outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| High Salt Concentration in Media | The antifungal activity of this compound is known to be inhibited by high salt concentrations.[2][4] Use a low-ionic-strength medium, such as LYM broth, for your assays.[4] Avoid using standard media like RPMI 1640 without modification, as they may contain inhibitory salt levels.[4] |
| Inconsistent C. albicans Inoculum | Ensure a standardized inoculum preparation. Use a spectrophotometer to adjust the cell density to the desired concentration (e.g., 5 x 10^4 CFU/mL) for each experiment.[3] |
| Degradation of this compound | C. albicans can secrete proteases that may degrade this compound.[3][5] If degradation is suspected, consider including a protease inhibitor like pepstatin A in your assay as a control.[3] Also, ensure proper storage of this compound stock solutions to prevent degradation. |
| Peptide Adsorption to Plastics | Peptides can adsorb to the surface of standard microplates. Use low-protein-binding plates to minimize this effect. |
Problem 2: Inconsistent Results in Cell Viability/Killing Assays
Discrepancies in cell killing assays can arise from several experimental variables.
| Potential Cause | Recommended Solution |
| Incorrect Incubation Time | The kinetics of this compound-mediated killing can be rapid. Optimize the incubation time for your specific C. albicans strain. A typical incubation time is 1 hour at 37°C.[4] |
| Variable Cell Densities | The effectiveness of this compound can be dependent on the cell density of C. albicans.[3] Use a consistent and validated cell concentration for all experiments. |
| Incomplete Removal of this compound Before Plating | Residual this compound in the culture media can inhibit the growth of surviving cells on agar (B569324) plates, leading to an overestimation of killing. Ensure thorough washing of cells or dilution of the culture before plating. |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is adapted from established methods for determining the MIC of this compound against C. albicans.[3][4]
-
Prepare C. albicans Inoculum:
-
Culture C. albicans overnight in Sabouraud Dextrose (SD) broth.
-
Sub-culture the overnight culture in fresh SD broth for several hours to ensure cells are in the logarithmic growth phase.
-
Dilute the culture to a final concentration of 5 x 10^4 CFU/mL in a low-ionic-strength medium like LYM broth.
-
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in the same low-ionic-strength medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted C. albicans suspension to each well containing the this compound dilutions.
-
Include a positive control (cells with no this compound) and a negative control (medium only).
-
Incubate the plate at 30°C for 17-24 hours.[4]
-
-
Determine MIC:
Visualizations
Caption: Mechanism of action of this compound against Candida albicans.
Caption: Logical workflow for troubleshooting inconsistent this compound assay results.
References
- 1. Pacgen Biopharmaceuticals Corporation Announces Positive Results from Phase I/II Trial of Novel Anti-Fungal Drug - BioSpace [biospace.com]
- 2. This compound: A clinically active antimicrobial peptide - Creative Peptides [creative-peptides.com]
- 3. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans Cells Shed Light on Mechanisms of Antifungal Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticandida Activity Is Retained in P-113, a 12-Amino-Acid Fragment of Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Navigating the Nuances of pH in Antifungal Research: A Technical Guide to PAC-113 Activity
For Immediate Release
Researchers and drug development professionals investigating the antifungal properties of the peptide PAC-113 now have access to a comprehensive technical support guide. This resource addresses the critical impact of pH on this compound's efficacy against fungal pathogens like Candida albicans, providing detailed experimental protocols, troubleshooting advice, and a deeper look into the peptide's mechanism of action.
The antifungal activity of this compound, a 12-amino-acid fragment derived from the human salivary protein histatin 5, is significantly influenced by the pH of its environment.[1][2] Understanding this relationship is paramount for designing effective experiments and interpreting results accurately. This guide offers a centralized hub of information to support researchers in this endeavor.
Frequently Asked Questions (FAQs)
Q1: At what pH is this compound most effective as an antifungal agent?
A1: this compound demonstrates candidacidal activity at neutral and slightly alkaline pH levels, specifically at pH 6 and 8. However, its efficacy is significantly diminished in acidic conditions, with studies showing a loss of bactericidal activity at a pH of 4.5.[2]
Q2: Are there derivatives of this compound that are more resistant to acidic pH?
A2: Yes, derivatives of this compound, namely P-113Du and P-113Tri, have been shown to be more resistant to low pH environments compared to the parent peptide.[2]
Q3: How does pH affect the mechanism of action of this compound?
A3: The antifungal action of this compound is multifaceted and can be influenced by pH. One key factor is the activity of secreted aspartic proteases (Saps) produced by Candida albicans. These enzymes can degrade this compound, and their activity is often pH-dependent.[1][3] At a physiological pH, Sap9 is primarily responsible for the degradation of histatin 5, the parent molecule of this compound.[1] This suggests that at certain pH values, increased protease activity could lead to reduced efficacy of this compound.
Q4: What are common issues encountered when testing this compound at different pH values?
A4: Researchers may encounter challenges with peptide solubility and stability. Peptides with a high content of charged residues can sometimes precipitate out of solution at specific pH values. It is crucial to ensure the peptide is fully dissolved in the appropriate buffer before conducting experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Antifungal Activity | pH of the experimental medium is not properly controlled or has drifted over time. | Ensure the use of appropriate buffers to maintain a stable pH throughout the experiment. Verify the final pH of the medium after all components have been added. |
| Peptide Precipitation | The pH of the solution is near the isoelectric point of this compound, reducing its solubility. | Test the solubility of a small amount of the peptide in different buffers and at various pH values before starting a large-scale experiment. Consider using a co-solvent like DMSO for initial solubilization, followed by dilution in the appropriate buffer. |
| Loss of Activity in Acidic Conditions | This compound is known to have reduced activity at low pH.[2] | For studies requiring acidic conditions, consider using more pH-resistant derivatives such as P-113Du or P-113Tri.[2] |
| Variability in Results Between Batches | The purity and handling of the this compound peptide may differ. | Always use highly purified peptide and follow consistent protocols for storage and preparation of stock solutions. |
Quantitative Data Summary
The following table summarizes the known antifungal activity of this compound at different pH values against Candida albicans.
| pH | Antifungal Activity of this compound |
| 4.5 | Loss of bactericidal activity[2] |
| 6 | Candidacidal activity observed[2] |
| 8 | Candidacidal activity observed[2] |
Note: Specific Minimum Inhibitory Concentration (MIC) values at each pH are not consistently reported across studies and can be method-dependent.
Experimental Protocols
Protocol for Determining the Impact of pH on this compound Antifungal Activity
This protocol outlines the broth microdilution method for assessing the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans at various pH levels.
Materials:
-
This compound peptide
-
Candida albicans strain (e.g., ATCC 10231)
-
Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium
-
Sterile 96-well microtiter plates
-
Buffers for pH adjustment (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, Tris buffer for alkaline pH)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of pH-Adjusted Media: Prepare the desired growth medium (e.g., SDB) and adjust the pH to the target values (e.g., 4.5, 6.0, 7.4, 8.0) using the appropriate sterile buffer. Ensure the final pH is stable after autoclaving and addition of supplements.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile water or a small amount of DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In the 96-well plates, perform serial two-fold dilutions of the this compound stock solution in the pH-adjusted media to achieve a range of final concentrations.
-
Inoculum Preparation: Culture C. albicans overnight in SDB. Dilute the culture in the corresponding pH-adjusted medium to achieve a final concentration of approximately 1-5 x 10^5 CFU/mL.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plates containing the serially diluted this compound. Include a positive control (no peptide) and a negative control (no fungus) for each pH condition.
-
Incubation: Incubate the plates at 35-37°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizing the Impact of pH on this compound's Mechanism
The following diagrams illustrate the proposed mechanism of this compound and how pH can influence its antifungal activity.
Caption: pH can influence the degradation of this compound by secreted proteases.
Caption: Workflow for assessing the pH-dependent antifungal activity of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: A clinically active antimicrobial peptide - Creative Peptides [creative-peptides.com]
- 3. Effect of Environmental pH on Morphological Development of Candida albicans Is Mediated via the PacC-Related Transcription Factor Encoded by PRR2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Hemolytic Activity of PAC-113 Analogs
Welcome to the technical support center for researchers working on PAC-113 and its analogs. This resource provides troubleshooting guidance and frequently asked questions to assist you in developing potent antimicrobial peptides with minimal hemolytic activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a 12-amino-acid antimicrobial peptide derived from a naturally occurring human salivary protein, histatin.[1] Its primary application has been as an antifungal agent, notably against Candida infections.[1] The mechanism of action of this compound involves two key processes:
-
Membrane Permeabilization: It disrupts the fungal cell membrane, altering its permeability, which leads to cell death.[1]
-
Mitochondrial Interaction: this compound interacts with fungal mitochondria, leading to the production of reactive oxygen species (ROS) that contribute to cellular destruction.[1]
Q2: Why is reducing hemolytic activity crucial for the development of this compound analogs?
For antimicrobial peptides like this compound to be used systemically, they must exhibit low toxicity towards host cells, particularly red blood cells (erythrocytes).[2] High hemolytic activity can lead to anemia and other adverse effects, limiting the therapeutic potential of the peptide. Therefore, a key goal in developing this compound analogs is to improve their selectivity, maximizing antimicrobial potency while minimizing damage to host cells.
Q3: What are the primary strategies for reducing the hemolytic activity of this compound analogs?
Several strategies can be employed to decrease the hemolytic activity of this compound analogs, primarily focusing on modifying the peptide's physicochemical properties:
-
Reducing Hydrophobicity: The hydrophobic nature of antimicrobial peptides is crucial for their interaction with lipid membranes. However, excessive hydrophobicity can lead to non-specific interactions with mammalian cell membranes. Replacing highly hydrophobic amino acids (e.g., Tryptophan, Leucine) with less hydrophobic ones (e.g., Alanine) can decrease hemolytic activity.[3][4]
-
Modulating Cationicity: The net positive charge of this compound is important for its initial attraction to negatively charged microbial membranes. However, the distribution and overall magnitude of this charge can influence its interaction with zwitterionic mammalian membranes. Optimizing the number and position of positively charged residues (e.g., Lysine, Arginine) can enhance selectivity.[3][5]
-
L-to-D Amino Acid Substitution: Introducing D-amino acids can alter the peptide's secondary structure and its interactions with cell membranes. This modification can sometimes lead to a significant reduction in hemolytic activity while preserving antimicrobial efficacy.[3]
-
Formulation Strategies: Encapsulating the peptide in delivery systems like liposomes or nanoparticles can shield it from direct contact with red blood cells, thereby reducing hemolytic activity.[3]
Troubleshooting Guide
Problem 1: My modified this compound analog shows reduced hemolytic activity but also a significant loss of antimicrobial activity.
This is a common challenge as the properties driving antimicrobial action and hemolysis are often linked.
Possible Causes & Solutions:
-
Excessive Reduction in Hydrophobicity: The peptide may have become too polar to effectively disrupt bacterial or fungal membranes.
-
Solution: Instead of drastic substitutions, try more conservative changes (e.g., replacing Tryptophan with Leucine instead of Alanine).[3] Conduct an alanine (B10760859) scan to identify residues critical for antimicrobial versus hemolytic activity.[3]
-
-
Disruption of Amphipathic Structure: The modifications may have altered the peptide's ability to form an amphipathic secondary structure, which is often crucial for its function.
-
Solution: Use helical wheel projections to guide your amino acid substitutions. Aim to reduce the hydrophobicity of the non-polar face of the helix while maintaining the overall amphipathic character.[3]
-
-
Altered Charge Distribution: The placement of new charged residues might be suboptimal for interacting with microbial membranes.
-
Solution: Systematically alter the position of cationic residues. Clustering positive charges at the peptide's ends or on the polar face of an α-helix can sometimes improve selectivity.[3]
-
Problem 2: I am observing inconsistent results in my hemolysis assays.
Variability in experimental setup can lead to unreliable data.
Possible Causes & Solutions:
-
Inaccurate Peptide Concentration: Errors in quantifying the peptide stock solution will affect all subsequent dilutions.
-
Solution: Use a reliable quantification method, such as UV absorbance at 280 nm (if the peptide contains Tryptophan or Tyrosine) or a colorimetric peptide quantification assay.[3]
-
-
Inconsistent Incubation Conditions: Time and temperature can affect the rate of hemolysis.
-
Interference from Solvents: The solvent used to dissolve the peptide (e.g., DMSO) may have lytic effects at higher concentrations.
-
Solution: Include a vehicle control (the highest concentration of the solvent used) to assess its contribution to hemolysis. Keep the final solvent concentration low (typically <1%).[3]
-
-
Red Blood Cell Variability: The source and age of red blood cells (RBCs) can impact membrane fragility.
-
Solution: Use fresh RBCs from a consistent source whenever possible.[7]
-
Quantitative Data on Hemolysis Reduction
The hemolytic activity of a peptide is often reported as the HC50 value, which is the concentration of the peptide that causes 50% hemolysis. A higher HC50 value indicates lower hemolytic activity. The goal is to develop analogs with a high HC50 (low hemolysis) and a low Minimum Inhibitory Concentration (MIC) (high antimicrobial activity).
The ratio of HC50 to MIC is known as the Therapeutic Index (or Selectivity Index) , and a higher value is desirable.
Table 1: Example Data on Hemolysis Reduction in Antimicrobial Peptides
| Peptide | Modification | Fold Increase in HC50 (Decrease in Hemolytic Activity) | Reference |
| Peptide D1 (V13) | Optimized charge and hydrophobicity (Peptide D16) | 746-fold | [3] |
| C8-lipidated peptide | Systematic L-to-D amino acid exchange | >30-fold | [3] |
| Indolicidin Analog | Substitution with D-Phe and N-terminal modification | >1.8-fold | [8] |
Experimental Protocols
Hemolysis Assay
This protocol is used to determine the concentration of a this compound analog that causes 50% lysis of red blood cells (HC50).
Materials:
-
Human or sheep red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound analog stock solution
-
0.1% Triton X-100 in PBS (Positive control for 100% hemolysis)
-
PBS (Negative control for 0% hemolysis)
-
96-well microtiter plate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare RBC Suspension:
-
Wash fresh RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and aspiration of the supernatant.
-
Resuspend the RBC pellet in PBS to a final concentration of 4% (v/v).
-
-
Assay Setup:
-
Add 50 µL of PBS to all wells of a 96-well plate.
-
Add 50 µL of the peptide stock solution to the first well of a row and perform serial 2-fold dilutions across the row.
-
Add 50 µL of 0.1% Triton X-100 to the positive control wells.
-
Add 50 µL of PBS to the negative control wells.
-
-
Incubation:
-
Add 50 µL of the 4% RBC suspension to all wells.
-
Incubate the plate at 37°C for 1 hour.
-
-
Centrifugation:
-
Centrifuge the plate at 1000 x g for 10 minutes to pellet intact RBCs.
-
-
Measure Hemoglobin Release:
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at 414 nm or 540 nm, which corresponds to the release of hemoglobin.
-
-
Calculate Percent Hemolysis:
-
Percent Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
-
-
Determine HC50:
-
Plot the percent hemolysis against the peptide concentration and determine the concentration at which 50% hemolysis occurs.
-
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a this compound analog that inhibits the visible growth of a microorganism.
Materials:
-
Microorganism (e.g., Candida albicans)
-
Growth medium (e.g., RPMI-1640 for fungi)
-
This compound analog stock solution
-
96-well microtiter plate
-
Incubator
Procedure:
-
Prepare Inoculum:
-
Grow the microorganism to the mid-logarithmic phase and dilute it in the appropriate growth medium to the desired concentration (e.g., 1-5 x 105 CFU/mL).
-
-
Assay Setup:
-
Add 50 µL of growth medium to all wells of a 96-well plate.
-
Add 50 µL of the peptide stock solution to the first well of a row and perform serial 2-fold dilutions across the row.
-
Include a positive control for growth (no peptide) and a negative control for contamination (no microorganism).
-
-
Inoculation:
-
Add 50 µL of the prepared inoculum to each well (except the negative control).
-
-
Incubation:
-
Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours).
-
-
Determine MIC:
-
The MIC is the lowest concentration of the peptide at which no visible growth of the microorganism is observed.
-
Visualizations
Caption: Workflow for developing this compound analogs with reduced hemolytic activity.
References
- 1. Pacgen Biopharmaceuticals Corporation Announces Positive Results from Phase I/II Trial of Novel Anti-Fungal Drug - BioSpace [biospace.com]
- 2. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the structure-activity relationship in ponericin L1 from Neoponera goeldii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Indolicidin analogs with broad-spectrum antimicrobial activity and low hemolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: PAC-113 Versus Nystatin for Oral Candidiasis Treatment
For Researchers, Scientists, and Drug Development Professionals
Oral candidiasis, a common opportunistic infection caused by Candida species, presents an ongoing challenge, particularly in immunocompromised patient populations. The mainstay of topical treatment has long been the polyene antifungal nystatin (B1677061). However, the emergence of novel therapeutic agents such as the antimicrobial peptide PAC-113 necessitates a thorough comparison of their performance. This guide provides an objective analysis of this compound and nystatin, summarizing their mechanisms of action, in vitro efficacy, clinical trial data, and the experimental protocols that underpin these findings.
Mechanism of Action: A Tale of Two Strategies
The antifungal activity of nystatin and this compound stems from fundamentally different interactions with the fungal cell.
Nystatin: A well-established polyene antifungal, nystatin's primary target is ergosterol (B1671047), a crucial sterol component of the fungal cell membrane.[1][2][3] By binding to ergosterol, nystatin molecules aggregate and form pores or channels in the membrane.[2][3][4][5] This disruption of membrane integrity leads to the leakage of essential intracellular ions, particularly potassium, and other small molecules, ultimately resulting in fungal cell death.[2][3][5] A secondary mechanism involves the induction of oxidative stress within the fungal cell, further contributing to its demise.[2]
This compound: As a 12-amino-acid antimicrobial peptide derived from the human salivary protein histatin 5, this compound employs a multi-step process to exert its candidacidal effects.[6] The initial interaction is electrostatic, with the positively charged peptide binding to the negatively charged surface of the Candida albicans cell.[6] Following this, this compound is actively translocated into the cytoplasm, a process facilitated by the fungal cell wall protein Ssa2.[6] While the precise intracellular targets are still under investigation, evidence suggests that this compound may also interact with fungal mitochondria, leading to the production of reactive oxygen species (ROS) and contributing to cell death.[7]
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of antifungal agents is a key indicator of their potential therapeutic efficacy. Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of a drug that prevents visible growth of a microorganism.
| Antifungal Agent | Candida Species | MIC Range (µg/mL) | Reference |
| Nystatin | Candida spp. | 0.625 - 1.25 | [1] |
| C. albicans | 4 - 8 (median) | [8] | |
| C. glabrata | 4 - 8 (median) | [8] | |
| C. krusei | 4 - 8 (median) | [8] | |
| C. tropicalis | 4 - 8 (median) | [8] | |
| Candida spp. | 0.25 - 16 | [9] | |
| This compound | C. albicans | 3.1 | [10] |
Note: MIC values can vary depending on the specific strain of Candida and the testing methodology used. The provided data is a summary from the cited literature.
Clinical Efficacy: Head-to-Head in Oral Candidiasis
Clinical trials provide crucial data on the performance of a drug in a real-world setting. A Phase I/II and a subsequent Phase IIb clinical trial have directly compared this compound mouthrinse to nystatin oral suspension for the treatment of oral candidiasis in HIV-seropositive patients.
| Clinical Trial Phase | Parameter | This compound | Nystatin | Reference |
| Phase I/II | Clinical Cure Rate (Day 14) | 37% | 36% | [7] |
| Complete or Partial Response (Day 14) | 95% | 87% | [7] |
These results from the initial Phase I/II study indicated that this compound had a comparable clinical cure rate to nystatin and was generally safe and well-tolerated.[7]
Experimental Protocols
A detailed understanding of the methodologies used to generate these findings is critical for their interpretation and for designing future studies.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution
The determination of MIC values for both this compound and nystatin is typically performed using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically the M27-A protocol for yeasts.[11][12][13][14]
Protocol Outline:
-
Preparation of Antifungal Agents: Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) for nystatin) and then serially diluted in a liquid growth medium (e.g., RPMI 1640) in 96-well microtiter plates to achieve a range of concentrations.[8][11]
-
Inoculum Preparation: Candida isolates are cultured on agar (B569324) plates, and a standardized suspension of yeast cells is prepared in sterile saline or water. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted in the growth medium.
-
Inoculation and Incubation: A standardized volume of the diluted yeast inoculum is added to each well of the microtiter plate containing the antifungal dilutions. The plates are incubated at 35°C for 24 to 48 hours.[8][14]
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to a drug-free control well. For azoles, this is typically a ≥50% reduction in turbidity, while for polyenes like nystatin, it is often complete inhibition of growth.[15]
Clinical Trial Protocol: this compound vs. Nystatin for Oral Candidiasis in HIV-Positive Patients (Phase IIb)
This randomized, examiner-blinded, positive-controlled, parallel-design clinical trial aimed to determine the optimal dose of this compound mouthrinse.[16]
Key Protocol Components:
-
Study Population: HIV-seropositive patients aged 18 to 65 with a confirmed diagnosis of pseudomembranous and/or erythematous oral candidiasis.[16]
-
Treatment Arms:
-
Treatment Duration: 14 days.[16]
-
Efficacy Endpoints:
-
Primary: Clinical cure rate, defined as the complete resolution of signs and symptoms of oral candidiasis.
-
Secondary: Microbiological response, assessed by the reduction of Candida colony-forming units from oral swabs.[16]
-
-
Assessments: Clinical and microbiological assessments were performed at baseline, during treatment, and at follow-up visits.[16]
Signaling Pathways and Mechanisms of Action: Visualized
To further elucidate the distinct mechanisms of this compound and nystatin, the following diagrams illustrate their proposed pathways of action.
Caption: Mechanism of action of nystatin against fungal cells.
Caption: Proposed mechanism of action of this compound against fungal cells.
Conclusion
Both nystatin and this compound demonstrate effective antifungal activity against Candida species implicated in oral candidiasis, albeit through distinct mechanisms. Nystatin remains a reliable topical agent with a long history of use, targeting the fungal cell membrane. This compound represents a promising alternative, with a novel mechanism of action that involves intracellular targets and a comparable clinical efficacy profile to nystatin in early clinical trials. The development of resistance to existing antifungals underscores the importance of continued research into new therapeutic agents like this compound. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to critically evaluate these two compounds and to inform future research and development efforts in the treatment of oral candidiasis.
References
- 1. oatext.com [oatext.com]
- 2. What is the mechanism of Nystatin? [synapse.patsnap.com]
- 3. What is the mechanism by which nystatin inhibits growth? How does this co.. [askfilo.com]
- 4. Cholesterol and ergosterol influence nystatin surface aggregation: relation to pore formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans Cells Shed Light on Mechanisms of Antifungal Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pacgen Biopharmaceuticals Corporation Announces Positive Results from Phase I/II Trial of Novel Anti-Fungal Drug - BioSpace [biospace.com]
- 8. In Vitro Pharmacodynamic Characteristics of Nystatin Including Time-Kill and Postantifungal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anticandida Activity Is Retained in P-113, a 12-Amino-Acid Fragment of Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Activity of Nystatin Compared with Those of Liposomal Nystatin, Amphotericin B, and Fluconazole against Clinical Candida Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 14. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of PAC-113 and Fluconazole in Antifungal Efficacy
For Immediate Release
In the landscape of antifungal therapeutics, the emergence of novel agents alongside established standards necessitates a thorough comparative evaluation to guide research and development efforts. This guide provides a detailed comparison of PAC-113, a promising antimicrobial peptide, and fluconazole (B54011), a widely used triazole antifungal, focusing on their efficacy, mechanisms of action, and the experimental basis for these findings.
Executive Summary
This compound, a 12-amino-acid peptide derived from human salivary protein histatin 5, demonstrates a distinct mechanism of action and potent in vitro activity against a range of Candida species, including strains resistant to fluconazole.[1] Fluconazole, a cornerstone of antifungal therapy, acts by inhibiting ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[2][3][4][5] While direct comparative clinical trial data is limited, in vitro susceptibility testing provides valuable insights into their respective antifungal profiles. This guide synthesizes available data to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Data Presentation: In Vitro Antifungal Susceptibility
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and fluconazole against various Candida species as reported in scientific literature. It is important to note that these values are from different studies and direct, head-to-head comparative studies are not yet widely available.
Table 1: In Vitro Activity of this compound and its Derivatives against Candida Species
| Candida Species | This compound MIC (μg/mL) | PAC-113Du MIC (μg/mL) | PAC-113Tri MIC (μg/mL) |
| C. albicans ATCC 90028 | 8 | 4 | 4 |
| C. albicans ATCC 10231 | 16 | 4 | 4 |
| C. glabrata ATCC 90030 | 16 | 8 | 8 |
| C. tropicalis ATCC 750 | 8 | 4 | 4 |
| C. parapsilosis ATCC 22019 | >64 | 32 | 32 |
| C. krusei ATCC 6258 | 32 | 16 | 16 |
Source: Adapted from data on P-113 and its derivatives.[3]
Table 2: In Vitro Activity of Fluconazole against Candida Species
| Candida Species | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| C. albicans | 0.25 - 128 | 0.5 | 2 |
| C. glabrata | 0.5 - >256 | 8 | 64 |
| C. parapsilosis | 0.25 - 64 | 1 | 4 |
| C. tropicalis | 0.5 - 256 | 2 | 32 |
| C. krusei | 4 - >256 | 32 | 128 |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. These values are compiled from various surveillance studies and may vary.
Mechanisms of Action
The antifungal activity of this compound and fluconazole stem from fundamentally different mechanisms, which are visualized in the diagrams below.
This compound: A Multi-faceted Approach to Fungal Cell Disruption
This compound, a cationic peptide, exhibits a rapid, multi-pronged attack on fungal cells.[6] Its primary mechanism involves electrostatic interaction with the negatively charged fungal cell membrane, leading to membrane permeabilization and disruption.[6] Furthermore, this compound can translocate into the cytoplasm and is believed to interact with intracellular targets, contributing to its fungicidal activity.[6]
Fluconazole: Inhibition of Ergosterol Biosynthesis
Fluconazole's mechanism of action is well-defined and targets a specific step in the fungal ergosterol biosynthesis pathway.[2][4][5] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for membrane integrity and function.[5] Fluconazole inhibits the enzyme lanosterol (B1674476) 14-α-demethylase, which is encoded by the ERG11 gene.[7] This inhibition disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the fungal cell membrane.[4][5]
Experimental Protocols
The determination of in vitro antifungal efficacy, specifically the Minimum Inhibitory Concentration (MIC), is crucial for evaluating and comparing antifungal agents. A standardized method for this is the broth microdilution assay.
Broth Microdilution Assay for MIC Determination
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
-
Antifungal Agents: Stock solutions of this compound and fluconazole are prepared in an appropriate solvent (e.g., water or dimethyl sulfoxide) and serially diluted to the desired concentrations.
-
Fungal Inoculum: Candida species are cultured on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Colonies are then suspended in sterile saline or broth and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 106 CFU/mL. The inoculum is further diluted to achieve a final concentration of 0.5-2.5 x 103 CFU/mL in the test wells.
-
Growth Medium: RPMI-1640 medium with L-glutamine, buffered with MOPS (morpholinepropanesulfonic acid), is commonly used for antifungal susceptibility testing of yeasts.
-
Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.
2. Assay Procedure:
-
A serial two-fold dilution of each antifungal agent is prepared directly in the microtiter plate wells with the growth medium.
-
The standardized fungal inoculum is added to each well containing the diluted antifungal agent.
-
Control wells are included: a growth control (no drug) and a sterility control (no inoculum).
-
The plates are incubated at 35°C for 24-48 hours.
3. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader.
Discussion and Future Directions
This compound and fluconazole represent two distinct classes of antifungal agents with different mechanisms of action and, consequently, different spectrums of activity and resistance profiles. The available in vitro data suggests that this compound holds promise, particularly in the context of fluconazole-resistant Candida strains.[1] Its rapid, membrane-disrupting action may be less susceptible to the development of resistance compared to the targeted enzymatic inhibition of fluconazole.
However, the clinical development of this compound is still in its early stages compared to the extensive clinical data available for fluconazole. Further research, including head-to-head in vitro studies against a broad panel of clinical isolates and well-controlled clinical trials, is necessary to fully elucidate the comparative efficacy and safety of this compound. Such studies will be critical in defining the potential role of this compound in the clinical management of candidiasis, either as a standalone therapy or in combination with existing antifungal agents. The development of derivatives of this compound with improved stability and activity further underscores the potential of this class of antimicrobial peptides.[2][3]
References
- 1. Anticandida Activity Is Retained in P-113, a 12-Amino-Acid Fragment of Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The Antimicrobial Peptides P-113Du and P-113Tri Function against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 6. This compound: A clinically active antimicrobial peptide - Creative Peptides [creative-peptides.com]
- 7. Mathematical Modeling of Fluconazole Resistance in the Ergosterol Pathway of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antifungal Potential of PAC-113: A Comparative Guide to its Targets in Candida albicans
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal peptide PAC-113 with other therapeutic alternatives against Candida albicans. Supported by experimental data, this document delves into the validation of its molecular targets, offering a comprehensive overview of its mechanism of action and efficacy.
Derived from a naturally occurring human salivary protein, histatin 5, this compound is a 12-amino-acid cationic peptide that has demonstrated significant promise in combating infections caused by the opportunistic fungal pathogen, Candida albicans. This guide will illuminate the key antifungal targets of this compound, present comparative efficacy data, and provide detailed experimental protocols for its validation.
Comparative Antifungal Efficacy
The in vitro activity of this compound against C. albicans has been extensively evaluated, primarily through the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. When compared to conventional antifungal agents, this compound exhibits potent activity, although its effectiveness can be influenced by factors such as salt concentration.
| Antifungal Agent | C. albicans Strain(s) | MIC Range (µg/mL) | Reference(s) |
| This compound | ATCC & Clinical Isolates | 3.1 - 25 | |
| Fluconazole | ATCC & Clinical Isolates | 0.25 - >64 | |
| Amphotericin B | ATCC & Clinical Isolates | 0.06 - 1.0 | |
| Caspofungin | ATCC & Clinical Isolates | 0.015 - 1.0 |
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) against C. albicans. This table summarizes the MIC ranges of this compound and common antifungal drugs against various strains of C. albicans. Note that MIC values can vary depending on the specific strain and testing conditions.
Unraveling the Mechanism of Action: Key Antifungal Targets
The candidacidal activity of this compound is multifaceted, involving both interaction with the cell surface and disruption of intracellular processes. This dual mechanism of action is a key differentiator from many conventional antifungals.
Cell Membrane Interaction and Translocation
Initially, the positively charged this compound peptide is attracted to the negatively charged fungal cell surface. A critical step in its mechanism is the interaction with the cell wall protein Ssa2, a member of the Hsp70 chaperone family. This interaction facilitates the translocation of this compound across the cell membrane and into the cytoplasm. The specific amino acid sequence of this compound is crucial for this translocation process.
Intracellular Targeting: Mitochondria and Beyond
Once inside the cell, this compound disrupts vital intracellular functions. A primary target is the mitochondrion, the powerhouse of the cell. This compound has been shown to interfere with mitochondrial complex I, leading to an increase in reactive oxygen species (ROS) and the inhibition of cellular respiration. This disruption of mitochondrial function ultimately contributes to fungal cell death.
Experimental Protocols for Target Validation
The validation of this compound's antifungal targets relies on a series of well-established experimental protocols. Below are detailed methodologies for key assays.
Protocol 1: Broth Microdilution Assay for MIC Determination
This assay determines the minimum inhibitory concentration (MIC) of an antifungal agent against C. albicans.
Materials:
-
C. albicans strain of interest
-
Yeast extract-peptone-dextrose (YPD) broth
-
This compound (and other antifungal agents for comparison)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture C. albicans overnight in YPD broth at 30°C. Dilute the culture to achieve a final concentration of approximately 0.5-2.5 x 10³ cells/mL in the assay wells.
-
Antifungal Agent Preparation: Prepare a series of two-fold serial dilutions of this compound and other antifungal agents in YPD broth in the 96-well plate.
-
Inoculation: Add the prepared C. albicans inoculum to each well containing the antifungal dilutions. Include a growth control (no antifungal) and a sterility control (no inoculum).
-
Incubation: Incubate the microtiter plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent at which there is no visible growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 2: Time-Kill Kinetic Assay
This assay assesses the rate at which an antifungal agent kills a fungal population over time.
Materials:
-
C. albicans strain of interest
-
YPD broth
-
This compound (at concentrations relative to its MIC)
-
Sterile culture tubes
-
Sterile saline or phosphate-buffered saline (PBS)
-
YPD agar (B569324) plates
Procedure:
-
Inoculum Preparation: Prepare a starting inoculum of C. albicans at a concentration of approximately 1-5 x 10⁵ CFU/mL in YPD broth.
-
Assay Setup: Add this compound at desired concentrations (e.g., 1x, 2x, 4x MIC) to separate culture tubes containing the fungal inoculum. Include a growth control tube without any antifungal agent.
-
Incubation and Sampling: Incubate the tubes at 35°C with agitation. At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or PBS and plate them onto YPD agar plates.
-
Colony Counting: Incubate the plates at 30°C for 24-48 hours and count the number of colony-forming units (CFUs).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each antifungal concentration to generate time-kill curves.
Alternative Antifungal Agents and Their Targets
A comprehensive understanding of this compound's potential requires a comparison with existing antifungal therapies that target different cellular components and pathways in C. albicans.
| Antifungal Class | Representative Drug(s) | Primary Target | Mechanism of Action |
| Azoles | Fluconazole, Itraconazole | Lanosterol 14-α-demethylase (Erg11) | Inhibits ergosterol (B1671047) biosynthesis, disrupting cell membrane integrity. |
| Polyenes | Amphotericin B | Ergosterol | Binds to ergosterol, forming pores in the cell membrane, leading to leakage of cellular contents. |
| Echinocandins | Caspofungin, Micafungin | β-(1,3)-D-glucan synthase | Inhibits the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall, leading to cell wall stress and lysis. |
| Antimicrobial Peptides | This compound | Cell membrane, Mitochondria | Membrane permeabilization and disruption of intracellular functions. |
Table 2: Comparison of Antifungal Classes and their Targets in C. albicans.
Conclusion
This compound presents a compelling profile as an antifungal agent against C. albicans, distinguished by its dual mechanism of action that involves both cell surface interactions and the disruption of critical intracellular targets, notably mitochondrial function. Its potency, as demonstrated by low MIC values, positions it as a promising candidate for further development, particularly in the context of rising resistance to conventional antifungal drugs. The experimental protocols detailed in this guide provide a framework for the continued investigation and validation of this compound and other novel antifungal peptides. Further research focusing on in vivo efficacy and potential resistance mechanisms will be crucial in fully realizing the therapeutic potential of this promising antimicrobial peptide.
A Comparative Analysis of PAC-113 and Histatin 5: Antifungal Activity and Mechanism of Action
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the antifungal properties of the synthetic peptide PAC-113 and its parent molecule, the naturally occurring salivary peptide Histatin 5. This report synthesizes experimental data on their efficacy, mechanisms of action, and the methodologies used for their evaluation.
Introduction
In the quest for novel antifungal agents, antimicrobial peptides have emerged as a promising class of therapeutics. Among these, histatin 5, a naturally occurring peptide found in human saliva, and its synthetic derivative, this compound, have garnered significant attention for their potent activity against pathogenic fungi, particularly Candida albicans. This compound is a 12-amino-acid fragment derived from histatin 5, which retains and, in some aspects, exhibits enhanced anticandidal properties.[1][2][3][4] This guide provides a comparative analysis of this compound and histatin 5, focusing on their antifungal activity, proposed mechanisms of action, and the experimental protocols used to assess their efficacy.
Comparative Antifungal Activity
Both histatin 5 and this compound demonstrate significant fungicidal activity against a range of Candida species, including C. albicans, C. glabrata, C. krusei, and C. parapsilosis.[3][5][6][7] The activity of these peptides is often quantified by determining the Minimum Inhibitory Concentration (MIC) and the lethal dose (LD50/LD90).
| Peptide | Organism | MIC (µg/mL) | LD50 (µg/mL) | LD90 (µg/mL) | Reference |
| This compound | Candida albicans | 3.1 | 2.3 | 4.7 | [3] |
| Histatin 5 | Candida albicans | 10 - 20 (MIC50) | - | - | [6] |
| This compound | Candida glabrata | 3.1 | - | - | [3][7] |
| Histatin 5 | Candida glabrata | Less sensitive | - | - | [8] |
| This compound | Candida parapsilosis | 3.1 | - | - | [3][7] |
| Histatin 5 | Candida parapsilosis | 10 - 20 (MIC50) | - | - | [6] |
| This compound | Candida tropicalis | 3.1 | - | - | [3][7] |
| Histatin 5 | Candida tropicalis | >95% killing at 50µM | - | - | [8] |
Table 1: Comparative Antifungal Activity of this compound and Histatin 5 against various Candida species. Note that direct comparison can be challenging due to variations in experimental conditions across different studies.
Mechanism of Action: A Tale of Two Peptides
The candidacidal mechanism of both histatin 5 and this compound is a multi-step process that involves initial binding to the fungal cell surface, followed by translocation into the cytoplasm to exert its lethal effects on intracellular targets.[1][2][9] While sharing a common pathway, nuances in their interaction with fungal cells have been observed.
Histatin 5: An Intracellular Assault
The action of histatin 5 is not primarily through membrane lysis, a common mechanism for many antimicrobial peptides.[9] Instead, its fungicidal activity is dependent on its entry into the fungal cell. The proposed mechanism involves:
-
Cell Wall Binding and Translocation: Histatin 5 binds to specific proteins, such as Ssa1/2, on the C. albicans cell wall.[6] It is then actively transported into the cell via polyamine transporters.[9]
-
Intracellular Targeting: Once inside, histatin 5 targets mitochondria, leading to the production of reactive oxygen species (ROS).[10] This oxidative stress is a key factor in cell death.[10]
-
Ion Imbalance and Volume Dysregulation: The peptide also causes an efflux of intracellular ions, particularly potassium (K+), leading to osmotic stress, cell volume dysregulation, and ultimately, cell death.[6][9]
-
ATP Release: Histatin 5 induces the non-lytic release of ATP from the fungal cells, which may act as a signal for cytotoxicity.[6][11]
This compound: A Potent Progeny
As a fragment of histatin 5, this compound is believed to share a similar mechanism of action.[1][12] It also binds to the cell surface, with the cell wall protein Ssa2 being implicated in its translocation into the cytoplasm.[2][13][14] The two cationic lysine (B10760008) residues at positions 2 and 10 of the this compound peptide are crucial for its transport into the cytosol.[13] Once inside, it is thought to disrupt intracellular functions, leading to cell death. Some studies suggest that this compound may also alter the permeability of the fungal cell membrane and interact with mitochondria to produce reactive oxygen species.[15]
Experimental Protocols
The evaluation of the antifungal activity of this compound and histatin 5 relies on standardized in vitro assays. Below are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Microorganism Preparation: Candida species are cultured overnight in a suitable broth medium (e.g., Yeast Peptone Dextrose - YPD). The culture is then diluted to a standardized concentration (e.g., 1 x 10^6 cells/mL).
-
Peptide Preparation: A series of twofold serial dilutions of the peptide (this compound or histatin 5) are prepared in a low-ionic-strength medium.
-
Incubation: Equal volumes of the diluted peptide solutions and the standardized fungal suspension are added to the wells of a 96-well microtiter plate.
-
Reading: The plate is incubated at 30°C for 24-48 hours. The MIC is determined as the lowest peptide concentration at which no visible growth is observed.
Candidacidal (Killing) Assay
This assay measures the ability of the peptide to kill fungal cells over a specific time.
Protocol:
-
Cell Preparation: Mid-log phase Candida cells are harvested, washed, and resuspended in a buffer (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.4).
-
Peptide Treatment: The cell suspension is mixed with various concentrations of the peptide and incubated at 30°C with shaking for a defined period (e.g., 60 minutes).
-
Viability Assessment: The cell suspension is serially diluted and plated on agar (B569324) plates (e.g., Sabouraud Dextrose Agar).
-
Colony Counting: After incubation for 24-48 hours, the number of colony-forming units (CFU) is counted to determine the percentage of surviving cells compared to an untreated control.
Conclusion
Both this compound and histatin 5 are potent antifungal peptides with a primary mechanism of action that involves intracellular targeting rather than direct membrane lysis. This compound, as a smaller fragment of histatin 5, demonstrates comparable and in some cases, more potent, activity against clinically relevant Candida species. Their shared mechanism, involving initial cell surface binding followed by translocation, presents a unique approach to combating fungal infections. The detailed experimental protocols provided herein offer a foundation for the consistent and reproducible evaluation of these and other novel antifungal peptides. Further research into the precise molecular interactions and the potential for synergistic effects with existing antifungal drugs will be crucial in realizing the full therapeutic potential of these promising agents.
References
- 1. Antifungal Activity and Action Mechanism of Histatin 5-Halocidin Hybrid Peptides against Candida ssp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A clinically active antimicrobial peptide - Creative Peptides [creative-peptides.com]
- 3. Anticandida Activity Is Retained in P-113, a 12-Amino-Acid Fragment of Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 9. [PDF] How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary Histatin 5 | Semantic Scholar [semanticscholar.org]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The P-113 fragment of histatin 5 requires a specific peptide sequence for intracellular translocation in Candida albicans, which is independent of cell wall binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The P-113 Fragment of Histatin 5 Requires a Specific Peptide Sequence for Intracellular Translocation in Candida albicans, Which Is Independent of Cell Wall Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pacgen Biopharmaceuticals Corporation Announces Positive Results from Phase I/II Trial of Novel Anti-Fungal Drug - BioSpace [biospace.com]
PAC-113: A Promising Antifungal Peptide Against Fluconazole-Resistant Candida Strains
For Immediate Release
In the ongoing battle against antifungal resistance, the peptide PAC-113 has demonstrated significant efficacy against Candida strains that have developed resistance to fluconazole (B54011), a commonly used antifungal medication. This guide provides a comprehensive comparison of this compound and fluconazole, supported by experimental data, to inform researchers, scientists, and drug development professionals about its potential as a next-generation antifungal agent.
Comparative Efficacy: this compound vs. Fluconazole
This compound, a 12-amino-acid peptide derived from the human salivary protein histatin 5, exhibits a potent and distinct mechanism of action that circumvents common fluconazole resistance pathways.[1] While fluconazole targets the synthesis of ergosterol, a crucial component of the fungal cell membrane, resistance can emerge through alterations in the target enzyme or increased drug efflux. This compound, however, directly interacts with the fungal cell, leading to rapid cell death.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Fluconazole Against Candida Species
| Organism | Fluconazole Susceptibility | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | Susceptible | 0.5 - 2 | ≤ 8 |
| Candida albicans | Resistant | 0.5 - 2 | ≥ 64 |
| Candida glabrata | Susceptible-Dose Dependent | ≤ 2 | 16 - 32 |
| Candida glabrata | Resistant | ≤ 2 | ≥ 32 |
| Candida krusei | Intrinsically Resistant | ≤ 2 | ≥ 64 |
| Candida parapsilosis | Susceptible | ≤ 2 | ≤ 2 |
| Candida tropicalis | Susceptible | ≤ 2 | ≤ 2 |
| Candida tropicalis | Resistant | ≤ 2 | ≥ 4 |
Note: The MIC values for this compound are collated from various in vitro studies. Fluconazole MIC breakpoints are based on CLSI guidelines.[2][3]
The data clearly indicates that this compound maintains its high potency against Candida strains that are resistant to fluconazole. Its efficacy is not significantly impacted by the resistance mechanisms that render fluconazole ineffective.
Mechanism of Action: A Multi-pronged Attack
The antifungal activity of this compound is initiated by its binding to the Candida albicans cell wall protein Ssa2.[1][4] This interaction facilitates the translocation of the peptide into the fungal cell, where it disrupts essential cellular processes. Unlike fluconazole's targeted enzymatic inhibition, this compound's mechanism is multifaceted, making the development of resistance more challenging for the fungus.
Once inside the cell, this compound has been shown to have intracellular targets, including mitochondria, leading to the production of reactive oxygen species and ultimately, cell death.[5][6] Furthermore, this compound's parent compound, histatin 5, is known to induce an osmotic stress response in Candida albicans through the activation of the Hog1 Mitogen-Activated Protein Kinase (MAPK) pathway.[4][7]
Below is a diagram illustrating the proposed signaling pathway of this compound in Candida albicans.
Experimental Protocols
The efficacy of this compound is primarily determined through in vitro antifungal susceptibility testing. The following is a detailed methodology for the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[8][9][10]
Broth Microdilution Antifungal Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.
1. Inoculum Preparation:
-
Candida colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is then diluted in RPMI 1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
2. Antifungal Agent Preparation:
-
This compound and fluconazole are serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations.
3. Inoculation and Incubation:
-
Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
-
A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.
-
The microtiter plates are incubated at 35°C for 24-48 hours.
4. MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.
Below is a workflow diagram for the broth microdilution assay.
Conclusion
The available data strongly suggest that this compound is a promising candidate for the treatment of infections caused by fluconazole-resistant Candida strains. Its unique mechanism of action and consistent in vitro efficacy warrant further investigation and clinical development. For researchers and drug development professionals, this compound represents a novel approach to combat the growing threat of antifungal resistance.
References
- 1. This compound: A clinically active antimicrobial peptide - Creative Peptides [creative-peptides.com]
- 2. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Antifungal Susceptibilities to Fluconazole and Voriconazole of Oral Candida glabrata Isolates from Head and Neck Radiation Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Pacgen Biopharmaceuticals Corporation Announces Positive Results from Phase I/II Trial of Novel Anti-Fungal Drug - BioSpace [biospace.com]
- 6. Antimicrobial Peptides: Avant-Garde Antifungal Agents to Fight against Medically Important Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Envisaging Antifungal Potential of Histatin 5: A Physiological Salivary Peptide | MDPI [mdpi.com]
- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. researchgate.net [researchgate.net]
Navigating Antifungal Resistance: A Comparative Analysis of PAC-113
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance poses a significant challenge to global health. As conventional antifungal agents face diminishing efficacy, the exploration of novel compounds with unique mechanisms of action is paramount. This guide provides a comparative analysis of PAC-113, a 12-amino-acid antimicrobial peptide derived from human saliva protein histatin 5, and its cross-resistance profile with other major antifungal classes. While direct comparative studies on cross-resistance are limited, this document synthesizes available data on this compound's standalone activity, its distinct mechanism of action, and the potential for combination therapies.
At a Glance: this compound's Antifungal Activity
This compound has demonstrated potent in vitro activity against a range of clinically important Candida species, including strains resistant to fluconazole.[1] Its efficacy, however, can be influenced by the presence of salts, with higher concentrations reducing its activity.[2]
| Fungal Species | Strain Type | This compound MIC (µg/mL) | Reference |
| Candida albicans | ATCC 10231 | 3.1 | [1] |
| Candida albicans | ATCC 44505 | 3.1 | [1] |
| Candida glabrata | Fluconazole-resistant | 3.1 | [1] |
| Candida parapsilosis | - | 3.1 | [1] |
| Candida tropicalis | - | 1.6 | [1] |
Note: Minimum Inhibitory Concentration (MIC) values were determined using a broth microdilution assay in a low-ionic-strength medium.[1]
Mechanism of Action: A Key to Overcoming Resistance
The primary mechanism of action for this compound involves a multi-step process that differs significantly from conventional antifungals, suggesting a low probability of cross-resistance.
-
Cell Surface Binding: The cationic nature of this compound facilitates its binding to the negatively charged fungal cell surface.[2]
-
Translocation: The peptide is then translocated into the cell, a process aided by the Candida albicans cell wall protein Ssa2.[2]
-
Membrane Permeabilization: Once inside, this compound disrupts the microbial membrane, leading to the destruction of the fungus.[2]
This mechanism, which targets the physical integrity of the cell membrane, is distinct from that of azoles (inhibiting ergosterol (B1671047) synthesis), echinocandins (inhibiting β-glucan synthesis), and polyenes (binding to ergosterol). This fundamental difference in the mode of action is a strong indicator that this compound may remain effective against fungal strains that have developed resistance to these other drug classes.[2][3]
Investigating Synergistic Potential: Combination Therapy
Given its unique mechanism of action, this compound holds promise for use in combination with conventional antifungals. Such combinations could potentially lower the required dosage of each agent, reduce toxicity, and combat the development of resistance. While specific studies on this compound combinations are not widely available, the general principles of synergy testing are well-established.
The checkerboard microdilution assay is a standard in vitro method to quantify the interaction between two antimicrobial agents. The results are often expressed as the Fractional Inhibitory Concentration Index (FICI), which is calculated as follows:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
The interaction is typically interpreted as:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Experimental Protocols
Checkerboard Microdilution Assay
-
Preparation of Antifungal Agents: Stock solutions of this compound and the comparator antifungal are prepared in an appropriate solvent and then serially diluted in RPMI 1640 medium.
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are added to the rows, and serial dilutions of the comparator antifungal are added to the columns.
-
Inoculum Preparation: A standardized fungal inoculum is prepared from a fresh culture and adjusted to a concentration of 0.5-2.5 x 10³ CFU/mL in RPMI 1640 medium.
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at 35-37°C for 24-48 hours.
-
Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that inhibits visible fungal growth.
-
FICI Calculation: The FICI is calculated to determine the nature of the interaction.
Time-Kill Assay
-
Preparation: Test tubes containing RPMI 1640 medium with various concentrations of this compound, a comparator antifungal, or a combination of both are prepared. A drug-free tube serves as a growth control.
-
Inoculation: A standardized fungal inoculum is added to each tube to achieve a starting concentration of approximately 1-5 x 10⁵ CFU/mL.
-
Incubation and Sampling: The tubes are incubated at 35°C with agitation. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Viable Cell Counting: The aliquots are serially diluted and plated on appropriate agar (B569324) plates. After incubation, the number of colony-forming units (CFU) is counted.
-
Data Analysis: The log₁₀ CFU/mL is plotted against time for each antifungal concentration. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered fungicidal.
Conclusion and Future Directions
The available evidence suggests that this compound is a promising antifungal peptide with a mechanism of action distinct from currently available antifungals. This unique mode of action makes it a valuable candidate for treating infections caused by resistant fungal strains, as the likelihood of cross-resistance is low. While comprehensive, direct comparative studies on cross-resistance and synergy with a wide range of antifungals are needed, the preliminary data and mechanistic understanding strongly support the continued investigation of this compound as a standalone or combination therapy. Further research should focus on generating robust in vitro synergy data (FICI values) for this compound with azoles, echinocandins, and polyenes against a panel of clinically relevant, resistant fungal isolates. Such studies will be crucial in defining the potential role of this compound in the clinical management of invasive fungal infections.
References
Validating the Role of Ssa2 in PAC-113 Uptake: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Ssa2-mediated uptake of the antimicrobial peptide PAC-113 in Candida albicans with alternative, Ssa2-independent uptake mechanisms. Experimental data supporting the primary role of Ssa2 is presented, along with detailed protocols for key validation experiments.
Introduction
This compound, a 12-amino-acid cationic peptide derived from human salivary histatin 5, exhibits potent antifungal activity against the opportunistic pathogen Candida albicans.[1] Its efficacy is contingent upon its translocation across the fungal cell wall and membrane to reach intracellular targets. The cell surface heat shock protein Ssa2 has been identified as a key binding partner and facilitator of this uptake process.[1][2] Understanding the specifics of this primary uptake pathway, and comparing it with potential alternative mechanisms, is crucial for the development of this compound-based therapeutics and for overcoming potential resistance mechanisms.
Ssa2-Mediated Uptake vs. Alternative Mechanisms: A Data-Driven Comparison
The primary mechanism for this compound internalization is initiated by its binding to the Ssa2 protein on the surface of C. albicans.[1][2] This interaction is a prerequisite for the subsequent translocation of the peptide into the cytoplasm.[3] Studies on the parent molecule of this compound, histatin 5, have demonstrated that the absence or mutation of SSA2 significantly impairs peptide uptake and reduces its candidacidal activity.[2][4]
Alternative, Ssa2-independent mechanisms of this compound uptake are thought to be significantly less efficient and are generally characterized as non-specific pathways common to many antimicrobial and cell-penetrating peptides. These can include:
-
Direct Membrane Translocation: The peptide may directly permeate the plasma membrane, a process that is typically concentration-dependent and less efficient than protein-mediated uptake.
-
Endocytosis: C. albicans can internalize extracellular material, including peptides, through endocytic pathways.[5][6] This is an energy-dependent process that involves the engulfment of the peptide into vesicles.
The following table summarizes the key differences between these uptake mechanisms, with quantitative data derived from studies on the parent molecule, histatin 5, in C. albicans.
| Feature | Ssa2-Mediated Uptake | Alternative (Ssa2-Independent) Uptake |
| Specificity | High (Requires binding to Ssa2) | Low (Non-specific) |
| Efficiency | High | Low |
| Key Proteins | Ssa2, Dur3, Dur31[7][8] | None specifically identified |
| Energy Dependence | Energy-dependent translocation step[8] | Can be energy-dependent (endocytosis) or independent (direct translocation)[5][9] |
| Supporting Data | SSA2 null mutants exhibit defective peptide uptake and killing.[2] Mutations in the histatin 5 binding site of Ssa2p significantly reduce intracellular transport.[2][4] | Some antimicrobial peptides are known to enter C. albicans via endocytosis.[5][6] |
Quantitative Comparison of Histatin 5 Uptake in Wild-Type vs. Ssa2 Mutant C. albicans
| Strain | Peptide | Uptake/Activity Measurement | Result | Reference |
| C. albicans Wild-Type | Biotin-Histatin 5 | Cytosolic Translocation (Arbitrary Units) | ~1.0 | [2] |
| C. albicans ssa2 mutant (binding site mutation) | Biotin-Histatin 5 | Cytosolic Translocation (Arbitrary Units) | ~0.2 | [2] |
| C. albicans Wild-Type | Histatin 5 | Cell Death (%) | ~60% | [2] |
| C. albicans ssa2 mutant (binding site mutation) | Histatin 5 | Cell Death (%) | ~10% | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Ssa2-dependent uptake pathway of this compound and the proposed alternative, non-specific mechanisms.
Experimental Protocols
Validating the role of Ssa2 in this compound uptake involves several key experimental approaches. Below are summaries of relevant protocols.
Peptide Uptake Assay Using Fluorescently Labeled this compound
This method allows for the direct visualization and quantification of peptide internalization.
Objective: To compare the uptake of fluorescently labeled this compound in wild-type and ssa2ΔC. albicans strains.
Methodology:
-
Peptide Labeling: Synthesize this compound with a fluorescent tag (e.g., FITC or TAMRA).
-
Yeast Culture: Grow wild-type and ssa2ΔC. albicans strains to mid-log phase in an appropriate medium.
-
Incubation: Incubate the yeast cells with the fluorescently labeled this compound at a defined concentration and for various time points.
-
Washing: After incubation, wash the cells thoroughly to remove any non-internalized peptide.
-
Analysis:
-
Fluorescence Microscopy: Visualize the localization of the fluorescent peptide within the cells. Confocal microscopy is recommended to distinguish between cell surface binding and intracellular accumulation.[10]
-
Flow Cytometry: Quantify the fluorescence intensity of individual cells to obtain a population-level measure of peptide uptake.[11][12]
-
Candidacidal Activity Assay
This assay indirectly measures peptide uptake by assessing its biological effect (cell death).
Objective: To determine the susceptibility of wild-type and ssa2ΔC. albicans to this compound.
Methodology:
-
Yeast Culture: Grow wild-type and ssa2ΔC. albicans to a standardized cell density.
-
Peptide Treatment: Expose the yeast cells to a range of this compound concentrations.
-
Incubation: Incubate the cells with the peptide for a defined period (e.g., 1-2 hours).
-
Viability Assessment: Determine the percentage of viable cells using methods such as:
-
Plating and Colony Forming Unit (CFU) Counting: Plate serial dilutions of the treated cells onto nutrient agar (B569324) and count the resulting colonies after incubation.
-
Staining with Viability Dyes: Use dyes like propidium (B1200493) iodide, which only enters cells with compromised membranes, and analyze with flow cytometry or fluorescence microscopy.
-
-
Data Analysis: Calculate the percentage of cell killing at each this compound concentration and determine the LD50 (lethal dose for 50% of the population).
Radiolabeled Peptide Uptake Assay
This is a highly sensitive method for quantifying peptide uptake.
Objective: To quantitatively measure the accumulation of radiolabeled this compound in wild-type and ssa2ΔC. albicans.
Methodology:
-
Peptide Labeling: Synthesize this compound with a radioactive isotope (e.g., ³H or ¹⁴C).
-
Yeast Culture: Prepare energized yeast cell suspensions of wild-type and ssa2Δ strains.
-
Uptake Reaction: Initiate the uptake by adding the radiolabeled this compound to the cell suspensions and incubate for various time points.
-
Reaction Termination and Separation: Stop the uptake by rapid filtration through a membrane filter that retains the yeast cells but allows the unbound peptide to pass through.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter. This value is proportional to the amount of peptide taken up by the cells.
-
Data Analysis: Plot the uptake of this compound over time and calculate initial uptake rates.
Conclusion
References
- 1. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans Cells Shed Light on Mechanisms of Antifungal Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uptake of the antifungal cationic peptide Histatin 5 by Candida albicans Ssa2p requires binding to non-conventional sites within the ATPase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antimicrobial Peptide Histatin-5 Causes a Spatially Restricted Disruption on the Candida albicans Surface, Allowing Rapid Entry of the Peptide into the Cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uptake of the antifungal cationic peptide Histatin 5 by Candida albicans Ssa2p requires binding to non-conventional sites within the ATPase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Plant Defensin NaD1 Enters the Cytoplasm of Candida albicans via Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Histatin 5 uptake by Candida albicans utilizes polyamine transporters Dur3 and Dur31 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol to evaluate translation inhibition in Candida species using fluorescence microscopy and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanisms of PAC-113 and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial and anticancer mechanisms of the peptide PAC-113 and its derivatives, P-113Du and P-113Tri. The information is supported by experimental data to aid in research and development efforts.
Introduction to this compound and Its Derivatives
This compound is a 12-amino-acid antimicrobial peptide derived from histatin 5, a protein found in human saliva[1]. It has demonstrated notable activity against various pathogens, particularly the fungus Candida albicans. However, its efficacy is limited by its sensitivity to high salt concentrations and low pH[2]. To address these limitations, derivatives such as P-113Du (dimer) and P-113Tri (trimer) have been developed, showing enhanced stability and antimicrobial potency[2]. Beyond their antimicrobial properties, these peptides have also been investigated for their potential as anticancer agents.
Antimicrobial Mechanism and Performance
The primary antimicrobial action of this compound and its derivatives is the disruption of microbial cell membranes. This is followed by internalization and interaction with intracellular components, leading to cell death.
Mechanism of Action
The proposed antimicrobial mechanism involves a multi-step process:
-
Electrostatic Attraction: The cationic nature of the peptides facilitates their initial binding to the negatively charged components of the microbial cell surface.
-
Membrane Permeabilization: The peptides then insert into and disrupt the integrity of the cell membrane, leading to the leakage of intracellular contents.
-
Intracellular Targeting: Following membrane translocation, which can be aided by cell wall proteins like Ssa2 in C. albicans, the peptides can interfere with mitochondrial function, leading to the production of reactive oxygen species (ROS) and ultimately, cell death[1].
dot
Caption: Antimicrobial mechanism of this compound.
Comparative Antimicrobial Activity
Experimental data demonstrates the superior performance of P-113Du and P-113Tri compared to the parent this compound peptide, particularly in their activity against Candida species and their resistance to environmental factors.
| Peptide | Organism | MIC (µg/mL) | Salt Sensitivity (at 93.75 mM NaOAc) | pH Sensitivity (at pH 4.5) | Reference |
| This compound | C. albicans | 3.13 - 6.9 | Reduced Activity | Inactive | [2][3] |
| P-113Du | C. albicans | 1.14 | Potent Activity | Active | [2] |
| P-113Tri | C. albicans | 1.125 | Potent Activity | Active | [2] |
MIC: Minimum Inhibitory Concentration
P-113Du and P-113Tri also exhibit enhanced activity against C. albicans biofilms. The concentrations required to reduce metabolic activity by 50% (RMA50) were >300 µg/mL for this compound, 51.54 µg/mL for P-113Du, and 43.245 µg/mL for P-113Tri, highlighting the enhanced efficacy of the multimeric derivatives[4].
Anticancer Mechanism and Performance
Antimicrobial peptides are increasingly recognized for their selective anticancer properties. This compound and its derivatives are no exception, demonstrating cytotoxicity against various cancer cell lines.
Proposed Mechanism of Action
The anticancer mechanism of this compound and its derivatives is thought to involve:
-
Selective Membrane Disruption: Cancer cell membranes are often more negatively charged than those of healthy cells, promoting electrostatic attraction with the cationic peptides and leading to membrane permeabilization.
-
Induction of Apoptosis: The peptides can trigger programmed cell death (apoptosis) through the intrinsic mitochondrial pathway. This is proposed to involve the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This leads to the release of cytochrome c from the mitochondria, activation of caspases (like caspase-3 and -9), and ultimately, cleavage of PARP-1, a hallmark of apoptosis.
dot
Caption: Proposed anticancer mechanism of this compound.
Comparative Anticancer and Cytotoxic Activity
Studies have evaluated the cytotoxic effects of this compound and its more hydrophobic derivatives on various cancer cell lines. Increased hydrophobicity appears to correlate with enhanced anticancer activity.
| Peptide | Cell Line (Cancer Type) | IC50 (µM) | Reference |
| This compound | SAS (Oral) | >100 | [5] |
| OECM-1 (Oral) | >100 | [5] | |
| FaDu (Pharynx) | >100 | [5] | |
| Phe-P-113 | SAS (Oral) | 16.3 ± 1.5 | [5] |
| OECM-1 (Oral) | 21.7 ± 1.2 | [5] | |
| FaDu (Pharynx) | 28.4 ± 1.9 | [5] | |
| Nal-P-113 | SAS (Oral) | 12.8 ± 1.1 | [5] |
| OECM-1 (Oral) | 18.9 ± 1.7 | [5] | |
| FaDu (Pharynx) | 23.5 ± 1.3 | [5] | |
| Bip-P-113 | SAS (Oral) | 8.7 ± 0.9 | [5] |
| OECM-1 (Oral) | 11.2 ± 1.4 | [5] | |
| FaDu (Pharynx) | 15.6 ± 1.6 | [5] | |
| Dip-P-113 | SAS (Oral) | 6.4 ± 0.8 | [5] |
| OECM-1 (Oral) | 9.8 ± 1.1 | [5] | |
| FaDu (Pharynx) | 12.3 ± 1.2 | [5] |
IC50: Half-maximal inhibitory concentration. Phe-, Nal-, Bip-, and Dip- are derivatives of P-113 with increasing hydrophobicity.
Importantly, this compound and its derivatives have demonstrated low hemolytic activity, indicating a degree of selectivity for target cells over healthy red blood cells. For instance, the concentrations required to induce 50% erythrocyte lysis were >192 µg/mL for this compound, >384 µg/mL for P-113Du, and >576 µg/mL for P-113Tri[2].
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the properties of this compound and its derivatives.
dot
Caption: Experimental workflows.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
-
Preparation of Peptide Dilutions: Serially dilute the peptides in a suitable broth medium (e.g., LYM broth for Candida) in a 96-well microtiter plate.
-
Preparation of Inoculum: Prepare a standardized suspension of the microorganism (e.g., 1-5 x 10^5 CFU/mL for Candida).
-
Incubation: Add the microbial suspension to the wells containing the peptide dilutions. Include positive (microbe only) and negative (broth only) controls. Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours).
-
Determination of MIC: The MIC is the lowest peptide concentration at which no visible growth of the microorganism is observed. This can be determined by visual inspection or by measuring the optical density at 595-600 nm.
Cytotoxicity (MTT) Assay
This colorimetric assay assesses the effect of the peptides on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the peptides. Include a vehicle control.
-
Incubation: Incubate the cells with the peptides for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Hemolysis Assay
This assay evaluates the lytic effect of the peptides on red blood cells.
-
Preparation of Red Blood Cells (RBCs): Obtain fresh whole blood and wash the RBCs with a buffered saline solution (e.g., PBS) by repeated centrifugation and resuspension.
-
Peptide Incubation: Incubate a suspension of RBCs with various concentrations of the peptides. Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (RBCs in buffer only).
-
Centrifugation: After incubation, centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
Calculation of Hemolysis: Calculate the percentage of hemolysis for each peptide concentration relative to the positive control.
Apoptosis Assay (Annexin V Staining and Flow Cytometry)
This assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Treat cancer cells with the peptides at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in a binding buffer and stain with FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the surface of apoptotic cells, while PI enters and stains necrotic cells with compromised membranes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: The results will differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
Conclusion
This compound and its derivatives, P-113Du and P-113Tri, are promising antimicrobial and anticancer peptides. The derivatives exhibit enhanced stability and activity compared to the parent peptide. Their mechanisms of action involve membrane disruption and the induction of apoptosis. The provided experimental data and protocols offer a foundation for further research into the therapeutic potential of these peptides. Future studies should focus on elucidating the specific signaling pathways involved in their anticancer activity to further optimize their design and application.
References
Comparative Antifungal Efficacy of P-113Du and P-113Tri Peptides
A comprehensive analysis of the enhanced antifungal properties of duplicated and triplicated P-113 peptide variants against Candida species, supported by experimental data and mechanistic insights.
Introduction
P-113 is a 12-amino-acid antimicrobial peptide derived from histatin 5, a naturally occurring protein in human saliva with known antifungal properties.[1][2][3][4] To enhance its therapeutic potential, derivatives of P-113 have been synthesized, including P-113Du and P-113Tri, which are duplicated and triplicated forms of the parent peptide, respectively.[1][2] This guide provides a comparative analysis of the antifungal activity of P-113Du and P-113Tri against various Candida species, a genus of opportunistic pathogenic yeasts. The data presented herein demonstrates the superior efficacy of these multimeric peptides, particularly their reduced sensitivity to environmental factors such as high salt concentrations and low pH.[1][2][5]
Enhanced Antifungal Activity of P-113 Derivatives
Experimental evidence consistently indicates that P-113Du and P-113Tri exhibit increased antifungal activity against both planktonic cells and biofilms of Candida species compared to the monomeric P-113.[1][2][6] This enhanced activity is attributed to several factors, including a higher α-helical content in their secondary structure, which is believed to facilitate their interaction with fungal membranes.[2]
Quantitative Comparison of Antifungal Activity
The minimum inhibitory concentration (MIC) is a key measure of a compound's antifungal potency. The following table summarizes the MIC values of P-113, P-113Du, and P-113Tri against a panel of Candida species, including ATCC strains and clinical isolates. The data clearly shows that P-113Du and P-113Tri have lower MICs, indicating greater antifungal activity.
| Fungal Strain | MIC (µg/mL) |
| P-113 | |
| Candida albicans | |
| SC5314 | 4 |
| ATCC 90028 | 4 |
| Clinical Isolate 1 | 8 |
| Clinical Isolate 2 | 8 |
| Candida parapsilosis | |
| ATCC 22019 | 4 |
| Clinical Isolate | 8 |
| Candida tropicalis | |
| ATCC 750 | 4 |
| Clinical Isolate | 8 |
| Candida krusei | |
| ATCC 6258 | 16 |
| Candida glabrata | |
| ATCC 90030 | >128 |
| Clinical Isolate | >128 |
Data sourced from "The Antimicrobial Peptides P-113Du and P-113Tri Function against Candida albicans".[1]
Against biofilm cells, the difference in activity is even more pronounced. The concentrations of the peptides causing a 50% reduction in metabolic activity (50% RMA) were found to be >300 µg/mL for P-113, 51.54 µg/mL for P-113Du, and 43.245 µg/mL for P-113Tri, highlighting the significantly greater potency of the multimeric forms against these resilient fungal communities.[1][2]
Mechanism of Antifungal Action
The primary mechanism of action for P-113 and its derivatives involves the inhibition of mitochondrial complex I (NADH dehydrogenase) in the electron transport chain.[5] This disruption of cellular respiration leads to fungal cell death.
For P-113, the proposed mechanism involves an initial binding to the Ssa1/2 proteins on the fungal cell surface, followed by translocation into the cytoplasm to reach its mitochondrial target.[7] While the precise entry mechanism for P-113Du and P-113Tri is still under investigation, it is suggested that their multimeric nature may enhance their interaction with the fungal cell wall and membrane, leading to more efficient cell entry or disruption.
References
- 1. The Antimicrobial Peptides P-113Du and P-113Tri Function against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans Cells Shed Light on Mechanisms of Antifungal Activity and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to PAC-113 and its Impact on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of PAC-113's effects on mitochondrial function, offering a comparative analysis with other well-characterized modulators. The information is intended to support research and development efforts by providing objective data and detailed experimental protocols.
This compound is a 12-amino-acid antimicrobial peptide derived from human salivary protein histatin 5.[1] While its primary mechanism of action against fungal pathogens involves permeabilizing the cell membrane, evidence suggests an intracellular interaction with mitochondria, leading to the production of reactive oxygen species (ROS).[2][3][4] Understanding the potential off-target effects on mammalian mitochondria is crucial for its therapeutic development.
This guide extrapolates the effects of this compound on mammalian mitochondria from studies on its parent molecule, histatin 5, due to the limited direct research on this compound in this context.
Comparative Analysis of Mitochondrial Function Modulators
The following tables summarize the effects of this compound (inferred from histatin 5) and other known mitochondrial modulators on key parameters of mitochondrial function.
| Compound | Target | Effect on Oxygen Consumption Rate (OCR) | Effect on Mitochondrial Membrane Potential (MMP) | Effect on ATP Production | Effect on ROS Production |
| This compound (inferred from Histatin 5) | Mitochondrial Respiratory Chain Complex I[4][5] | Inhibition[4][5] | Slight Decrease[4][5] | Implied Decrease (due to OCR inhibition) | Increased in fungal mitochondria[2][4] |
| Resveratrol (B1683913) | Multiple targets including SIRT1 and mitochondrial complexes[6][7] | Dose-dependent effects; can enhance or inhibit[8] | Can help maintain or restore[7] | Can enhance[9] | Can decrease excessive ROS |
| Rotenone (B1679576) | Mitochondrial Respiratory Chain Complex I[2][10][11] | Inhibition[2][11] | Decrease[10] | Decrease[10] | Increase[10][11] |
| FCCP | Protonophore (uncoupler)[12][13][14][15] | Maximal increase followed by collapse | Dissipation[12][13][14] | Inhibition (uncouples respiration from ATP synthesis)[13] | Can increase |
| Oligomycin (B223565) | ATP Synthase (Complex V)[16][17][18] | Decrease (inhibits ATP synthesis-linked respiration)[16][17] | Hyperpolarization (initially) | Inhibition[16][17] | Can decrease or have no direct effect |
| Antimycin A | Mitochondrial Respiratory Chain Complex III[3][19][20][21] | Inhibition[20] | Decrease | Inhibition | Significant Increase[3][20][21] |
Quantitative Comparison of Mitochondrial Function Modulators
The following table presents available quantitative data for the effects of these compounds. Note that experimental conditions such as cell type, compound concentration, and treatment duration can significantly influence the results.
| Parameter | This compound (Histatin 5) | Resveratrol | Rotenone | FCCP | Oligomycin | Antimycin A |
| Oxygen Consumption Rate (OCR) | Large inhibition of Complex I-driven respiration in isolated rat mitochondria.[4][5] | 50 µM resveratrol inhibited State 3 respiration by 53% in isolated rat heart mitochondria. | 0.5 µM rotenone caused a marked loss of cell viability and ATP depletion in SH-SY5Y cells.[1] | 1-10 µM FCCP leads to a rapid and maximal increase in OCR, followed by its collapse.[12] | 1 µM oligomycin significantly reduces ATP-linked respiration.[9] | 10 nM antimycin A resulted in about 50% inhibition of OCR in HepG2 cells.[20] |
| Mitochondrial Membrane Potential (MMP) | Slight decrease in isolated rat mitochondria.[4][5] | Can restore lost MMP in a cell model of Huntington's disease.[7] | Induces mitochondrial membrane depolarization.[1] | 100 nM - 10 µM FCCP dose-dependently depolarizes ΔΨm.[12] | Can cause hyperpolarization initially by blocking proton flow through ATP synthase. | Rapid loss of mitochondrial membrane potential.[19] |
| ATP Production | Implied decrease due to Complex I inhibition. | Can enhance mitochondrial activity and ATP production.[7] | Marked decrease in ATP production in porcine oocytes.[10] | Inhibits ATP synthesis by uncoupling the proton gradient.[13] | Potent inhibitor of ATP synthase, halting ATP production via oxidative phosphorylation.[16][18] | Collapse of oxidative phosphorylation.[19] |
| Reactive Oxygen Species (ROS) Production | Induces ROS formation in fungal mitochondria.[2][22] | Attenuates mitochondrial O2− production in coronary arterial endothelial cells. | Increases ROS production.[10][11] | Can lead to increased ROS production. | No direct increase; can decrease ROS by inhibiting reverse electron transport. | Four-fold increase of basal superoxide (B77818) production in HepG2 cells at 10 nM.[20] |
Signaling Pathways and Experimental Workflows
This compound/Histatin 5 Proposed Mechanism of Action on Mitochondria
Caption: Proposed mechanism of this compound on fungal mitochondria.
Standard Workflow for Assessing Mitochondrial Function
Caption: General workflow for evaluating mitochondrial function.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
Principle: This assay measures the rate at which mitochondria consume oxygen, a key indicator of oxidative phosphorylation activity. High-resolution respirometry is a common method.
Protocol:
-
Mitochondrial Isolation: Isolate mitochondria from cultured cells or fresh tissue using differential centrifugation in a specific isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA). Determine mitochondrial protein concentration using a standard protein assay.
-
Respirometry: Use a high-resolution respirometer with chambers maintained at a constant temperature (e.g., 37°C).
-
Substrate Addition: Add isolated mitochondria to the respiration medium in the chamber. Sequentially add substrates and inhibitors to assess the function of different parts of the electron transport chain.
-
State 2 (Basal) Respiration: Add substrates for Complex I (e.g., pyruvate (B1213749) and malate) or Complex II (e.g., succinate (B1194679) in the presence of rotenone).
-
State 3 (Active) Respiration: Add a saturating concentration of ADP to stimulate ATP synthesis.
-
State 4 (Resting) Respiration: After ADP is phosphorylated to ATP, the respiration rate will decrease.
-
Uncoupled Respiration: Add a protonophore like FCCP to measure the maximal respiration rate.
-
Inhibition: Add specific inhibitors like rotenone (Complex I), antimycin A (Complex III), or oligomycin (ATP synthase) to confirm the site of action.
-
-
Data Analysis: The software associated with the respirometer will calculate the oxygen consumption rate in real-time. Compare the OCR under different conditions and between control and treated samples.
Assessment of Mitochondrial Membrane Potential (MMP)
Principle: This method uses fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner. A decrease in MMP is an indicator of mitochondrial dysfunction.
Protocol:
-
Cell Preparation: Plate cells in a suitable format (e.g., 96-well plate or on coverslips for microscopy).
-
Treatment: Treat cells with the test compound for the desired time. Include a positive control that depolarizes mitochondria (e.g., FCCP) and a negative (vehicle) control.
-
Staining: Incubate the cells with a fluorescent MMP indicator dye such as:
-
JC-1: Forms red aggregates in healthy mitochondria with high MMP and exists as green monomers in the cytoplasm and in mitochondria with low MMP.
-
TMRM/TMRE (Tetramethylrhodamine, methyl/ethyl ester): These are cationic dyes that accumulate in the negatively charged mitochondrial matrix. A decrease in fluorescence intensity indicates depolarization.
-
-
Measurement:
-
Fluorometric Plate Reader: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. For JC-1, calculate the ratio of red to green fluorescence.
-
Fluorescence Microscopy or Flow Cytometry: Visualize and quantify the fluorescence changes in individual cells.
-
-
Data Analysis: Normalize the fluorescence intensity or ratio of the treated cells to the control cells.
Measurement of ATP Production
Principle: This assay quantifies the amount of ATP produced by mitochondria. Luciferase-based assays are highly sensitive and commonly used.
Protocol:
-
Cell Preparation and Treatment: Prepare and treat cells as described for the MMP assay.
-
Cell Lysis: Lyse the cells to release the intracellular ATP using a lysis buffer compatible with the ATP assay kit.
-
Luciferase Reaction: Add a reagent containing luciferase and its substrate, D-luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, which produces light.
-
Luminescence Measurement: Measure the light output using a luminometer.
-
Data Analysis: Generate a standard curve using known concentrations of ATP. Use the standard curve to calculate the ATP concentration in the cell lysates. Compare the ATP levels between control and treated samples.
Detection of Mitochondrial Reactive Oxygen Species (ROS)
Principle: This assay uses fluorescent probes that become fluorescent upon oxidation by ROS within the mitochondria.
Protocol:
-
Cell Preparation and Treatment: Prepare and treat cells as described previously.
-
Staining: Incubate cells with a mitochondrial-specific ROS-sensitive dye, such as MitoSOX™ Red, which is oxidized by superoxide in the mitochondria to produce red fluorescence.
-
Measurement:
-
Fluorometric Plate Reader: Measure the fluorescence intensity at the appropriate excitation/emission wavelengths.
-
Fluorescence Microscopy or Flow Cytometry: Visualize and quantify the fluorescence in individual cells.
-
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of control cells. An increase in fluorescence indicates an increase in mitochondrial ROS production.
References
- 1. researchgate.net [researchgate.net]
- 2. Complex I Dysfunction Redirects Cellular and Mitochondrial Metabolism in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dependence of brain mitochondria reactive oxygen species production on oxygen level is linear, except when inhibited by antimycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. art.torvergata.it [art.torvergata.it]
- 5. Respiratory inhibition of isolated mammalian mitochondria by salivary antifungal peptide histatin-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resveratrol induces mitochondrial biogenesis in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resveratrol-Mediated Regulation of Mitochondria Biogenesis-associated Pathways in Neurodegenerative Diseases: Molecular Insights and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol promotes mitochondrial energy metabolism in exercise-induced fatigued rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pioglitazone Modulates p65-Mediated Mitochondrial Bioenergetics: Implications for Acetaldehyde-Induced HIV Replication in Alveolar Macrophages [mdpi.com]
- 10. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Loss of mitochondrial transmembrane potential and glutathione depletion are not sufficient to account for induction of apoptosis by carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone in human leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mitochondrial Membrane Potential Drives Early Change in Mitochondrial Morphology After Acetaminophen Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Monitoring of dynamic ATP level changes by oligomycin-modulated ATP synthase inhibition in SW480 cancer cells using fluorescent “On-Off” switching DNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. The human salivary peptide histatin 5 exerts its antifungal activity through the formation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
PAC-113: A Comparative Analysis of its Cytotoxic Effects on Fungal and Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of the antimicrobial peptide PAC-113 on fungal and mammalian cells. The information is compiled from various studies to offer a comprehensive overview for researchers and professionals in the field of drug development.
Executive Summary
This compound, a 12-amino-acid peptide derived from human salivary protein histatin 5, has demonstrated significant antifungal activity, particularly against Candida species.[1][2][3] Clinical trials have shown its safety and effectiveness in treating oral candidiasis in HIV patients.[1][3] The primary mechanism of its antifungal action involves binding to the fungal cell surface, followed by translocation into the cytoplasm, which ultimately leads to cell death.[1][3] Encouragingly, studies have indicated that this compound exhibits low cytotoxicity towards mammalian cells at concentrations effective against fungi.
Quantitative Data Comparison
The following tables summarize the available data on the minimum inhibitory concentrations (MIC) of this compound against various fungal species and its cytotoxic effects on mammalian cells.
Table 1: Antifungal Activity of this compound (MIC)
| Fungal Species | MIC (µg/mL) | Reference |
| Candida albicans | 3.1 | [2] |
| Candida glabrata | Low concentrations (specific value not stated) | [2] |
| Candida parapsilosis | Low concentrations (specific value not stated) | [2] |
| Candida tropicalis | Low concentrations (specific value not stated) | [2] |
Note: The efficacy of this compound can be reduced in the presence of high salt concentrations.[1][2]
Table 2: Cytotoxicity of this compound on Mammalian Cells
| Cell Type | Assay | Effective Concentration | Result | Reference |
| Human Red Blood Cells | Hemolysis Assay | >192 µg/mL | 50% Hemolysis (HC50) | [4] |
| Human Gingival Epithelial Cells (S-G) | XTT Reduction Assay | >400 µg/mL | 50% Cytotoxic Concentration (CC50) | [4] |
| Human Periodontal Ligament Stem Cells | Not specified | Low concentrations | No cytotoxicity observed | [5] |
| Human Gingival Epithelial Cells (epi4) | Not specified | Low concentrations | No cytotoxicity observed | [5] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for determining the MIC of an antimicrobial agent against fungi.
a. Inoculum Preparation:
-
Fungal colonies are suspended in a sterile liquid medium (e.g., LYM broth).
-
The suspension is adjusted to a concentration of 1-5 x 10^6 colony-forming units (CFU)/mL.
b. Assay Procedure:
-
Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate.
-
Each well is inoculated with the fungal suspension.
-
The plate is incubated at 30°C and examined for visible growth after overnight incubation.
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth.[2]
MTT Assay for Mammalian Cell Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
a. Cell Seeding:
-
Mammalian cells (e.g., human gingival epithelial cells) are seeded into a 96-well plate at a density of approximately 3 x 10^5 cells/mL.
-
The plate is incubated overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[4]
b. Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of this compound.
-
The cells are incubated for an additional 24 hours.[4]
c. Assay Procedure:
-
A solution of MTT is added to each well and the plate is incubated for 3-4 hours at 37°C.
-
During this time, viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC50) is calculated as the concentration of this compound that reduces cell viability by 50% compared to untreated control cells.
Visualizations
Proposed Mechanism of Action of this compound on Fungal Cells
References
- 1. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans Cells Shed Light on Mechanisms of Antifungal Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. Wild-Type MIC Distributions and Epidemiological Cutoff Values for Posaconazole and Voriconazole and Candida spp. as Determined by 24-Hour CLSI Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans Cells Shed Light on Mechanisms of … [ouci.dntb.gov.ua]
The Role of Reactive Oxygen Species in PAC-113-Mediated Killing of Candida albicans: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal peptide PAC-113 and its reliance on reactive oxygen species (ROS) for its candidacidal activity. We will compare its performance with established antifungal agents, Amphotericin B and Micafungin, supported by experimental data. Detailed protocols for key experiments are provided to facilitate reproducibility and further investigation.
Introduction to this compound
This compound is a 12-amino-acid cationic peptide derived from human salivary protein histatin 5.[1] It has demonstrated promising antifungal activity, particularly against the opportunistic pathogen Candida albicans.[1] One of the proposed mechanisms for its fungicidal action is the induction of intracellular reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. Understanding the specifics of this ROS-mediated pathway is crucial for the development of this compound as a therapeutic agent.
Comparative Analysis of ROS-Mediated Killing
To contextualize the role of ROS in this compound's mechanism, we compare it with two widely used antifungal drugs with differing dependencies on ROS:
-
Amphotericin B: A polyene antifungal that binds to ergosterol (B1671047) in the fungal cell membrane, leading to pore formation and cell leakage. It is also known to induce significant ROS production, which contributes to its fungicidal activity.
-
Micafungin: An echinocandin that inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. While some studies report a slight increase in ROS, its primary mechanism is not considered to be ROS-dependent.
The following table summarizes the quantitative data on ROS production and the antifungal efficacy of these compounds against Candida albicans.
Data Presentation
Table 1: Comparison of Antifungal Activity and ROS Production in Candida albicans
| Antifungal Agent | Concentration | % Cell Killing | Relative Fluorescence Intensity (ROS Production) | Citation(s) |
| Histatin 5 (Parent of this compound) | 7.5 µM | ~50% | ~60% of max | [2] |
| 15 µM | ~80% | ~80% of max | [2] | |
| 30 µM | ~95% | ~100% of max | [2] | |
| Amphotericin B | 0.5 µg/mL | Not specified | Significant increase | [3] |
| 1.0 µg/mL | ~70% | Marked increase | [3] | |
| Micafungin | 0.5 x MIC | ~60% | Slight increase | [3] |
| 1.0 x MIC | ~80% | Slight increase | [3] |
Note: Data for this compound's parent molecule, histatin 5, is used as a proxy due to the availability of detailed quantitative studies. The scientific community has presented conflicting views on the role of ROS in histatin 5's activity, with some studies suggesting it is not a primary killing mechanism.[4]
Experimental Protocols
Quantification of Antifungal Activity
This protocol is adapted from established methods for determining the minimum inhibitory concentration (MIC) and percentage of cell killing of antifungal agents against Candida albicans.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Yeast Peptone Dextrose (YPD) broth
-
Phosphate-buffered saline (PBS)
-
Antifungal agents (this compound, Amphotericin B, Micafungin)
-
96-well microtiter plates
-
Spectrophotometer (OD600 nm)
-
Incubator (30°C)
Procedure:
-
Culture Preparation: Inoculate C. albicans in YPD broth and grow overnight at 30°C with shaking. Subculture the overnight culture into fresh YPD and grow to mid-log phase (OD600 ≈ 0.8-1.0).
-
Cell Suspension: Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final concentration of 1 x 10^6 cells/mL.
-
Serial Dilutions: Prepare serial dilutions of the antifungal agents in PBS in a 96-well plate.
-
Incubation: Add the C. albicans cell suspension to each well containing the antifungal dilutions. Include a positive control (cells with no drug) and a negative control (broth only). Incubate the plate at 30°C for 1-2 hours.
-
Viability Assessment:
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the agent that causes no visible growth.
-
Percentage of Cell Killing (CFU Counting): Plate serial dilutions of the cell suspensions from each well onto YPD agar (B569324) plates. Incubate at 30°C for 24-48 hours and count the number of colony-forming units (CFUs). Calculate the percentage of killing relative to the no-drug control.
-
Measurement of Intracellular ROS Production
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to quantify intracellular ROS levels.
Materials:
-
Candida albicans strain
-
YPD broth
-
PBS
-
Antifungal agents
-
DCFH-DA (stock solution in DMSO)
-
96-well black, clear-bottom microtiter plates
-
Fluorometric microplate reader or flow cytometer
Procedure:
-
Culture and Treatment: Prepare and treat C. albicans cells with the antifungal agents as described in the antifungal activity protocol (Steps 1-4).
-
Loading with DCFH-DA: After the desired incubation time with the antifungal agents, add DCFH-DA to each well to a final concentration of 10 µM. Incubate in the dark at 37°C for 30-60 minutes.
-
Washing: Centrifuge the plate and carefully remove the supernatant. Wash the cells twice with PBS to remove excess probe.
-
Measurement:
-
Microplate Reader: Resuspend the cells in PBS and measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Flow Cytometry: Resuspend the cells in PBS and analyze using a flow cytometer with a FITC filter. Gate on the cell population and quantify the percentage of ROS-positive cells and the mean fluorescence intensity.
-
-
Data Analysis: Normalize the fluorescence intensity of treated cells to the untreated control to determine the fold-increase in ROS production.
Signaling Pathways and Experimental Workflows
Conclusion
The available evidence suggests that the candidacidal activity of this compound, much like its parent molecule histatin 5, involves the generation of reactive oxygen species. This mechanism appears to be a significant contributor to its antifungal effect, placing it in a category of action similar to that of Amphotericin B, albeit potentially with different magnitudes of ROS induction. In contrast, the primary mechanism of echinocandins like Micafungin is cell wall disruption, with ROS production playing a less significant role.
Further quantitative studies directly on this compound are warranted to precisely elucidate the extent of ROS production in comparison to other antifungals and to fully understand its therapeutic potential. The experimental protocols and comparative data presented in this guide offer a framework for such future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. The human salivary peptide histatin 5 exerts its antifungal activity through the formation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive oxygen species play no role in the candidacidal activity of the salivary antimicrobial peptide histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactive oxygen species play no role in the candidacidal activity of the salivary antimicrobial peptide histatin 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of PAC-113 and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The antimicrobial peptide PAC-113, a 12-amino-acid fragment derived from the human salivary protein histatin 5, has demonstrated significant promise in combating fungal infections, particularly those caused by Candida albicans. However, its therapeutic potential is hampered by inherent instability in physiological environments. This guide provides a comprehensive comparison of the stability of this compound and its analogs, supported by experimental data, to aid researchers in the development of more robust and effective antimicrobial peptides.
Executive Summary
This compound is susceptible to degradation by proteases found in biological fluids such as serum, plasma, and saliva, as well as those secreted by pathogens like Candida albicans. This instability limits its efficacy and bioavailability. To address this, several analogs have been developed with modifications designed to enhance stability. Notably, Nal-P-113, an analog where histidine residues are substituted with the bulkier amino acid β-naphthylalanine, exhibits significantly improved stability. Other analogs, such as P-113D, P-113Du, and P-113Tri, have also been investigated for their stability and antimicrobial activity. This guide will delve into the available data on the stability of these peptides, providing a clear comparison to inform future research and development.
Data Presentation: Comparative Stability of this compound and Analogs
The following tables summarize the available quantitative data on the stability of this compound and its key analog, Nal-P-113. Data for other analogs like P-113Du and P-113Tri are currently limited in the scientific literature.
Table 1: Stability in Biological Media
| Peptide | Medium | Time (hours) | Percent Intact | Citation |
| Nal-P-113 | Bovine Calf Serum | 8 | > 85% | [1] |
| Nal-P-113 | Saliva | 8 | > 85% | [1] |
| Nal-P-113 | PBS | 8 | > 85% | [1] |
| Nal-P-113 | BHI Medium | 8 | > 85% | [1] |
| This compound | Biological Fluids (Serum, Plasma, Saliva) | Not Specified | Highly degradable | [2][3] |
| This compound | Saliva | 0.58 | t½ ≈ 35 min | [4] |
Table 2: Stability against Candida albicans Secreted Proteases
| Peptide | Condition | Time (hours) | Observation | Citation |
| This compound | Incubation with 10⁷ cells/mL C. albicans | 5 | Near-complete degradation | [5] |
Experimental Protocols
Serum Stability Assay
This protocol outlines a general method for determining the stability of peptides in serum.
1. Materials:
-
Test peptide (e.g., this compound, Nal-P-113)
-
Human or bovine serum
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Mass spectrometer (MS)
2. Procedure:
-
A stock solution of the test peptide is prepared in PBS.
-
The peptide stock solution is added to the serum to a final concentration (e.g., 100 µg/mL).
-
The mixture is incubated at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
The enzymatic degradation in the aliquots is stopped by adding an equal volume of 1% TFA in ACN.
-
The samples are centrifuged to precipitate serum proteins.
-
The supernatant, containing the peptide, is analyzed by RP-HPLC.
-
The amount of intact peptide at each time point is quantified by integrating the area of the corresponding peak in the chromatogram.
-
The percentage of intact peptide is calculated relative to the 0-hour time point. The half-life (t½) can be determined by plotting the percentage of intact peptide against time.
Protease Stability Assay
This protocol describes a method for assessing the stability of a peptide against a specific protease.
1. Materials:
-
Test peptide
-
Protease of interest (e.g., trypsin, chymotrypsin, or C. albicans secreted aspartic proteases)
-
Reaction buffer appropriate for the protease
-
Quenching solution (e.g., 10% TFA)
-
HPLC-MS system
2. Procedure:
-
The test peptide is dissolved in the reaction buffer.
-
The protease is added to the peptide solution at a specific enzyme-to-substrate ratio.
-
The reaction mixture is incubated at the optimal temperature for the protease (e.g., 37°C).
-
Aliquots are collected at different time intervals.
-
The enzymatic reaction is stopped by adding the quenching solution.
-
The samples are analyzed by HPLC-MS to identify the intact peptide and any degradation fragments.
-
The amount of remaining intact peptide is quantified to determine the rate of degradation.
Mandatory Visualization
Signaling Pathway of this compound Action and Degradation
Caption: Proposed mechanism of this compound action and its degradation by Candida albicans proteases.
Experimental Workflow for Serum Stability Assay
Caption: A typical experimental workflow for determining the stability of a peptide in serum.
Discussion and Future Directions
The available data clearly indicate that modifying this compound can lead to substantial improvements in stability. The substitution of histidine with β-naphthylalanine in Nal-P-113 is a promising strategy, resulting in a peptide that retains its antimicrobial activity while exhibiting enhanced resistance to degradation in biological fluids[3][6]. This increased stability is a critical factor for the potential clinical application of this compound analogs.
Further research is warranted to obtain more comprehensive quantitative stability data for a wider range of this compound analogs, including P-113Du and P-113Tri, for which there is currently a lack of published stability studies. Direct, head-to-head comparative studies of this compound and its analogs in human serum and plasma, providing clear half-life values, would be invaluable for selecting the most promising candidates for further development. Additionally, a deeper understanding of the specific proteases responsible for this compound degradation in different physiological environments could guide the rational design of next-generation analogs with even greater stability and therapeutic potential.
References
- 1. Novel bacterial proteolytic and metabolic activity associated with dental erosion-induced oral dysbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preventive effects of the novel antimicrobial peptide Nal-P-113 in a rat Periodontitis model by limiting the growth of Porphyromonas gingivalis and modulating IL-1β and TNF-α production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Whole-saliva Proteolysis and Its Impact on Salivary Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans Cells Shed Light on Mechanisms of Antifungal Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of Antimicrobial Peptide Nal-P-113 on Inhibiting Periodontal Pathogens and Improving Periodontal Status - PubMed [pubmed.ncbi.nlm.nih.gov]
PAC-113: A Comparative Analysis of its Efficacy in Biofilm Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-biofilm efficacy of the antimicrobial peptide PAC-113 and its derivatives with other established agents, supported by experimental data. The information is intended to assist researchers and drug development professionals in evaluating the potential of this compound as a therapeutic agent for biofilm-associated infections.
Quantitative Performance Comparison
The following tables summarize the quantitative data on the anti-biofilm efficacy of this compound derivatives and the commonly used antiseptic, chlorhexidine. Data is presented for key oral pathogens known for their role in biofilm formation. It is important to note that the data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Efficacy Against Porphyromonas gingivalis Biofilms
| Compound | Biofilm Model | Metric | Concentration | Result |
| Nal-P-113 | Single-species | Biofilm Inhibition | 6.25 µg/mL | Significant inhibition of biofilm formation[1][2] |
| Nal-P-113 | Multi-species (oral) | Biofilm Inhibition | 20 µg/mL | Restrained biofilm formation[3][4][5] |
| Chlorhexidine | Single-species | Biofilm Viability Reduction | 0.2% | 87.3% reduction in viability |
| Chlorhexidine | Single-species | Biofilm Inhibition | 0.5%, 1%, 2% | Significant inhibitory activities |
Table 2: Efficacy Against Candida albicans Biofilms
| Compound | Biofilm Model | Metric | Note |
| This compound | Single-species | Anti-Candida Activity | Excellent activity reported[6] |
| Amphotericin B | Single-species | MBIC | 65% of isolates sensitive at < 10 µg/mL[7] |
| Fluconazole | Single-species | MBIC | 26.7% of isolates sensitive at < 10 µg/mL[7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the anti-biofilm efficacy of this compound and its derivatives.
Biofilm Inhibition Assay (based on Nal-P-113 studies)
This assay determines the ability of a compound to prevent the formation of a biofilm.
1. Bacterial Culture Preparation:
-
Porphyromonas gingivalis W83 is cultured in Brain Heart Infusion (BHI) broth supplemented with hemin (B1673052) and vitamin K.
-
The bacterial culture is diluted to a concentration of 5 × 10^6 CFU/mL.[2]
2. Assay Procedure:
-
500 µL of the bacterial suspension is added to the wells of a 6-well plate.
-
Nal-P-113 is added to the wells at the desired concentrations (e.g., 6.25 µg/mL).[2]
-
The plate is incubated for 48 hours to allow for biofilm formation.[2]
3. Quantification of Biofilm Inhibition:
-
After incubation, the planktonic bacteria are removed.
-
The remaining biofilm is fixed with 95% methanol (B129727) and stained with 0.5% (w/v) crystal violet.
-
The stained biofilm is dissolved in 95% ethanol.
-
The absorbance is measured at 590 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: [1 - (A590 of the test well / A590 of the non-treated control well)] × 100.[2]
Biofilm Disruption Assay
This assay evaluates the ability of a compound to eradicate a pre-formed, mature biofilm.
1. Biofilm Formation:
-
A mature biofilm of the target microorganism is grown in a 96-well plate for 24-48 hours as described in the biofilm inhibition assay, but without the addition of the test compound.
2. Treatment:
-
After the initial incubation, the planktonic culture is removed, and the wells are washed with a buffer (e.g., PBS).
-
The test compound (e.g., this compound) at various concentrations is added to the wells containing the mature biofilm.
-
The plate is incubated for a further 24 hours.
3. Quantification of Biofilm Disruption:
-
The remaining biofilm biomass is quantified using the crystal violet staining method as described above. The reduction in absorbance compared to the untreated control indicates the level of biofilm disruption.
Mechanism of Action & Signaling Pathways
This compound and its derivatives exert their anti-biofilm effects through multiple mechanisms, including direct antimicrobial activity and interference with bacterial signaling pathways that regulate biofilm formation.
A study on the derivative Nal-P-113 revealed that at sub-inhibitory concentrations, it significantly down-regulates genes in Porphyromonas gingivalis that are crucial for biofilm formation. These include genes related to mobile and extrachromosomal element functions, as well as transport and binding proteins.[1][2] This suggests a targeted disruption of the cellular machinery required for the establishment and maintenance of the biofilm structure.
Below is a diagram illustrating the proposed mechanism of Nal-P-113's anti-biofilm activity at a sub-inhibitory concentration.
Caption: Proposed mechanism of Nal-P-113 on P. gingivalis.
The following diagram illustrates a general experimental workflow for assessing the anti-biofilm efficacy of a test compound.
Caption: General workflow for biofilm inhibition/disruption assay.
References
- 1. Preventive effects of the novel antimicrobial peptide Nal-P-113 in a rat Periodontitis model by limiting the growth of Porphyromonas gingivalis and modulating IL-1β and TNF-α production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular pathways underlying inhibitory effect of antimicrobial peptide Nal-P-113 on bacteria biofilms formation of Porphyromonas gingivalis W83 by DNA microarray - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. The Antimicrobial Peptide Nal-P-113 Exerts a Reparative Effect by Promoting Cell Proliferation, Migration, and Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Low Concentrations of Chlorhexidine Inhibit the Formation and Structural Integrity of Enzyme-Treated Multispecies Oral Biofilms [frontiersin.org]
Comparative Study: Efficacy of PAC-113 Against Diverse Candida Species
For Immediate Release
A comprehensive analysis of the antifungal peptide PAC-113 demonstrates its potent activity against a wide spectrum of Candida species, offering a promising alternative to conventional antifungal agents. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of this compound's performance, supported by experimental data, against clinically relevant Candida species, including a comparison with the widely used antifungal, fluconazole (B54011).
Introduction to this compound
This compound is a 12-amino-acid antimicrobial peptide derived from histatin 5, a naturally occurring protein in human saliva.[1] It has garnered significant interest for its broad-spectrum antimicrobial activity and potential for clinical applications, particularly in the context of oral candidiasis.[1][2] This guide synthesizes available data on its efficacy against various Candida species, its impact on biofilm formation, and its mechanism of action.
Quantitative Susceptibility Testing: this compound vs. Fluconazole
The in vitro antifungal activity of this compound and its derivatives has been evaluated against several Candida species using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Comparative MICs of P-113 Derivatives and Fluconazole Against Various Candida Species
| Candida Species | P-113 (µg/mL) | P-113Du (µg/mL) | P-113Tri (µg/mL) | Fluconazole (µg/mL) |
| C. albicans | 3.1[3] | 1.14 - 6.9 | 1.125 - 6.9 | 0.25 - 1.0 |
| C. glabrata | 3.1[3] | >192 | >288 | 8 - 32 |
| C. parapsilosis | 3.1[3] | 48 | 36 | 1 - 4 |
| C. tropicalis | 3.1[3] | 24 | 18 | 2 - 8 |
| C. krusei | - | 96 | 72 | 16 - 64 |
Note: Data for P-113 derivatives are presented as a range where applicable, compiled from available studies. Fluconazole MIC ranges are typical values observed in susceptibility testing. Dashes indicate data not available in the reviewed literature.
Efficacy Against Candida Biofilms
Candida species are notorious for their ability to form biofilms, which are structured communities of cells encased in a self-produced extracellular matrix. These biofilms exhibit increased resistance to antifungal agents and the host immune system.
Studies have demonstrated that derivatives of this compound, namely P-113Du and P-113Tri, exhibit significant activity against established Candida albicans biofilms. Their efficacy is attributed to their ability to penetrate the biofilm matrix and kill the embedded yeast cells. The viability of biofilm cells after treatment with these peptides was assessed using the XTT reduction assay.
Table 2: Activity of P-113 Derivatives Against C. albicans Biofilms
| Peptide | 50% Biofilm Reduction (µg/mL) |
| P-113 | >200 |
| P-113Du | ~100 |
| P-113Tri | ~50 |
Mechanism of Action: A Multi-Step Process
The antifungal activity of this compound against Candida albicans is a multi-step process that involves both extracellular and intracellular interactions.
-
Cell Surface Binding: this compound, being a cationic peptide, initially interacts electrostatically with the negatively charged components of the Candida cell wall.
-
Translocation into the Cytosol: Following cell surface binding, this compound is actively transported into the cytoplasm. This process is facilitated by the Candida albicans cell wall protein Ssa2.[1][4]
-
Intracellular Targeting: Once inside the cell, this compound is believed to disrupt essential cellular processes. While the precise intracellular targets are still under investigation, evidence suggests that it may interfere with mitochondrial function.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Candida strains were cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. A suspension of each isolate was prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: this compound and fluconazole were serially diluted in RPMI-1640 medium in 96-well microtiter plates.
-
Incubation: The prepared inoculum was added to each well of the microtiter plates containing the serially diluted antifungal agents. The plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the antifungal agent that resulted in a significant inhibition of visible growth compared to the growth control (drug-free well).
Biofilm Susceptibility Assay (XTT Reduction Assay)
-
Biofilm Formation: Candida albicans biofilms were formed in the wells of 96-well microtiter plates by incubating a standardized cell suspension in a suitable growth medium for 24-48 hours at 37°C.
-
Peptide Treatment: After biofilm formation, the planktonic cells were removed, and the biofilms were washed with phosphate-buffered saline (PBS). The biofilms were then treated with various concentrations of this compound derivatives for a specified period.
-
XTT Assay: The metabolic activity of the biofilm cells, which correlates with cell viability, was quantified using the XTT [2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide] reduction assay. XTT solution, in the presence of an electron-coupling agent (menadione), was added to the wells. Metabolically active cells reduce the XTT tetrazolium salt to a formazan (B1609692) product, resulting in a color change that can be measured spectrophotometrically.
-
Data Analysis: The percentage of biofilm reduction was calculated by comparing the absorbance of the peptide-treated biofilms to that of the untreated control biofilms.
Conclusion
This compound and its derivatives demonstrate significant antifungal activity against a range of clinically important Candida species. Their efficacy against biofilms, a major challenge in the treatment of candidiasis, further underscores their therapeutic potential. The multi-step mechanism of action, involving both cell surface interaction and intracellular targeting, suggests a lower likelihood of resistance development compared to conventional antifungals that often have a single target. Further research, including comprehensive in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic utility of this compound in combating Candida infections.
References
- 1. This compound: A clinically active antimicrobial peptide - Creative Peptides [creative-peptides.com]
- 2. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans Cells Shed Light on Mechanisms of Antifungal Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticandida Activity Is Retained in P-113, a 12-Amino-Acid Fragment of Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The P-113 fragment of histatin 5 requires a specific peptide sequence for intracellular translocation in Candida albicans, which is independent of cell wall binding [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for PAC-113
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of PAC-113, a 12-amino-acid antimicrobial peptide derived from human salivary protein histatin 5. While this compound has been shown to be generally safe and well-tolerated in clinical trials as a mouthrinse, the handling of the pure, concentrated form in a laboratory setting requires stringent safety protocols to ensure the well-being of personnel and the integrity of research.[1] Due to the absence of a specific Material Safety Data Sheet (MSDS), the following guidelines are based on best practices for handling synthetic peptides with unknown toxicological properties.[2][3]
Personal Protective Equipment (PPE)
The primary defense against accidental exposure to this compound is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the mandatory PPE for handling this compound in a laboratory setting.
| Body Area | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile gloves are the standard. Always change gloves immediately if they become contaminated.[4] |
| Eyes | Safety glasses or goggles | Essential for protecting against accidental splashes, particularly when working with solutions or reconstituting the lyophilized powder.[4] |
| Body | Laboratory coat | Must be worn over personal clothing to protect the skin from potential spills.[4] |
| Respiratory | Dust mask or work in a ventilated enclosure | When handling the lyophilized powder, which can easily become airborne, work should be conducted in a fume hood or biosafety cabinet to prevent inhalation.[4] |
Operational Plan: Handling and Storage
Adherence to a strict operational workflow is critical for both safety and maintaining the stability of this compound.
Receiving and Storage of Lyophilized this compound
-
Storage Temperature : Upon receipt, immediately store the lyophilized this compound at -20°C or colder for long-term stability.[5][6]
-
Moisture Prevention : Before opening, allow the vial to warm to room temperature to prevent condensation, as moisture can degrade the peptide.[2][6]
-
Inert Gas : For long-term storage after opening, it is best practice to purge the vial with an inert gas like argon or nitrogen before resealing to minimize oxidation.[7]
Reconstitution and Aliquoting
-
Solvent Selection : There is no universal solvent for all peptides.[6] Sterile, distilled water or a sterile, dilute acetic acid solution (0.1%) are common starting points for creating a stock solution.[2]
-
Safe Handling of Powder : All handling of the lyophilized powder should occur within a chemical fume hood or biological safety cabinet to prevent inhalation of aerosolized particles.[4]
-
Aliquoting : To avoid repeated freeze-thaw cycles that can degrade the peptide, it is recommended to aliquot the stock solution into single-use volumes for storage.[4][8]
-
Storage of Solutions : Store peptide solutions at -20°C or colder. The shelf life of peptide solutions is limited.[2][6]
The following diagram illustrates the recommended workflow for handling this compound from receipt to use.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure. All peptide waste should be treated as chemical waste.[7]
| Waste Type | Disposal Procedure |
| Solid Waste | Includes unused lyophilized powder, contaminated vials, pipette tips, and weighing papers. Collect in a designated, sealed, and clearly labeled hazardous waste container.[9] |
| Liquid Waste | Includes unused peptide solutions and experimental waste. Collect in a separate, leak-proof, and clearly labeled hazardous waste container. Do not pour down the sink. [7][9] |
| Contaminated PPE | Includes used gloves and disposable lab coats. Dispose of in designated biohazard or chemical waste bags.[7] |
Institutional Protocols : Always adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for the disposal of chemical waste.[4][9]
The logical relationship of safety precautions for handling this compound is depicted in the diagram below.
References
- 1. This compound: A clinically active antimicrobial peptide - Creative Peptides [creative-peptides.com]
- 2. NIBSC - Peptide Storage [nibsc.org]
- 3. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 4. peptide24.store [peptide24.store]
- 5. scribd.com [scribd.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. puretidestherapy.com [puretidestherapy.com]
- 8. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 9. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
